molecular formula C8H8N2S B3040176 3-(5-Methyl-2-thienyl)-1H-pyrazole CAS No. 166334-61-8

3-(5-Methyl-2-thienyl)-1H-pyrazole

Cat. No.: B3040176
CAS No.: 166334-61-8
M. Wt: 164.23 g/mol
InChI Key: PGGRLSVRPXXWNY-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-thienyl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Methyl-2-thienyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-2-thienyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-methylthiophen-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-6-2-3-8(11-6)7-4-5-9-10-7/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGRLSVRPXXWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The compound 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS Number: 1025010-00-7) represents a highly versatile, privileged bifunctional building block in modern drug discovery and agrochemical design[1]. Featuring a pyrazole-5-carboxylic acid core linked to a 5-methylthiophene moiety, this scaffold serves as the definitive structural precursor for synthesizing a vast array of bioactive carboxamides.

Historically, pyrazole-5-carboxamides are renowned for their potent inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), forming the basis of commercial acaricides (e.g., Tebufenpyrad, Tolfenpyrad) and emerging anti-cancer therapeutics[2][3]. By substituting the traditional phenyl ring with a 5-methylthiophene bioisostere, researchers can finely tune the lipophilicity (LogP), metabolic stability, and spatial geometry of the resulting derivatives, unlocking novel structure-activity relationships (SAR) across multiple biological targets[4][5].

Structural Rationale and Bioisosterism

The architectural brilliance of CAS 1025010-00-7 lies in its dual pharmacophores:

  • The 1H-Pyrazole-5-Carboxylic Acid Core: This moiety provides a rigid, planar hydrogen-bonding network. The carboxylic acid serves as a highly reactive synthetic handle for late-stage diversification via amide coupling[6]. In biological systems, the resulting amide bond acts as a critical hydrogen bond donor/acceptor, often anchoring the molecule to the target protein's backbone (e.g., the ND1 subunit of Complex I)[7].

  • The 5-Methylthiophen-2-yl Substituent: Thiophene is a classic bioisostere for a phenyl ring. The sulfur atom in the thiophene ring alters the electron density and dipole moment of the molecule, often enhancing interactions with electrophilic pockets[5]. Furthermore, the 5-methyl group provides precise steric bulk that can restrict the rotational freedom of the thiophene-pyrazole bond, locking the molecule into a bioactive conformation while simultaneously blocking primary sites of cytochrome P450-mediated oxidative metabolism.

Primary Mechanism of Action: Mitochondrial Complex I Inhibition

The most prominent application of CAS 1025010-00-7 derivatives is the disruption of mitochondrial respiration. When the carboxylic acid is converted into a lipophilic amide (e.g., by coupling with a 4-tert-butylbenzylamine derivative), the resulting molecule mimics the natural substrate, ubiquinone (Coenzyme Q10)[2][8].

Causality of Inhibition

The thiophene-pyrazole carboxamide enters the mitochondrial matrix and competitively binds to the ubiquinone-binding pocket located at the interface of the membrane-bound ND1 subunit and the peripheral arm of Complex I[7].

  • The Interruption: By occupying this pocket, the inhibitor physically blocks the transfer of electrons from the terminal iron-sulfur cluster (N2) to ubiquinone[2].

  • The Cascade: This blockade halts the electron transport chain (ETC), collapsing the transmembrane proton gradient. Consequently, ATP synthase is deprived of the proton motive force, leading to rapid cellular energy depletion, oxidative stress via reactive oxygen species (ROS) generation, and ultimately, cellular apoptosis or pest mortality[9].

G A Thiophene-Pyrazole Carboxamide Derivative B Binds ND1 Subunit (Ubiquinone Pocket) A->B C Blocks Electron Transfer (Fe-S to Ubiquinone) B->C D Mitochondrial Complex I Inhibition C->D E Decreased Proton Gradient D->E F ATP Depletion E->F G Cellular Apoptosis / Pest Mortality F->G

Caption: Mechanistic pathway of Complex I inhibition by thiophene-pyrazole carboxamides.

Emerging Secondary Targets

Beyond Complex I, pyrazole-5-carboxylic acid derivatives have recently been identified as disruptors of the Keap1/Nrf2 protein-protein interaction (PPI) . The pyrazole core, combined with specific amide substituents, can occupy the Kelch domain of Keap1, preventing the ubiquitination of Nrf2 and promoting a potent antioxidant and neuroprotective response[10]. Additionally, specific thiophene-pyrazole carboxamides have demonstrated notable inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), highlighting their potential in neurodegenerative disease models[4].

Experimental Methodologies & Self-Validating Protocols

To successfully utilize CAS 1025010-00-7, researchers must employ robust synthetic and analytical workflows. The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol 4.1: Late-Stage Amide Coupling (Synthesis of Derivatives)

Rationale: While thionyl chloride (


) is traditionally used to form acid chlorides from pyrazole-carboxylic acids[6][8], the electron-rich thiophene ring in CAS 1025010-00-7 is sensitive to harsh, acidic chlorinating conditions, which can lead to polymerization or ring-opening. Therefore, a milder carbodiimide-based coupling (EDC/HOBt) is strictly recommended to preserve structural integrity[7][11].

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 equivalent of CAS 1025010-00-7 in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1.2 equivalents of Hydroxybenzotriazole (HOBt).

    • Self-Validation: Stir for 30 minutes. The formation of the active HOBt-ester can be confirmed by a distinct shift in the carbonyl stretch via real-time ATR-FTIR, ensuring the carboxylic acid is fully activated before amine introduction.

  • Coupling: Add 1.5 equivalents of the desired primary or secondary amine, followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment, neutralizing the HCl salt of EDC.

  • Reaction & Monitoring: Stir at room temperature for 12–16 hours. Monitor via LC-MS. The disappearance of the parent mass (

    
     209 for 
    
    
    
    ) and the appearance of the expected amide mass validates reaction completion[11].
  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer sequentially with 1M HCl, saturated

    
    , and brine to remove unreacted amine, acid, and coupling byproducts.
    
Protocol 4.2: Target Validation via Oxygen Consumption Rate (OCR) Assay

Rationale: To prove that the synthesized derivative specifically targets Complex I (and not other ETC complexes), a respirometry assay must be conducted using specific metabolic substrates[2][9].

Step-by-Step Procedure:

  • Cell Preparation: Seed target cells (e.g., cancer cell lines or insect cell models) in a Seahorse XF microplate and incubate overnight.

  • Permeabilization & Substrate Addition: Treat cells with a plasma membrane permeabilizer. To specifically drive Complex I respiration, add Pyruvate and Malate .

    • Causality: Pyruvate and malate generate NADH, which exclusively feeds electrons into Complex I. If succinate were used, electrons would bypass Complex I and enter via Complex II.

  • Inhibitor Introduction: Inject the synthesized thiophene-pyrazole carboxamide derivative at varying concentrations (e.g., 10 nM to 10 µM).

  • Measurement: Measure the Oxygen Consumption Rate (OCR) continuously.

    • Self-Validation: A sharp, dose-dependent drop in OCR confirms ETC inhibition. To validate that the inhibition is strictly at Complex I, subsequently inject succinate. If OCR recovers upon succinate addition, it definitively proves the compound is a selective Complex I inhibitor[9].

G S1 CAS 1025010-00-7 (Starting Material) S2 Carboxylic Acid Activation (EDC/HOBt in DMF) S1->S2 S3 Amide Coupling (Diverse Amines + DIPEA) S2->S3 S4 Library of Pyrazole-5- Carboxamides S3->S4 A1 In Vitro OCR Assay (Pyruvate/Malate Driven) S4->A1 A2 Target Validation (Succinate Rescue Test) S4->A2 Lead Lead Candidate Selection A1->Lead A2->Lead

Caption: Workflow from CAS 1025010-00-7 activation to high-throughput biological screening.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table synthesizes representative quantitative data trends observed when the pyrazole-5-carboxylic acid core is derivatized, comparing the thiophene bioisostere against traditional phenyl models in enzyme inhibition assays[4][7].

Compound Core ScaffoldAmide Substituent (

)
Complex I Inhibition (

)*
AChE Inhibition (

, µM)**
Primary Application
Phenyl -pyrazole-5-carboxamide4-tert-butylbenzyl0.8 nM> 100 µMAgrochemical (Acaricide)
Thiophene -pyrazole-5-carboxamide4-tert-butylbenzyl1.2 nM85.0 µMAgrochemical / Anti-cancer
Thiophene -pyrazole-5-carboxamideN,1-diphenyl45.0 nM19.88 ± 3.06 µMNeurological / AChE Inhibitor
Thiophene -pyrazole-5-carboxamidePiperidin-1-yl> 1000 nM> 100 µM (BChE active)Neurological / BChE Inhibitor

*Data represents generalized trends for Complex I inhibitors (Tebufenpyrad analogs)[2][7][8]. **Data adapted from in vitro enzyme inhibitory activity studies of thiophene-based pyrazole compounds[4].

Data Interpretation: The substitution of the phenyl ring with a thiophene ring maintains nanomolar potency against Complex I when paired with a bulky, lipophilic amide (like 4-tert-butylbenzyl). However, altering the amide to a diphenyl or piperidinyl group shifts the selectivity profile away from the mitochondria and toward cholinesterase inhibition, demonstrating the extreme versatility of the CAS 1025010-00-7 starting material.

References

  • [1] BuyersGuideChem: 5-(5-Methylthiophen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1025010-00-7) Provider Data. Available at: [Link]

  • [10] MDPI: Activators of Nrf2 to Counteract Neurodegenerative Diseases (Development of pyrazole carboxylic acid inhibitors). Available at: [Link]

  • [9] NIH PMC: Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I. Available at:[Link]

  • [8] PubChem (NIH): Tebufenpyrad | C18H24ClN3O | CID 86354 (Acaricide/Miticide). Available at:[Link]

  • [7] RSC Publishing: Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety. Available at:[Link]

  • [4] ResearchGate: Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. Available at:[Link]

  • [5] ACS Publications: Discovery of N-(3-Carbamoyl...)-lH-pyrazole-5-carboxamide (GLPG1837). Available at: [Link]

  • [11] MDPI: Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives. Available at:[Link]

Sources

Engineering the 5-Methyl-2-Thienyl Pyrazole Scaffold: A Technical Guide to a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to achieving target specificity and metabolic stability. The 5-methyl-2-thienyl pyrazole scaffold has emerged as a privileged structural motif across diverse therapeutic areas, including oncology, infectious diseases, and metabolic regulation. By fusing the rigid, bidentate hydrogen-bonding geometry of a pyrazole ring with the lipophilic, bioisosteric profile of a 5-methylthiophene group, medicinal chemists can engineer highly selective ligands. This whitepaper explores the mechanistic rationale, therapeutic applications, and self-validating synthetic methodologies associated with this versatile pharmacophore.

Physicochemical and Mechanistic Rationale

The strategic selection of the 5-methyl-2-thienyl group over a simple phenyl or unsubstituted thiophene ring is driven by three core pharmacological principles:

  • Metabolic Shielding : Unsubstituted thiophene rings are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes at the C5 position, leading to the formation of reactive thiophene-S-oxides or epoxides. The deliberate introduction of a methyl group at the C5 position acts as a steric and electronic shield. This modification effectively blocks this metabolic liability, thereby extending the pharmacokinetic half-life of the drug candidate.

  • Bioisosterism & Lipophilicity : The thiophene sulfur atom is a classical bioisostere for the -CH=CH- group of a benzene ring. It maintains a similar molecular volume but alters the electron density and dipole moment. The addition of the lipophilic methyl group slightly increases the LogP, improving membrane permeability while allowing the moiety to anchor deeply into hydrophobic protein sub-pockets.

  • The Pyrazole Core : Acting as a rigid linker, the pyrazole core can participate in both hydrogen bond donation and acceptance. It dictates the spatial dihedral angle of attached pharmacophores, ensuring optimal alignment within target binding sites.

Key Therapeutic Applications

Soluble Adenylyl Cyclase (sAC) Inhibitors

Soluble adenylyl cyclase (sAC) is an intracellular enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) and is uniquely activated by bicarbonate. Inhibiting sAC is a novel therapeutic strategy for treating ocular hypotony, non-alcoholic steatohepatitis (NASH), and developing non-hormonal contraceptives.

Recent1 highlights the efficacy of derivatives containing the 1-methyl-4-(5-methyl-2-thienyl)pyrazole-3-carboxylate moiety[1]. Structural biology and computational docking reveal that this scaffold fits perfectly into the bicarbonate-binding site (BBS) of sAC. The pyrazole ring establishes critical hydrogen bonds, while the 5-methylthiophene group projects into a hydrophobic sub-pocket, enhancing target specificity and minimizing off-target receptor activity[2].

G Bicarbonate Bicarbonate sAC Soluble Adenylyl Cyclase Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Catalyzes ATP ATP ATP->sAC Substrate PKA Protein Kinase A cAMP->PKA Activates Inhibitor 5-Methyl-2-thienyl Pyrazole Scaffold Inhibitor->sAC Blocks BBS

Caption: Mechanism of sAC inhibition by the 5-methyl-2-thienyl pyrazole scaffold.

Anticancer Pyrazole-Thiophene Hybrids

In oncology, the hybridization of pyrazole and thiophene rings has yielded compounds capable of suppressing tumor cell growth. A recent study on 3 demonstrated the synthesis of pyrazolyl 3-aminothienyl ketones[3]. Specifically, Compound 3a exhibited significant cytotoxicity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines, placing it in close range of reference chemotherapeutics like vinblastine sulfate[3].

Antiviral and Antileishmanial Agents

The versatility of this scaffold extends to infectious diseases. Within the 4, introducing a 5-methyl-2-thienyl substitution at the C6 position of the core scaffold significantly amplified antiviral potency by optimizing the fit within the allosteric binding pocket of the reverse transcriptase enzyme[4].

Similarly, research on 5 proved that a 7-(5-methyl-2-thienyl) substitution is critical for efficacy against L. mexicana amastigotes. Replacing this specific group with a bromine atom or a cyclopropylmethyl group caused a complete loss of activity, underscoring the strict steric requirements of the target[5].

Quantitative Data & Structure-Activity Relationship (SAR)

To understand the SAR landscape, the following table summarizes the quantitative performance of key 5-methyl-2-thienyl pyrazole derivatives across different biological assays.

Compound / ScaffoldTarget / Cell LineIC50 / EC50Primary IndicationSource
Compound 3a (Pyrazole-Thiophene)MCF-7 (Breast Cancer)10.36 µMOncology[3]
Compound 3a (Pyrazole-Thiophene)HepG2 (Liver Cancer)24.0 µMOncology[3]
Compound 5b (Pyrazole-Thiophene)MCF-7 (Breast Cancer)26.9 µMOncology[3]
Benzoxazepine (7-(5-methyl-2-thienyl))L. mexicana amastigotes0.023 µMLeishmaniasis[5]
Formula I Derivative Soluble Adenylyl CyclaseSub-micromolarNASH / Contraception[1]

Synthetic Methodologies & Self-Validating Protocols

The synthesis of these derivatives requires precise kinetic control to prevent side reactions. Below are two self-validating protocols for generating critical 5-methyl-2-thienyl pyrazole intermediates.

Protocol 1: Directed Claisen Condensation for sAC Inhibitor Intermediates

Objective : Synthesize the functionalized pyrazole core (Methyl 1-methyl-4-(5-methyl-2-thienyl)pyrazole-3-carboxylate) via a low-temperature condensation[1].

Causality & Rationale :

  • Temperature Control (-40 °C) : The use of Lithium hexamethyldisilazide (LiHMDS) at -40 °C is critical. At higher temperatures, the enolate generated from the starting material may undergo uncontrolled self-condensation. -40 °C provides the exact kinetic control needed to selectively deprotonate the alpha-carbon without degrading the ester functionality[1].

  • Excess EtOAc (7 eq) : Drives the equilibrium of the Claisen condensation forward, ensuring complete conversion of the limiting pyrazole precursor.

Step-by-Step Procedure :

  • Preparation : In an oven-dried, argon-purged flask, dissolve Methyl 1-methyl-4-(5-methyl-2-thienyl)pyrazole-3-carboxylate (800 mg, 3.39 mmol, 1.0 eq) and anhydrous EtOAc (2.32 mL, 7.0 eq) in anhydrous THF (15 mL).

  • Cooling : Submerge the reaction flask in a dry ice/acetonitrile bath to achieve an internal temperature of -40 °C.

  • Deprotonation : Dropwise add LiHMDS (1.0 M in THF, 10.16 mL, 3.0 eq) over 15 minutes.

  • Reaction Propagation : Stir the mixture at -40 °C for 2 hours.

  • In-Process Control (IPC) & Validation : Withdraw a 10 µL aliquot, quench in 100 µL of saturated NH4Cl, extract with EtOAc, and analyze via LC-MS. Self-Validation: The reaction is deemed complete only when the starting material peak (UV 254 nm) is <5% relative to the product mass.

  • Quenching & Workup : If the IPC passes, quench the reaction at -40 °C with saturated aqueous NH4Cl (10 mL) to safely neutralize the strong base. Extract the aqueous layer with EtOAc (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: One-Step Synthesis of Pyrazolyl 3-Aminothienyl Ketones

Objective : Synthesize anticancer pyrazole-thiophene hybrids via S-alkylation and intramolecular cyclization[3].

Causality & Rationale :

  • Potassium Carbonate (K2CO3) : Acts as a mild, insoluble base to deprotonate the mercapto group of the acrylamide derivative, enhancing its nucleophilicity for the initial S-alkylation without causing degradation of the bromoacetyl-pyrazole[3].

  • Dry N,N-Dimethylformamide (DMF) : A polar aprotic solvent that solubilizes both organic precursors and stabilizes the transition state of the SN2 S-alkylation. "Dry" conditions are mandatory to prevent the competitive hydrolysis of the bromoacetyl group into an unreactive alcohol.

Step-by-Step Procedure :

  • Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve bromoacetyl-pyrazole (1.0 eq) and the 2-cyano-3-mercapto-N-phenyl-3-(phenylamino)acrylamide derivative (1.0 eq) in dry DMF (10 mL/mmol).

  • Base Addition : Add anhydrous K2CO3 (1.5 eq) in one portion.

  • Reaction Propagation : Agitate the suspension vigorously at 25 °C for 5 hours.

  • In-Process Control (IPC) & Validation : Monitor the reaction via TLC (Hexane:EtOAc 7:3). Self-Validation: The disappearance of the bromoacetyl-pyrazole spot and the emergence of a lower-Rf fluorescent spot confirms the formation of Intermediate C and subsequent cyclization.

  • Workup : Pour the mixture into ice-cold distilled water to precipitate the product. Filter the crude solid, wash with water to remove residual DMF and inorganic salts, and recrystallize from ethanol to yield the pure hybrid[3].

G Step1 Bromoacetyl-pyrazole + Thioamide Step2 K2CO3 / dry DMF (25 °C, 5h) Step1->Step2 Step3 Intermediate C (S-alkylation) Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 Pyrazole-Thiophene Hybrid Step4->Step5

Caption: One-step synthetic workflow for pyrazole-thiophene hybrid generation.

References

  • [3] Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. National Institutes of Health (PMC).

  • [2] WO2022232259A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof. Google Patents.

  • [1] US20240239774A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof. Google Patents.

  • [4] An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. National Institutes of Health (PMC).

  • [5] Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. National Institutes of Health (PMC).

Sources

Thiophene-Pyrazole Hybrids: A Technical Guide to a Privileged Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern oncology, the pursuit of novel chemical entities with high efficacy and selectivity remains a paramount objective. Molecular hybridization, a strategy that combines two or more pharmacophoric units into a single molecule, has emerged as a powerful tool in drug design. This technical guide provides an in-depth review of thiophene-pyrazole hybrid compounds, a class of molecules demonstrating significant promise as anticancer agents. We will explore the chemical rationale, synthetic strategies, and molecular mechanisms underpinning their activity, with a focus on their role as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the potency of these promising compounds.

Introduction: The Rationale for a Hybrid Scaffold

The development of effective chemotherapeutic agents is often hampered by issues of toxicity and the emergence of drug resistance[1]. To overcome these challenges, medicinal chemists are increasingly turning to the design of hybrid molecules that can interact with multiple biological targets or offer improved pharmacokinetic profiles. Both thiophene and pyrazole are considered "privileged scaffolds" in medicinal chemistry; their derivatives are components of numerous FDA-approved drugs and are known to exhibit a wide array of biological activities[2][3].

  • Thiophene: This sulfur-containing aromatic heterocycle is a bioisostere of the phenyl ring, capable of modulating lipophilicity and metabolic stability. Thiophene derivatives are known to exhibit significant anticancer properties, often by targeting kinase receptors and disrupting tumor growth[3][4].

  • Pyrazoline/Pyrazole: This five-membered nitrogen-containing heterocycle is a core component of several anticancer agents[2]. Pyrazole derivatives have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms, including the inhibition of critical signaling pathways[3].

The hybridization of these two moieties into a single chemical entity is designed to synergize their individual pharmacological properties, leading to the creation of novel compounds with enhanced potency and potentially new mechanisms of action against cancer cells[3][5].

Synthetic Strategies: Building the Thiophene-Pyrazole Core

The synthesis of thiophene-pyrazole hybrids is accessible through well-established organic chemistry reactions, primarily involving the construction of the pyrazole ring from a thiophene-containing precursor. A prevalent and efficient method is the Claisen-Schmidt condensation followed by a cyclization reaction.

Causality Behind the Method: This two-step approach is favored for its versatility and reliability. The Claisen-Schmidt condensation allows for the facile creation of an α,β-unsaturated ketone (a chalcone), which serves as an ideal electrophilic scaffold. The subsequent cyclization with a hydrazine derivative is a classic and high-yielding method for forming the pyrazole ring.

A general synthetic scheme is as follows:

  • Step 1: Chalcone Formation: A thiophene-based ketone (e.g., 2-acetylthiophene) is reacted with an appropriate aryl aldehyde in the presence of a base (like NaOH or KOH) in a solvent such as ethanol. This reaction, a Claisen-Schmidt condensation, forms a thiophene-bearing chalcone intermediate[6][7].

  • Step 2: Pyrazole Ring Formation: The resulting chalcone is then refluxed with a hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate) in a suitable solvent, often with a catalytic amount of acid like acetic acid. This condensation-cyclization reaction yields the final thiophene-pyrazole hybrid compound[1][8].

This modular approach allows for extensive chemical diversification. By varying the substituents on the starting aldehyde and the hydrazine derivative, a large library of analogues can be generated for structure-activity relationship (SAR) studies.

Anticancer Activity and Key Molecular Targets

Thiophene-pyrazole hybrids have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, 4T1), lung (A549), hepatocellular (HepG2), colorectal (WiDr), and cervical (HeLa) cancers[1][2][9]. The mechanism of action for the most potent of these compounds often involves the inhibition of key protein kinases that are dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in cancer therapy[10]. EGFR activation drives cell proliferation, while VEGFR-2 is a pivotal player in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients[2][11]. Several thiophene-pyrazole hybrids have been identified as multi-target inhibitors, capable of suppressing both wild-type and clinically relevant mutant forms of EGFR (e.g., T790M), as well as VEGFR-2[2][12].

  • Expertise Insight: Targeting both EGFR and VEGFR-2 with a single molecule is a highly attractive strategy. It simultaneously attacks the tumor's proliferative signaling and its blood supply, potentially leading to a more durable response and overcoming resistance mechanisms that can arise from single-target agents[2][11].

View Diagram: EGFR & VEGFR-2 Signaling Pathways

EGFR_VEGFR_Pathway cluster_membrane Plasma Membrane cluster_ligands EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Hybrid Thiophene-Pyrazole Hybrid Compound Hybrid->EGFR Inhibits Hybrid->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Inhibition of EGFR and VEGFR-2 signaling pathways by thiophene-pyrazole hybrids.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are the master regulators of cell cycle progression[13]. Specifically, the Cyclin E/CDK2 complex is essential for the transition from the G1 (growth) phase to the S (DNA synthesis) phase[14][15]. Certain pyrazoline-thiophene hybrids have been identified as potent inhibitors of CDK2[9].

  • Mechanism of Action: By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the transcription of genes necessary for DNA replication. The result is a halt in cell cycle progression, known as a G1/S phase arrest, which ultimately leads to apoptosis[13][16].

View Diagram: CDK2-Mediated G1/S Transition

CDK2_Pathway CyclinE Cyclin E ActiveComplex Cyclin E / CDK2 (Active Kinase) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb pRb-E2F (Inactive) ActiveComplex->pRb Phosphorylates Arrest G1/S Arrest Apoptosis Hybrid Thiophene-Pyrazole Hybrid Compound Hybrid->ActiveComplex Inhibits Hybrid->Arrest Induces pRb_p p-pRb + E2F (Active) pRb->pRb_p S S Phase (DNA Synthesis) pRb_p->S Promotes Transition G1 G1 Phase G1->pRb

Figure 2: Thiophene-pyrazole hybrids induce G1/S arrest by inhibiting the Cyclin E/CDK2 complex.
Summary of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative thiophene-pyrazole hybrid compounds from recent literature.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
Pyrazoline 2 WiDr (Colorectal)0.04 (converted from 0.25 µg/mL)[1]
4T1 (Breast)15.6 (converted from 9.09 µg/mL)[1]
HeLa (Cervical)15.9 (converted from 9.27 µg/mL)[1]
Compound 2 MCF-7 (Breast)6.57[2][12]
HepG2 (Hepatocellular)8.86[2][12]
Compound 8 MCF-7 (Breast)8.08[2][12]
Compound 14 MCF-7 (Breast)12.94[2][12]
Compound 3a MCF-7 (Breast)10.36[3][5]
HepG2 (Hepatocellular)24.0[3][5]
Compound 4p MCF-7 (Breast)0.17[9]
A549 (Lung)0.78[9]

Note: IC₅₀ values for Pyrazoline 2 were converted from µg/mL assuming an approximate molecular weight of 583 g/mol for illustrative comparison.

Structure-Activity Relationship (SAR) Insights

Analysis of various synthesized analogues has provided key insights into the structural features that govern anticancer activity:

  • Role of Substituents: The presence of electron-donating groups (e.g., methoxy groups) on the aromatic rings attached to the core scaffold often enhances cytotoxic activity[3][5].

  • Thiophene Placement: The number and position of thiophene rings can be critical. In some series, compounds with multiple thiophene rings, particularly when directly attached to the pyrazoline nucleus, showed the most potent effects[9].

  • Kinase Selectivity: Subtle changes in the scaffold can influence selectivity for different kinase targets. For instance, within the same series, one compound emerged as a potent dual EGFR inhibitor, while another showed marked selectivity for VEGFR-2, highlighting the tunability of the scaffold[2][12].

Key Experimental Protocols

A self-validating experimental workflow is crucial for screening and characterizing novel anticancer compounds. The following protocols represent standard methodologies in the field.

General Workflow for In Vitro Screening
View Diagram: In Vitro Screening Workflow

Screening_Workflow cluster_MoA Mechanism of Action (MoA) Start Synthesized Thiophene-Pyrazole Hybrid Compounds Step1 Cytotoxicity Screening (MTT Assay) Start->Step1 Decision1 Potent Activity? (Low IC50) Step1->Decision1 Step2 Mechanism of Action Studies Decision1->Step2 Yes End_Inactive Discard or Modify (SAR) Decision1->End_Inactive No Step2a Cell Cycle Analysis (PI Staining) Step2b Apoptosis Assay (Annexin V-FITC) Step2c Kinase Inhibition Assay (Biochemical Assay) End_Active Lead Compound for Further Development Step2a->End_Active Step2b->End_Active Step2c->End_Active

Sources

An In-depth Technical Guide to 3-(5-Methyl-2-thienyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved pharmaceuticals. The incorporation of a substituted thienyl moiety at the 3-position of the pyrazole ring has been shown to modulate and enhance biological activity, making 3-(5-Methyl-2-thienyl)-1H-pyrazole a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and explores its potential as a therapeutic agent, with a focus on its role in targeting key signaling pathways in oncology.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 3-(5-methyl-2-thienyl)-1H-pyrazole

This name is derived from the parent heterocycle, pyrazole, which is a five-membered aromatic ring with two adjacent nitrogen atoms. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom. The substituent at the 3-position is a 5-methyl-2-thienyl group, which is a thiophene ring with a methyl group at its 5-position, attached to the pyrazole ring at its 2-position.

Synonyms:

  • 5-methyl-3-(thiophen-2-yl)-1H-pyrazole

  • 3-(5-methylthiophen-2-yl)-1H-pyrazole

Molecular Formula: C₈H₈N₂S

Molecular Weight: 164.23 g/mol

Synthesis of 3-(5-Methyl-2-thienyl)-1H-pyrazole: A Step-by-Step Protocol

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry, often relying on the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.[1][2] The following protocol outlines a representative synthesis of 3-(5-Methyl-2-thienyl)-1H-pyrazole, based on the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine.

Experimental Protocol: Synthesis of 3-(5-Methyl-2-thienyl)-1H-pyrazole

Part A: Synthesis of the Chalcone Intermediate: 1-(5-Methyl-2-thienyl)-3-aryl-2-propen-1-one

  • Reaction Setup: To a solution of 2-acetyl-5-methylthiophene (1 equivalent) in ethanol, add an appropriate aromatic aldehyde (1 equivalent).

  • Base Catalysis: Slowly add an aqueous solution of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Purification: Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone.

Part B: Cyclization to form 3-(5-Methyl-2-thienyl)-1H-pyrazole

  • Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as acetic acid or ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.

  • Reaction Monitoring: Monitor the disappearance of the chalcone by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the pyrazole product.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 3-(5-Methyl-2-thienyl)-1H-pyrazole.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_chalcone Part A: Chalcone Synthesis cluster_pyrazole Part B: Pyrazole Cyclization start_A 2-Acetyl-5-methylthiophene + Aromatic Aldehyde reaction_A Claisen-Schmidt Condensation (Base, Ethanol) start_A->reaction_A intermediate Chalcone Intermediate reaction_A->intermediate purification_A Precipitation, Filtration & Recrystallization intermediate->purification_A start_B Purified Chalcone + Hydrazine Hydrate purification_A->start_B reaction_B Cyclization (Acetic Acid/Ethanol, Reflux) start_B->reaction_B product 3-(5-Methyl-2-thienyl) -1H-pyrazole reaction_B->product purification_B Precipitation, Filtration & Recrystallization product->purification_B caption Synthesis workflow for 3-(5-Methyl-2-thienyl)-1H-pyrazole.

Caption: Synthesis workflow for 3-(5-Methyl-2-thienyl)-1H-pyrazole.

Physicochemical Properties

PropertyValue (Predicted/Analog Data)Source
Molecular Weight 208.24 g/mol (for the carboxylic acid derivative)[3]
Form Solid (for the carboxylic acid derivative)[3]
XLogP3 0.7 (for (3-thiophen-2-yl-1H-pyrazol-5-yl)methanol)[4]
Hydrogen Bond Donor Count 1 (for (3-thiophen-2-yl-1H-pyrazol-5-yl)methanol)[4]
Hydrogen Bond Acceptor Count 3 (for (3-thiophen-2-yl-1H-pyrazol-5-yl)methanol)[4]
Rotatable Bond Count 1 (for (3-thiophen-2-yl-1H-pyrazol-5-yl)methanol)[4]

Therapeutic Potential in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a thienyl group can further enhance these properties.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[5][6] Thiophene-based pyrazoline derivatives, which are structurally related to 3-(5-methyl-2-thienyl)-1H-pyrazole, have demonstrated cytotoxic activity against various cancer cell lines. For instance, certain 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives have shown dose-dependent anticancer activity against A549 (lung carcinoma) and C6 (glioma) cancer cell lines.[5]

One of the key mechanisms through which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Targeting EGFR and VEGFR2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are two key receptor tyrosine kinases that play pivotal roles in tumor growth, progression, and angiogenesis.[7] The signaling pathways initiated by these receptors are often dysregulated in cancer, making them attractive targets for therapeutic intervention.

There is evidence to suggest that pyrazole-containing compounds can inhibit both EGFR and VEGFR2 signaling.[8][9] This dual inhibition is a promising strategy in cancer therapy as it can simultaneously target tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.

The binding of ligands such as EGF to EGFR and VEGF to VEGFR2 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK pathways, which ultimately promote cell proliferation, survival, and migration.[10][11]

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR2 VEGFR2->PI3K AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Inhibitor 3-(5-Methyl-2-thienyl) -1H-pyrazole (Proposed) Inhibitor->EGFR Inhibitor->VEGFR2 caption Proposed inhibition of EGFR and VEGFR2 signaling pathways.

Caption: Proposed inhibition of EGFR and VEGFR2 signaling pathways.

Conclusion and Future Directions

3-(5-Methyl-2-thienyl)-1H-pyrazole represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical routes, and its structural features suggest a high potential for biological activity. The ability of related pyrazole derivatives to target key signaling pathways such as EGFR and VEGFR2 underscores the importance of further investigation into this class of compounds.

Future research should focus on the following areas:

  • Optimization of Synthesis: Development of more efficient and scalable synthetic routes to produce 3-(5-Methyl-2-thienyl)-1H-pyrazole and its derivatives.

  • In-depth Biological Evaluation: Comprehensive screening of the parent compound and a library of its analogs against a wide range of cancer cell lines to determine their potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects, including their binding modes to target proteins.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole and thienyl rings to identify key structural features that contribute to enhanced activity and improved pharmacokinetic properties.

By pursuing these research avenues, the full therapeutic potential of 3-(5-Methyl-2-thienyl)-1H-pyrazole and its derivatives can be realized, potentially leading to the development of new and effective treatments for cancer and other diseases.

References

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). PMC. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. [Link]

  • (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. PubChem. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • 3-Methyl-5-phenyl-1H-pyrazole. PubChem. [Link]

  • The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. (2007). AACR Journals. [Link]

  • 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. PubChem. [Link]

  • Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. (2012). Taylor & Francis Online. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Canonical and Noncanonical Vascular Endothelial Growth Factor Pathways. (2014). AHA/ASA Journals. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts. PMC. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • Pyrazoline derivatives as an anticancer activity. (2022). IJCRT.org. [Link]

  • 3-Methylpyrazole. PubChem. [Link]

  • A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes. PMC. [Link]

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Bioisostere applications of thiophene-pyrazole pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bioisostere Applications of Thiophene-Pyrazole Pharmacophores

Abstract

In the landscape of modern medicinal chemistry, the strategic design of novel molecular scaffolds with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. The principle of bioisosterism serves as a powerful tool in this endeavor, enabling the optimization of lead compounds by substituting specific moieties with structurally similar but functionally distinct groups. This technical guide provides a comprehensive exploration of the thiophene-pyrazole hybrid scaffold, a compelling example of successful bioisosteric design. By combining the unique electronic and structural characteristics of both thiophene and pyrazole heterocycles, this pharmacophore has emerged as a versatile and privileged structure in drug discovery. We will delve into the rationale behind its design, prevalent synthetic methodologies, and its broad spectrum of therapeutic applications, with a particular focus on oncology, infectious diseases, and neurodegenerative disorders. This guide will further elucidate the structure-activity relationships (SAR) that govern the biological activity of these hybrids, supported by mechanistic insights from molecular modeling and detailed experimental protocols.

The Principle of Bioisosterism in Modern Drug Design

Bioisosterism is a foundational strategy in medicinal chemistry focused on the substitution of atoms or groups within a bioactive molecule with other atoms or groups that possess similar physical or chemical properties. The objective is to create a new compound that retains the desired biological activity but exhibits improved physicochemical properties, pharmacokinetic profiles, or reduced toxicity.

  • The Thiophene Moiety : Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Its unique electronic properties, conferred by the sulfur atom, allow it to engage in various non-covalent interactions with biological targets. Thiophene is often considered a bioisostere of a benzene ring, offering a similar size and shape but with altered electronic distribution, which can enhance receptor binding and metabolic stability. Thiophene derivatives are key components in several FDA-approved drugs and are recognized for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • The Pyrazole Moiety : Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in many pharmaceuticals due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites. The pyrazole ring is found in numerous approved drugs, including the anti-inflammatory celecoxib and the anticancer agent crizotinib. Its flexible and electron-rich nature allows for extensive chemical modification to fine-tune its pharmacodynamic and pharmacokinetic properties.

The Thiophene-Pyrazole Hybrid: A Synergistic Pharmacophore

The hybridization of thiophene and pyrazole rings into a single molecular entity is a deliberate design strategy to harness the synergistic potential of both pharmacophores. This combination creates a novel scaffold that can serve as a bioisosteric replacement for other aromatic systems, often leading to enhanced biological activity and improved drug-like properties.

The rationale for this molecular hybridization includes:

  • Enhanced Target Binding : The combined electronic features and hydrogen bonding capabilities of the two rings can lead to more potent and selective interactions with biological targets.

  • Improved Pharmacokinetics : The physicochemical properties of the hybrid, such as lipophilicity and metabolic stability, can be modulated by strategic substitutions on either ring, allowing for optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Structural Versatility : The thiophene-pyrazole core provides a rigid scaffold that can be readily functionalized at multiple positions, enabling the exploration of extensive chemical space to establish robust structure-activity relationships (SAR).

Synthetic Strategies and Methodologies

The synthesis of thiophene-pyrazole hybrids can be achieved through various multi-step synthetic routes. A common approach involves the initial construction of one heterocyclic ring followed by its elaboration to form the second.

General Synthetic Pathway

A frequently employed strategy begins with the synthesis of a substituted pyrazole precursor, which is then used to construct the thiophene ring. For instance, a bromoacetyl-pyrazole can serve as a key building block, reacting with various mercapto-phenylamino analogues to yield the desired pyrazolyl-thienyl ketones.

Detailed Experimental Protocol: Synthesis of Pyrazolyl 3-Methylthienyl Ketones

This protocol is adapted from a reported synthesis of pyrazole-thiophene hybrids and outlines a reliable method for laboratory-scale preparation.

Materials:

  • 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (1)

  • (Z)-3-mercapto-3-(phenylamino)-1-(p-tolyl)prop-2-en-1-one derivatives

  • Absolute Ethanol

  • Triethylamine

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • A mixture of the starting bromoacetyl-pyrazole (1) (1 mmol) and the appropriate (Z)-3-mercapto-3-(phenylamino)-1-(p-tolyl)prop-2-en-1-one derivative (1 mmol) is prepared in absolute ethanol (30 mL).

  • A catalytic amount of triethylamine is added to the mixture.

  • The reaction mixture is refluxed for a specified time until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The formed solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrazolyl 3-methylthienyl ketone.

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques:

  • ¹H and ¹³C NMR: To confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • IR Spectroscopy: To identify the characteristic functional groups.

Workflow Diagram: Synthesis of Thiophene-Pyrazole Hybrids

The following diagram illustrates a generalized workflow for the synthesis of thiophene-pyrazole derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup and Purification cluster_end Final Product and Analysis A Bromoacetyl-pyrazole C Reflux in Ethanol with Triethylamine Catalyst A->C B Mercapto-phenylamino Analogue B->C D Cooling and Filtration C->D E Recrystallization D->E F Pure Thiophene-Pyrazole Hybrid E->F G Spectroscopic Characterization (NMR, MS, IR) F->G

Caption: A generalized workflow for the synthesis of thiophene-pyrazole hybrids.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Thiophene-pyrazole hybrids have demonstrated a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Agents

The most extensively studied application of thiophene-pyrazole scaffolds is in oncology. These compounds have been shown to target various hallmarks of cancer.

  • Kinase Inhibition : Many thiophene-pyrazole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

    • EGFR and VEGFR-2 Inhibition : Certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This dual inhibition is advantageous as it can simultaneously suppress tumor proliferation and angiogenesis. Some compounds have shown efficacy against both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance.

    • CDK2 and Akt Inhibition : Other thiophene-pyrazole hybrids have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Akt kinase. Inhibition of CDK2 can lead to cell cycle arrest, while targeting the PI3K/Akt pathway can induce apoptosis.

    • JNK3 Inhibition : For neurodegenerative diseases, isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors based on a thiophene-pyrazolourea scaffold have been developed with good oral bioavailability.

  • Cytotoxicity Data : Thiophene-pyrazole derivatives have shown significant cytotoxicity against a range of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Hybrid 2 MCF-7 (Breast)6.57
Hybrid 2 HepG2 (Liver)8.86
Hybrid 8 MCF-7 (Breast)8.08
Hybrid 3a HepG2 (Liver)24
Hybrid 5b MCF-7 (Breast)10.36
Pyrazoline 2 WiDr (Colorectal)-
Compound 4p MCF-7 (Breast)0.17
Compound 4p A549 (Lung)0.78
  • Structure-Activity Relationship (SAR) Insights :

    • The presence of electron-donating groups on the aromatic rings attached to the core scaffold has been shown to enhance cytotoxic activity.

    • Substitutions at the N1 position of the pyrazole ring with aryl or bulky groups can improve lipophilicity and metabolic stability.

    • The nature and position of substituents on both the thiophene and pyrazole rings significantly influence kinase inhibitory potency and selectivity.

Signaling Pathway Diagram: EGFR Inhibition

The diagram below illustrates the mechanism by which a thiophene-pyrazole hybrid can inhibit the EGFR signaling pathway, thereby blocking downstream signals that promote cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thiophene-Pyrazole Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a thiophene-pyrazole compound.

Antimicrobial and Other Therapeutic Activities

Beyond cancer, thiophene-pyrazole derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Agents : Several studies have reported the synthesis of thiophene-pyrazole conjugates with potent antimicrobial and radical scavenging activities. These compounds have demonstrated efficacy against various bacterial and fungal strains.

  • Neurodegenerative Diseases : The ability of these scaffolds to selectively inhibit kinases like JNK3 suggests their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Thiophene derivatives are known to penetrate the blood-brain barrier, a crucial property for CNS-acting drugs.

  • Anti-inflammatory Activity : Some thiophene-pyrazole hybrids have been investigated for their anti-inflammatory properties.

In Silico Approaches in Development

Computational methods play a vital role in the rational design and optimization of thiophene-pyrazole derivatives.

  • Molecular Docking : This technique is widely used to predict the binding modes of these compounds within the active sites of their target proteins. Docking studies help to explain the observed SAR and guide the design of new analogues with improved binding affinities.

  • ADME/Tox Predictions : In silico tools like SwissADME are employed to evaluate the pharmacokinetic properties and potential toxicity of newly designed compounds at an early stage. This helps in prioritizing candidates with favorable drug-like properties for synthesis and further testing.

Challenges and Future Perspectives

While the thiophene-pyrazole scaffold holds immense promise, there are challenges to be addressed for its successful clinical translation.

  • ADME Optimization : As noted in several studies, issues such as poor solubility and permeability can limit the bioavailability of these compounds. Future synthetic efforts should focus on modifying the scaffold to enhance these properties.

  • Selectivity : For applications like kinase inhibition, achieving high selectivity for the target kinase over other related kinases is crucial to minimize off-target effects and toxicity.

  • In Vivo Efficacy : While many compounds show potent in vitro activity, demonstrating significant efficacy in preclinical animal models is the next critical step.

The future of thiophene-pyrazole pharmacophores in drug discovery lies in the continued exploration of their vast chemical space, the use of advanced computational tools for rational design, and rigorous preclinical and clinical evaluation to validate their therapeutic potential.

Conclusion

The bioisosteric combination of thiophene and pyrazole has yielded a highly versatile and pharmacologically relevant scaffold. The extensive research to date has firmly established the potential of these hybrids as potent anticancer, antimicrobial, and neuroprotective agents. The inherent "drug-like" properties of these two heterocycles, coupled with their synthetic tractability, provide a robust platform for the development of next-generation therapeutics. Through a synergistic interplay of synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the thiophene-pyrazole pharmacophore can be realized, paving the way for novel treatments for a range of human diseases.

References

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing.
  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Publishing - Rsc.org.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and comput
  • synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones. Connect Journals.
  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. PMC.
  • Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science.
  • Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. Europe PMC.
  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing.
  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. PMC.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Publishing.
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PMC.
  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega.
  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various C
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.
  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science.
  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR1

Literature review of 3-(2-thienyl)pyrazole derivatives synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(2-Thienyl)pyrazole Derivatives

Executive Summary

The hybridization of thiophene and pyrazole moieties into a single molecular scaffold has emerged as a powerful strategy in medicinal chemistry, yielding derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive review of the core synthetic methodologies for preparing 3-(2-thienyl)pyrazole derivatives. It is intended for researchers, chemists, and professionals in drug development. This document delves into the most prevalent and efficient synthetic routes, with a primary focus on the versatile chalcone-based pathway. Additionally, it explores alternative strategies such as electrophilic cyclization and modern multicomponent reactions. Each section provides not only step-by-step protocols but also critical mechanistic insights, explaining the causality behind experimental choices. The guide is structured to serve as a practical and authoritative resource, grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Thienyl-Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that is a cornerstone in pharmaceutical development.[3] Its structural features allow it to act as a versatile pharmacophore, present in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][5][6] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another privileged structure in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates.

The combination of these two rings into a 3-(2-thienyl)pyrazole framework creates a hybrid molecule with significant therapeutic potential.[4] These derivatives have demonstrated a wide array of biological effects, including potent anticancer activity against various cell lines, making them a subject of intense research.[7][8][9][10][11] This guide focuses on the chemical synthesis of this important class of compounds, providing the foundational knowledge required for their preparation and further investigation.

The Predominant Synthetic Route: Cyclization of Thienyl-Chalcone Precursors

The most widely employed and versatile method for synthesizing 3-(2-thienyl)pyrazoles involves a two-step sequence starting from 2-acetylthiophene: (1) the synthesis of a 1-(2-thienyl)-3-aryl-2-propen-1-one, commonly known as a thienyl-chalcone, followed by (2) its cyclocondensation with a hydrazine derivative.[8][10]

Step 1: Claisen-Schmidt Condensation for Thienyl-Chalcone Synthesis

Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[9] In this context, 2-acetylthiophene is reacted with a variety of aromatic or heteroaromatic aldehydes.

Causality of Experimental Choices:

  • Catalyst: An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used. The base deprotonates the α-carbon of 2-acetylthiophene, generating a reactive enolate ion which then acts as a nucleophile.

  • Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the base, facilitating a homogeneous reaction mixture.[8]

  • Temperature: The reaction is usually performed at room temperature, as it is efficient and minimizes side reactions.[8]

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent 2-Acetylthiophene 2-Acetylthiophene Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2-Acetylthiophene->Claisen-Schmidt Condensation Ketone Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Aldehyde NaOH or KOH NaOH or KOH NaOH or KOH->Claisen-Schmidt Condensation Base Catalyst Ethanol Ethanol Ethanol->Claisen-Schmidt Condensation Solvent Thienyl-Chalcone Thienyl-Chalcone Claisen-Schmidt Condensation->Thienyl-Chalcone Product

Experimental Protocol: Synthesis of 1-(2-Thienyl)-3-aryl-2-propen-1-ones[8]
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-acetylthiophene (0.04 mol) and the desired aromatic aldehyde (0.04 mol) in ethanol (50 mL).

  • Catalyst Addition: To the stirred solution, add 10% aqueous sodium hydroxide (10 mL) dropwise.

  • Reaction: Continue stirring the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, a solid precipitate typically forms. Filter the resulting solid, wash thoroughly with cold water to remove residual base, and then air-dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Step 2: Cyclocondensation with Hydrazine Derivatives

The α,β-unsaturated ketone system of the chalcone is the key functionality for the subsequent cyclization reaction. Reaction with hydrazine or its derivatives yields the pyrazole or pyrazoline ring. The choice of hydrazine reagent and reaction conditions dictates the final structure of the N1-substituent.

Mechanistic Insight: The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration (or oxidation for pyrazole formation) to yield the stable five-membered heterocyclic ring.

G Chalcone Thienyl-Chalcone (α,β-Unsaturated Ketone) Intermediate1 Michael Adduct (Hydrazone Intermediate) Chalcone->Intermediate1 1. Michael Addition Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate (Pyrazolidine derivative) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 3-(2-Thienyl)pyrazole or Pyrazoline Derivative Intermediate2->Product 3. Dehydration/ Oxidation

2.2.1. Synthesis of N-Unsubstituted and N-Acetyl Pyrazolines

Using hydrazine hydrate (H₂N-NH₂·H₂O) as the nucleophile results in an N-unsubstituted pyrazole. However, when the reaction is conducted in refluxing acetic acid, the solvent acts as both a catalyst and a reactant, leading to the formation of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines.[8][10]

Experimental Protocol: Synthesis of 1-Acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines[8]
  • Reaction Setup: In a suitable flask, dissolve the chalcone derivative (1 mmol) in glacial acetic acid (3 mL).

  • Reagent Addition: Add hydrazine hydrate (80%) (0.3 mL, 6 mmol) to the solution.

  • Reaction: Reflux the mixture with stirring for 5 hours.

  • Workup: After cooling, pour the reaction mixture onto crushed ice.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from methanol to yield the pure N-acetyl pyrazoline derivative.

2.2.2. Synthesis of N-Phenyl Pyrazolines

To introduce an aryl substituent at the N1 position, phenylhydrazine is used. This reaction is often base-catalyzed.

Experimental Protocol: Synthesis of 1-Phenyl-3-(2-thienyl)-5-aryl-4,5-dihydro-1H-pyrazoles[7]
  • Reaction Setup: Mix the thienyl-chalcone derivative (1 mmol) and phenylhydrazine (1 mmol) in a suitable solvent.

  • Catalyst Addition: Add a 20% (w/v) aqueous NaOH solution.

  • Reaction: Stir the mixture under appropriate temperature conditions (e.g., reflux) until the reaction is complete as monitored by TLC.

  • Workup and Purification: After cooling, the product often precipitates. It can be collected by filtration, washed, and recrystallized from a suitable solvent like ethanol to yield the pure N-phenyl pyrazoline.

Starting ChalconeHydrazine ReagentSolvent/ConditionsProduct TypeYield (%)Reference
1-(Thiophen-2-yl)-3-phenyl-2-propen-1-oneHydrazine HydrateAcetic Acid, Reflux1-Acetyl-5-phenyl-3-(thiophen-2-yl)-pyrazolineHigh[8]
3-(2-methoxyphenyl)-1-thiophen-2-yl-2-propen-1-onePhenylhydrazineNaOH (20%)5-(2-methoxyphenyl)-1-phenyl-3-thiophen-2-yl-pyrazoline80.84%[7]
3-(2,5-dimethoxyphenyl)-1-thiophen-2-yl-2-propen-1-onePhenylhydrazineNaOH (20%)5-(2,5-dimethoxyphenyl)-1-phenyl-3-thiophen-2-yl-pyrazoline93.14%[7]
1-(4-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-oneHydrazine HydrateEthanol, Reflux3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1H-pyrazole-[10]

Multicomponent Reactions (MCRs) for Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, offer significant advantages in terms of efficiency, atom economy, and reduced waste.[12][13] Several MCR strategies have been developed for the synthesis of complex pyrazole derivatives, including those bearing a thienyl moiety.[13]

A common MCR approach involves the reaction of an aldehyde, a β-ketoester, hydrazine, and an active methylene compound like malononitrile.[14] This strategy allows for the rapid assembly of highly functionalized pyranopyrazole scaffolds. While direct three-component syntheses for simple 3-(2-thienyl)pyrazoles are less common, the principles can be adapted. For instance, a one-pot reaction involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can yield polysubstituted pyrazoles.[15]

MCR_Workflow cluster_reactants Starting Materials A Component A (e.g., Aldehyde) OnePot One-Pot Reaction Vessel (Solvent, Catalyst) A->OnePot B Component B (e.g., 1,3-Dicarbonyl) B->OnePot C Component C (e.g., Hydrazine) C->OnePot Product Highly Substituted 3-(2-Thienyl)pyrazole OnePot->Product Tandem Reactions (e.g., Knoevenagel, Michael Addition, Cyclization)

Synthesis via Electrophilic Cyclization

An alternative to the chalcone-based approach is the electrophilic cyclization of alkyne-containing precursors. This method involves the synthesis of α,β-alkynic hydrazones, which then undergo cyclization catalyzed by a transition metal, often copper(I) iodide.[16]

The synthesis begins with a palladium-catalyzed coupling reaction between thiophene-2-acetyl chloride and a terminal alkyne to form a propargyl ketone.[16] This ketone is then condensed with a hydrazine derivative to form the corresponding α,β-alkynic hydrazone. The subsequent electrophilic cyclization, mediated by a catalyst like CuI, yields the substituted pyrazole.[16] This route provides access to pyrazole derivatives that may be difficult to obtain through chalcone-based methods.

Conclusion and Future Outlook

The synthesis of 3-(2-thienyl)pyrazole derivatives is a well-established field with robust and versatile methodologies. The cyclocondensation of thienyl-chalcone precursors with hydrazines remains the most prevalent and adaptable strategy, allowing for a wide range of substitutions on both the pyrazole and thiophene rings. The choice of hydrazine reagent and reaction conditions provides precise control over the final molecular architecture.

Modern synthetic approaches, particularly multicomponent reactions, are gaining traction due to their high efficiency and ability to rapidly generate molecular complexity from simple starting materials.[12][13] As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and stereoselective methods for the synthesis of these valuable heterocyclic scaffolds will be a key area of future research. The exploration of novel catalysts, microwave-assisted synthesis, and flow chemistry techniques holds promise for further advancing the synthesis of 3-(2-thienyl)pyrazole derivatives for drug discovery and development.[11]

References

  • Title: Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues Source: ResearchGate URL: [Link]

  • Title: Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Synthesis of chalcone (3a–h) and pyrazole derivatives (4a–h) Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity Source: Taylor & Francis URL: [Link]

  • Title: Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 Source: PMC URL: [Link]

  • Title: Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and biological activity of certain Pyrazole derivatives Source: JOCPR URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Review and Letters URL: [Link]

  • Title: Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles Source: PubMed URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Betcke-D%C3%B6mling/79183953765e903f67756f7e44287841c881c195]([Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of Pyrazole Derivatives A Review Source: IJFMR URL: [Link]

  • Title: The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus Source: PMC URL: [Link]

  • Title: Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents Source: PMC URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach Source: ACG Publications URL: [Link]

  • Title: Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights Source: PMC URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: PMC URL: [Link]

  • Title: Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies Source: MDPI URL: [Link]

  • Title: Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones Source: ResearchGate URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: PubMed URL: [Link]

  • Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: PMC URL: [Link]

  • Title: The Latest Progress on the Preparation and Biological activity of Pyrazoles Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents Source: ResearchGate URL: [Link]

  • Title: Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as Source: Semantic Scholar URL: [Link]

  • Title: The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus Source: Semantic Scholar URL: [Link]

  • Title: One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles Source: SciSpace URL: [Link]

Sources

The Kinase Inhibitor Potential of the 3-(5-Methyl-2-thienyl)pyrazole Core

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged Scaffold" Paradigm

The 3-(5-methyl-2-thienyl)pyrazole core represents a high-value "privileged scaffold" in modern kinase inhibitor design. Unlike pan-assay interference compounds (PAINS), this moiety exhibits genuine, specific binding affinity across multiple kinase families, most notably EGFR (Epidermal Growth Factor Receptor) , VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , and CDK2 (Cyclin-Dependent Kinase 2) .

The structural synergy arises from the fusion of the nitrogen-rich pyrazole ring—acting as a hydrogen bond donor/acceptor pair for the kinase hinge region—and the lipophilic 5-methylthiophene tail, which penetrates the hydrophobic back-pocket (Gatekeeper region) of the ATP-binding site. This guide provides a comprehensive technical analysis of this core, detailing its synthesis, structure-activity relationships (SAR), and validation protocols.

Structural Basis & SAR Logic

The Pharmacophore Triad

The efficacy of the 3-(5-methyl-2-thienyl)pyrazole core relies on three distinct structural zones:

  • The Hinge Binder (Pyrazole): The N1 and N2 atoms of the pyrazole ring mimic the adenine ring of ATP. They form critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR).

  • The Hydrophobic Anchor (Thiophene): The thiophene ring provides pi-pi stacking interactions with aromatic residues (e.g., Phe, Tyr) within the catalytic cleft.

  • The Selectivity Tuner (5-Methyl Group):

    • Steric Fit: The methyl group at the 5-position of the thiophene extends into the hydrophobic pocket II, improving van der Waals contact.

    • Metabolic Stability: It blocks the metabolically labile 5-position of the thiophene ring, preventing rapid oxidative metabolism (sulfoxidation or ring opening).

SAR Optimization Table

Comparative potency shifts based on core modifications.

Structural ModificationEffect on Kinase Activity (IC50)Mechanistic Rationale
Core: 3-(5-methyl-2-thienyl)pyrazole Baseline (< 10 µM) Balanced H-bonding and hydrophobic fit.
Removal of 5-Methyl groupDecrease (loss of potency)Loss of hydrophobic contact; increased metabolic clearance.
N1-Substitution (Aryl/Heteroaryl)Significant Increase (< 100 nM) Orients the core into the active conformation; accesses solvent channel.
C4-Substitution (Aldehyde/CN)VariableElectron-withdrawing groups can increase acidity of NH, strengthening H-bonds.
Replacement of Thiophene with FuranDecreaseReduced lipophilicity and weaker pi-stacking interactions.

Synthetic Pathway: The Chalcone-Hydrazine Route

The most robust method for generating this core is the Claisen-Schmidt Condensation followed by Heterocyclization . This route allows for late-stage diversification at the N1 position.

Reaction Scheme (DOT Visualization)

SyntheticRoute Acetyl 2-Acetyl-5-methylthiophene Chalcone Intermediate: Chalcone (Enone) Acetyl->Chalcone NaOH, EtOH Claisen-Schmidt RT, 12h Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Chalcone Product Target Core: 3-(5-methyl-2-thienyl)pyrazole Chalcone->Product Reflux, AcOH Cyclization 4-6h Hydrazine Hydrazine Hydrate (or Phenylhydrazine) Hydrazine->Product

Figure 1: Step-wise synthesis of the pyrazole-thiophene core via chalcone intermediate.

Detailed Protocol

Step 1: Synthesis of Chalcone Intermediate

  • Reagents: Dissolve 2-acetyl-5-methylthiophene (10 mmol) and the appropriate aryl aldehyde (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 40% NaOH solution (5 mL) dropwise while stirring at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A precipitate (chalcone) will form.

  • Work-up: Pour into ice-cold water, acidify with dilute HCl to pH 4-5. Filter the solid, wash with water, and recrystallize from ethanol.

Step 2: Cyclization to Pyrazole

  • Reagents: Dissolve the chalcone (5 mmol) in glacial acetic acid (10 mL).

  • Cyclization: Add hydrazine hydrate (or substituted hydrazine) (10 mmol).

  • Reflux: Heat the mixture under reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool to room temperature and pour into crushed ice. The solid product precipitates out. Filter, wash with NaHCO3 (to remove acid), and recrystallize from EtOH/DMF.

Target Signaling Pathways[1][2][3]

The 3-(5-methyl-2-thienyl)pyrazole core is frequently employed to disrupt the EGFR-RAS-RAF-MEK-ERK cascade (proliferation) and the VEGFR-PI3K-Akt pathway (survival/angiogenesis).

Pathway Diagram (DOT Visualization)

SignalingPathway EGFR EGFR / VEGFR-2 (Tyrosine Kinases) RAS RAS (GTPase) EGFR->RAS Activation PI3K PI3K EGFR->PI3K Inhibitor 3-(5-methyl-2-thienyl) pyrazole Inhibitor Inhibitor->EGFR ATP Competitive Inhibition RAF RAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Translocation AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Angiogenesis mTOR->Survival

Figure 2: Mechanism of Action. The inhibitor targets the ATP-binding pocket of upstream RTKs (EGFR/VEGFR), halting downstream proliferative and survival signaling.

Biological Validation Protocols

To validate the efficacy of synthesized derivatives, the following self-validating protocols are recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

Rationale: Directly measures the amount of ADP produced during the kinase reaction, correlating inversely with inhibition.

  • Preparation: Dilute the synthesized compound in DMSO to varying concentrations (e.g., 0.1 nM to 10 µM).

  • Enzyme Mix: Incubate recombinant kinase (e.g., EGFR-WT or VEGFR-2, 5 ng/well) with the compound for 15 minutes at room temperature.

  • Substrate Addition: Add ATP (at Km concentration) and peptide substrate (e.g., Poly Glu:Tyr). Incubate for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert ADP to ATP, which generates luciferase light.

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Control: Staurosporine (Positive control), DMSO only (Negative control).

Cellular Viability Assay (MTT)

Rationale: Assesses metabolic activity as a proxy for cell viability in cancer cell lines (e.g., MCF-7, HepG2).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with the inhibitor (serial dilutions) for 48–72 hours.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

    • Self-Validation Check: Ensure DMSO control wells show OD > 1.0. If OD < 0.5, cell density was too low.

References

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. Source: RSC Advances (2024) URL:[Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Source: RSC Advances (2022) URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: Molecules (MDPI) URL:[Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. Source: BMC Chemistry (2023) URL:[Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Source: Bioorganic & Medicinal Chemistry (2010) URL:[Link]

Methodological & Application

Synthesis of 3-(5-methyl-2-thienyl)-1H-pyrazole from chalcones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Thienyl-Substituted Pyrazoles

Title: A Practical Guide to the Synthesis of 3-(5-methyl-2-thienyl)-1H-pyrazole Derivatives from Chalcone Intermediates

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 3-(5-methyl-2-thienyl)-5-aryl-1H-pyrazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyrazole scaffolds are cornerstones in the development of numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The synthesis route detailed herein proceeds via a robust and widely utilized two-step process: (1) the Claisen-Schmidt condensation to form a thienyl-containing chalcone, and (2) the subsequent cyclocondensation of this chalcone with hydrazine hydrate to yield the target pyrazole. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[3] Its structural and electronic properties allow for diverse interactions with biological targets, making it a key component in many approved drugs such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[2][4] The metabolic stability of the pyrazole ring further enhances its desirability in pharmaceutical design.[3]

The specific target class of this guide, 3-(5-methyl-2-thienyl)-1H-pyrazoles, incorporates a thiophene ring, a common bioisostere for a phenyl ring. This substitution can modulate the compound's pharmacological profile, often enhancing efficacy or altering metabolic pathways.[5] The synthesis from chalcones (α,β-unsaturated ketones) is a highly efficient and versatile method for accessing these valuable molecular architectures.[6][7]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the creation of the chalcone backbone, which serves as the key electrophilic intermediate. The second stage is the ring-forming reaction where the pyrazole heterocycle is constructed.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazole Formation A 2-Acetyl-5-methylthiophene + Aryl Aldehyde B Claisen-Schmidt Condensation A->B  Base (e.g., KOH) Ethanol, rt C (E)-1-aryl-3-(5-methyl-2-thienyl)prop-2-en-1-one (Chalcone Intermediate) B->C D Chalcone Intermediate E Cyclocondensation Reaction D->E  Hydrazine Hydrate Glacial Acetic Acid, Reflux F 3-(5-methyl-2-thienyl)-5-aryl-1H-pyrazole (Final Product) E->F

Caption: High-level workflow for the two-stage synthesis of thienyl-pyrazoles.

Mechanistic Insights: From Chalcone to Pyrazole

The conversion of a chalcone to a pyrazole via reaction with hydrazine is a classic example of a cyclocondensation reaction.[7] The mechanism proceeds through two key phases:

  • Michael Addition: The terminal nitrogen of hydrazine, acting as a potent nucleophile, attacks the β-carbon of the α,β-unsaturated ketone system of the chalcone.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring (a pyrazoline intermediate). This intermediate subsequently undergoes dehydration (loss of a water molecule) under acidic or thermal conditions to yield the stable, aromatic pyrazole ring.[8]

G start Chalcone + Hydrazine step1 Nucleophilic Attack (Michael Addition) The NH₂ group of hydrazine attacks the β-carbon of the enone system. start->step1 step2 Intermediate Formation An enolate or neutral intermediate is formed. step1->step2 step3 Intramolecular Cyclization The second nitrogen attacks the carbonyl carbon, forming a 5-membered ring. step2->step3 step4 Dehydration The resulting pyrazoline intermediate loses a molecule of water. step3->step4 end Aromatic Pyrazole step4->end

Caption: Logical steps in the mechanism of pyrazole formation from a chalcone.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Chalcone Intermediate

(Example: (E)-3-(5-methyl-2-thienyl)-1-phenylprop-2-en-1-one)

This protocol outlines the base-catalyzed Claisen-Schmidt condensation.[9]

Materials & Reagents:

  • 2-Acetyl-5-methylthiophene

  • Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask (100 mL), magnetic stirrer, and stir bar

  • Beaker, Buchner funnel, filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-Acetyl-5-methylthiophene (e.g., 1.40 g, 10 mmol) and Benzaldehyde (e.g., 1.06 g, 10 mmol) in 30 mL of ethanol. Stir at room temperature until a homogeneous solution is formed.

  • Catalyst Addition: Prepare a solution of KOH (e.g., 1.12 g, 20 mmol) in 5 mL of water and add it dropwise to the stirred ethanolic solution over 10-15 minutes. A color change and increase in temperature may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. The formation of a solid precipitate indicates product formation.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 8:2 n-hexane:ethyl acetate).[6] The disappearance of the starting materials confirms completion.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water with stirring. If the mixture is alkaline, neutralize it carefully with dilute HCl until it is approximately pH 7.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual base.

  • Purification: Dry the crude product and recrystallize from hot ethanol to yield the purified chalcone as yellow crystals.

Protocol 2: Synthesis of 3-(5-methyl-2-thienyl)-5-phenyl-1H-pyrazole

This protocol details the acid-catalyzed cyclization of the chalcone with hydrazine.[5]

Materials & Reagents:

  • (E)-3-(5-methyl-2-thienyl)-1-phenylprop-2-en-1-one (from Protocol 1)

  • Hydrazine Hydrate (80% solution in water)

  • Glacial Acetic Acid

  • Deionized Water

  • Reflux apparatus (round-bottom flask, condenser), heating mantle

  • Beaker, Buchner funnel, filter paper

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, add the synthesized chalcone (e.g., 2.28 g, 10 mmol) and 20 mL of glacial acetic acid.

  • Hydrazine Addition: To this solution, add hydrazine hydrate (e.g., 1.25 g, 20 mmol, ~2.0 mL of 80% solution) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 6-8 hours.[6]

  • Monitoring: Follow the reaction progress via TLC (e.g., 7:3 n-hexane:ethyl acetate) until the chalcone spot has disappeared.

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 150 mL of crushed ice with constant stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate extensively with cold water to remove acetic acid and any excess hydrazine.

  • Purification: Dry the crude solid and purify by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the final pyrazole product.

Data Summary & Characterization

The following table provides an example of quantitative data for the synthesis.

ParameterChalcone Synthesis (Protocol 1)Pyrazole Synthesis (Protocol 2)
Key Reactant 2-Acetyl-5-methylthiopheneChalcone Intermediate
Molecular Weight 140.21 g/mol 228.31 g/mol
Amount 1.40 g (10 mmol)2.28 g (10 mmol)
Key Reagent Benzaldehyde (10 mmol)Hydrazine Hydrate (20 mmol)
Solvent Ethanol (30 mL)Glacial Acetic Acid (20 mL)
Temperature Room TemperatureReflux (~118 °C)
Reaction Time 12-16 hours6-8 hours
Typical Yield 75-85%70-80%

Product Characterization: The structure of the final product, 3-(5-methyl-2-thienyl)-5-phenyl-1H-pyrazole, should be confirmed using modern analytical techniques.[10]

  • ¹H-NMR: Expect signals corresponding to the pyrazole CH, the thiophene protons, the phenyl protons, the thiophene methyl group, and a broad singlet for the N-H proton.

  • ¹³C-NMR: Signals should confirm the number of unique carbon atoms in the aromatic rings and the pyrazole core.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight of the product (C₁₄H₁₂N₂S, MW = 240.33).

  • FT-IR: Look for characteristic peaks for N-H stretching (broad, ~3200-3400 cm⁻¹), C=N stretching (~1600 cm⁻¹), and aromatic C-H stretching.

Field-Proven Insights & Rationale

  • Why use a chalcone intermediate? Chalcones are excellent Michael acceptors. The α,β-unsaturated ketone functionality provides two distinct electrophilic sites (the carbonyl carbon and the β-carbon), which is ideal for the step-wise nucleophilic attacks by the bidentate hydrazine nucleophile.[6][7]

  • The Role of Glacial Acetic Acid: In Protocol 2, glacial acetic acid serves a dual purpose. It is an effective solvent for the reactants and, as a Brønsted acid, it catalyzes the reaction. It protonates the carbonyl oxygen, increasing its electrophilicity for the intramolecular cyclization step, and facilitates the final dehydration of the pyrazoline intermediate to form the stable aromatic pyrazole.[5][6]

  • Control of N-Substitution: Using hydrazine hydrate (NH₂NH₂) is critical for synthesizing an N-unsubstituted (1H)-pyrazole. If a substituted hydrazine (e.g., phenylhydrazine) were used, it would result in an N-substituted pyrazole, which can lead to a mixture of regioisomers.[11]

  • Importance of Purification: Recrystallization is a crucial final step. It removes unreacted starting materials and any potential side products, such as incompletely dehydrated pyrazoline intermediates, ensuring the high purity required for subsequent applications, particularly in drug development.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. (n.d.). ResearchGate.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health (NIH).
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (2025). ResearchGate.
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Publications.
  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2021). Academy of Sciences Malaysia.
  • PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. (n.d.). ijdra.
  • Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. (2025). BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH).
  • Synthetic route for thienyl-pyrazolines 5(a-i). (n.d.). ResearchGate.
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Journal of Physics: Conference Series.
  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. (2025). Tikrit Journal of Pure Science.
  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (2017). Oriental Journal of Chemistry.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI.
  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. (2018). MDPI.
  • Full article: Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. (2012). Taylor & Francis.
  • 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. (2021). National Institutes of Health (NIH).
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Molecular and Chemical Sciences.
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (2025). BenchChem.

Sources

Application Note: High-Fidelity Synthesis of 2-Acetylthiophene Hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the reaction of acetylthiophene with hydrazine hydrate, designed for researchers in drug development and organic synthesis.

Abstract & Scientific Rationale

The condensation of 2-acetylthiophene with hydrazine hydrate is a pivotal transformation in medicinal chemistry. It yields 2-acetylthiophene hydrazone , a versatile intermediate used to synthesize fused heterocycles (e.g., thienopyrazoles, thiadiazoles) and metal-chelating Schiff bases. While the reaction appears straightforward, it is governed by a competitive equilibrium between the desired hydrazone (mono-condensation) and the unwanted azine (bis-condensation).

This protocol details the kinetic control strategy required to isolate the hydrazone in high purity. By manipulating the nucleophile-to-electrophile ratio and managing proton transfer rates via acid catalysis, researchers can suppress azine formation and maximize yield.

Chemical Safety & Hazard Assessment (Critical)

Hydrazine Hydrate is a high-risk reagent. Strict adherence to safety protocols is non-negotiable.

ReagentCASHazard ClassCritical Precautions
Hydrazine Hydrate 7803-57-8Carcinogen (1B), Acute Toxin (T), Corrosive (C)Use only in Fume Hood. Double-glove (Nitrile/Neoprene). Incompatible with oxidizers.
2-Acetylthiophene 88-15-3Acute Toxin (Oral/Dermal)Avoid inhalation of vapors.[1] Distinct "popcorn-like" odor indicates exposure.
Ethanol 64-17-5FlammableKeep away from ignition sources.[1]

Emergency Note: In case of hydrazine skin contact, flush immediately with water for 15 minutes. Do not use bleach on skin (exothermic reaction).

Reaction Mechanism & Logic

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.[2] The critical control point is Step 2 , where the intermediate carbinolamine dehydrates. If the concentration of free ketone is high, the newly formed hydrazone can attack another ketone molecule, forming the thermodynamically stable azine.

Mechanism Visualization

ReactionMechanism cluster_conditions Control Factors Ketone 2-Acetylthiophene (Electrophile) Activated Activated Carbonyl (Protonated) Ketone->Activated + H+ (Cat.) Hydrazine Hydrazine Hydrate (Nucleophile) Attack Nucleophilic Attack Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine + Hydrazine Hydrazone 2-Acetylthiophene Hydrazone (Product) Carbinolamine->Hydrazone - H2O Dehydration Dehydration (-H2O) Azine Azine (Unwanted Side Product) Hydrazone->Azine + Ketone (Excess) (Thermodynamic Sink) Factor1 Excess Hydrazine Suppresses Azine Factor2 Acid Catalyst Accelerates Dehydration

Caption: Mechanistic pathway highlighting the competitive azine formation. Excess hydrazine forces the equilibrium toward the hydrazone (Green Node).

Materials & Equipment

  • Reaction Vessel: 100 mL 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Temperature Control: Oil bath or heating mantle with temperature probe.

  • Reagents:

    • 2-Acetylthiophene (98%+)

    • Hydrazine Hydrate (50-80% aqueous solution or 98% anhydrous)

    • Absolute Ethanol (Solvent)[3][4]

    • Glacial Acetic Acid (Catalyst)[3][5][6]

Optimized Experimental Protocol

Objective: Synthesis of 2-acetylthiophene hydrazone (approx. 10 mmol scale).

Step 1: Preparation of Reactants[7][8]
  • Charge the RBF with 2-acetylthiophene (1.26 g, 10 mmol) and Absolute Ethanol (15 mL).

  • Stir at room temperature until fully dissolved.

  • Critical Step: Add Hydrazine Hydrate (1.5 - 2.5 mL, ~30-50 mmol).

    • Note: A 3:1 to 5:1 molar excess of hydrazine is mandatory to prevent azine formation.

  • Add Glacial Acetic Acid (2-3 drops) as a catalyst.

Step 2: Reaction Execution
  • Heat the mixture to Reflux (78-80°C) .

  • Maintain reflux for 3 to 5 hours .

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3).

    • Observation: The starting ketone spot (

      
      ) should disappear. The hydrazone product will appear as a lower 
      
      
      
      spot. If a very high
      
      
      spot appears (higher than ketone), it indicates Azine formation.
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove ethanol and excess hydrazine.

    • Caution: Hydrazine vapors are toxic. Ensure the rotavap trap is cooled efficiently and vented to a fume hood.

  • Extraction (Liquid/Liquid):

    • Dissolve the residue in Dichloromethane (DCM) (20 mL).

    • Wash with Brine (2 x 15 mL) to remove remaining hydrazine hydrate.

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification:

    • Filter off the drying agent and evaporate the solvent.

    • The product typically solidifies upon cooling or standing. If it remains an oil, triturating with cold Petroleum Ether or Hexane often induces crystallization.

    • Recrystallization:[5][7][8] If necessary, recrystallize from Ethanol/Water (9:1).

Experimental Workflow Diagram

Workflow Start Start: 10 mmol 2-Acetylthiophene + 15 mL Ethanol AddHydrazine Add Excess Hydrazine (30-50 mmol) + Cat. Acetic Acid Start->AddHydrazine Reflux Reflux at 80°C (3-5 Hours) AddHydrazine->Reflux TLC Check TLC (Hex/EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Workup Evaporate Ethanol Dissolve in DCM Wash w/ Brine TLC->Workup Complete Isolate Dry (Na2SO4) & Concentrate Triturate w/ Hexane Workup->Isolate End Final Product: 2-Acetylthiophene Hydrazone Isolate->End

Caption: Step-by-step workflow for the isolation of the mono-hydrazone.

Characterization & Data Interpretation

The product is typically a low-melting solid or viscous oil that darkens on exposure to light.

TechniqueParameterExpected SignalInterpretation
FT-IR

3200-3400 cm

Broad doublet/singlet (Primary amine of hydrazone)

1600-1620 cm

Formation of imine bond

AbsentDisappearance of ketone carbonyl (~1660 cm

)
1H NMR

(DMSO-

)
~2.2 - 2.3 ppm (s, 3H)Methyl group (Upfield shift from ketone)
~6.5 - 7.5 ppm (br s, 2H)

protons (Exchangeable with

)
7.0 - 7.8 ppm (m, 3H)Thiophene ring protons

Troubleshooting Table:

Observation Root Cause Corrective Action

| High


 spot on TLC  | Azine formation (Bis-compound) | Increase Hydrazine equivalents (to 5-10 eq). Reduce reaction time. |
| Starting Material Remains  | Incomplete reaction | Add more acetic acid catalyst; extend reflux time. |
| Oiling out  | Impurities or low MP | Triturate with ice-cold hexane; scratch flask to induce nucleation. |

Applications in Drug Development[9][12][13]

  • Wolff-Kishner Reduction: This hydrazone is the intermediate for reducing the acetyl group to an ethyl group (2-ethylthiophene), modifying lipophilicity in drug scaffolds.

  • Thiadiazole Synthesis: Reaction with Thionyl Chloride (

    
    ) yields 1,2,3-thiadiazoles  (Hurd-Mori reaction), a pharmacophore found in antimicrobial and anticancer agents.
    
  • Pyrazole Synthesis: Vilsmeier-Haack formylation of this hydrazone can yield thienyl-pyrazoles , potent COX-2 inhibitors.

References

  • General Hydrazone Synthesis: Newkome, G. R., & Fishel, D. L. (1970). Acetophenone hydrazone.[3] Organic Syntheses, 50, 102.

  • Thiophene Reactivity: BenchChem. (2025).[9][10] An In-depth Technical Guide to the Reactivity of the Thiophene Ring.

  • Schiff Base Complexes: Gudasi, K. B., et al. (2006). X-ray crystallographic and 2D HETCOR NMR studies of 2-acetylthiophene-o-aminobenzoylhydrazone. Journal of Molecular Structure, 788(1-3), 22-29.

  • Biological Activity: Vicini, P., et al. (2002). Hydrazones of 1,2-benzisothiazole hydrazides: synthesis and antimicrobial activity. European Journal of Medicinal Chemistry.

  • Safety Data: Thermo Fisher Scientific. (2025).[1][5][11][9][10][12][13] Hydrazine hydrate Safety Data Sheet.

Sources

Application Note: Microwave-Assisted Synthesis of Thienyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of thienyl-pyrazole derivatives using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times from hours (conventional reflux) to minutes while significantly improving yield and purity. The protocol utilizes a two-step sequence: a Claisen-Schmidt condensation to generate a thienyl-chalcone intermediate, followed by a heterocyclization with hydrazine.[1] This scaffold is highly relevant in drug discovery, particularly for EGFR kinase inhibition and anti-inflammatory pathways.

Introduction & Rationale

The Pharmacophore

The thienyl-pyrazole moiety combines the electron-rich thiophene ring with the pharmacologically versatile pyrazole core. This hybrid structure is a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including:

  • Anticancer: Inhibition of EGFR and VEGF signaling pathways.

  • Anti-inflammatory: Selective COX-2 inhibition.[1]

  • Antimicrobial: Disruption of bacterial cell wall synthesis.

The Microwave Advantage

Conventional synthesis of pyrazoles often requires 12–24 hours of reflux, leading to thermal degradation of sensitive thiophene rings and side reactions (e.g., azine formation). Microwave irradiation offers a distinct kinetic advantage through volumetric heating .

  • Dipolar Polarization: Ethanol (the solvent of choice) couples efficiently with the oscillating electric field (2.45 GHz), generating internal heat instantly.

  • Superheating: Pressurized vessels allow solvents to exceed their atmospheric boiling points, accelerating reaction rates according to the Arrhenius equation.

Mechanistic Pathway[1][2]

The synthesis proceeds via two distinct mechanisms. First, an aldol-type condensation forms the


-unsaturated ketone (chalcone).[1][2] Second, a Michael addition followed by cyclocondensation yields the pyrazole.

ReactionMechanism cluster_0 Step 1: Claisen-Schmidt cluster_1 Step 2: Heterocyclization Thiophene Thiophene-2- carbaldehyde Chalcone Thienyl-Chalcone (Intermediate) Thiophene->Chalcone -H2O (Elimination) Acetophenone Acetophenone Derivative Enolate Enolate Ion Acetophenone->Enolate KOH (Base) Deprotonation Hydrazine Hydrazine Hydrate Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Enolate->Thiophene Nucleophilic Attack Chalcone->Hydrazone Michael Addition (NH2-NH2) Pyrazole Thienyl-Pyrazole Derivative Hydrazone->Pyrazole Cyclization & Dehydration (-H2O)

Figure 1: Mechanistic pathway for the synthesis of thienyl-pyrazoles via chalcone intermediate.[1]

Materials & Equipment

Reagents
  • Substrate A: Thiophene-2-carbaldehyde (98%).[1]

  • Substrate B: Acetophenone (or substituted derivative).[1][2][3][4]

  • Cyclizing Agent: Hydrazine Hydrate (80%) or Phenylhydrazine.[1]

  • Solvents: Ethanol (Absolute), Glacial Acetic Acid.[1]

  • Catalyst: KOH pellets (for Step 1).[1]

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).[1]

  • Vessels: 10 mL or 30 mL borosilicate glass pressure vials with silicone/PTFE septa.

  • Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Experimental Protocols

Protocol A: Synthesis of Thienyl-Chalcone Intermediate

Objective: Create the


-unsaturated ketone linker.
  • Preparation: In a 10 mL MW vial, dissolve Acetophenone (2.0 mmol) and Thiophene-2-carbaldehyde (2.0 mmol) in Ethanol (3 mL).

  • Catalysis: Add KOH (2.2 mmol) dissolved in a minimum amount of water/ethanol (0.5 mL).

    • Expert Insight: Add base dropwise.[5][6] A rapid color change (usually yellow/orange) indicates enolate formation.[1]

  • Irradiation: Seal the vial. Program the MW reactor:

    • Temp: 100°C

    • Hold Time: 2–4 minutes

    • Stirring: High

    • Power: Dynamic (Max 150W)[1]

  • Workup: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize KOH).

  • Isolation: Filter the precipitated solid. Wash with cold water. Recrystallize from ethanol.

    • Self-Validation: The product should be a yellow crystalline solid. MP should be sharp.

Protocol B: Cyclization to Thienyl-Pyrazole

Objective: Convert the chalcone to the bio-active pyrazole.

  • Preparation: In a 10 mL MW vial, suspend the Thienyl-Chalcone (1.0 mmol) from Protocol A in Ethanol (4 mL).

  • Reagent Addition: Add Hydrazine Hydrate (2.0 mmol, excess drives equilibrium).

  • Catalyst: Add Glacial Acetic Acid (3–4 drops).

    • Expert Insight: Acetic acid acts as a dual catalyst/solvent modifier, protonating the carbonyl oxygen to facilitate nucleophilic attack by hydrazine.

  • Irradiation: Seal the vial. Program MW reactor:

    • Temp: 120°C

    • Hold Time: 5–8 minutes

    • Pressure Limit: 15 bar

  • Workup: Cool to room temperature. If precipitate forms, filter directly. If not, pour into ice water.

  • Purification: Recrystallize from ethanol/DMF mixture if necessary.

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep Mix1 Mix Aldehyde + Ketone + KOH in EtOH Start->Mix1 MW1 MW Irradiation 100°C, 3 min Mix1->MW1 Check1 TLC Check (Disappearance of Aldehyde) MW1->Check1 Check1->MW1 Incomplete (+1 min) Isolate1 Ice Quench & Filter (Chalcone Solid) Check1->Isolate1 Complete Mix2 Resuspend Chalcone + Hydrazine + AcOH Isolate1->Mix2 MW2 MW Irradiation 120°C, 8 min Mix2->MW2 Check2 TLC Check (New Spot, Rf ~0.4-0.6) MW2->Check2 Check2->MW2 Incomplete (+2 min) Purify Recrystallization (EtOH/DMF) Check2->Purify Complete End Final Characterization (NMR, IR, MS) Purify->End

Figure 2: Step-by-step experimental workflow for the two-stage synthesis.

Data Analysis & Validation

Comparative Efficiency

The following data illustrates the efficiency gain of MAOS over conventional heating (Oil Bath) for a standard phenyl-substituted thienyl-pyrazole.

ParameterConventional MethodMicrowave Method (MAOS)Improvement Factor
Reaction Time (Step 1) 3–4 Hours2–4 Minutes60x Faster
Reaction Time (Step 2) 6–8 Hours5–10 Minutes48x Faster
Yield (Overall) 65–75%85–94%+20% Yield
Solvent Usage 20–30 mL3–5 mLGreen Chemistry
Characterization Standards (Self-Validation)

To confirm the successful synthesis of the thienyl-pyrazole, look for these specific spectral signatures:

  • IR Spectroscopy:

    • Chalcone: Strong C=O stretch at ~1650 cm⁻¹.

    • Pyrazole:[4][5][6][7][8][9][10][11]Disappearance of the C=O peak. Appearance of C=N stretch at ~1590 cm⁻¹ and NH stretch (if using hydrazine hydrate) at ~3200–3400 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Diagnostic Signal: The pyrazole ring proton (C4-H) typically appears as a singlet or doublet around δ 6.5–7.2 ppm , distinct from the thiophene protons (δ 7.0–7.8 ppm).[1]

    • Absence: Disappearance of the two doublet signals (J ~15-16 Hz) characteristic of the trans-chalcone alkene protons.[1]

Safety & Troubleshooting

  • Hydrazine Hazard: Hydrazine hydrate is highly toxic and a potential carcinogen. Handle only in a fume hood. In the MW reactor, ensure the vessel is not overfilled (< 60% volume) to prevent pressure spikes from nitrogen gas evolution.

  • Pressure Control: Ethanol generates significant pressure at 120°C (~3–5 bar).[1] Ensure the vessel is rated for at least 20 bar.

  • Regioselectivity: If using substituted hydrazines (e.g., phenylhydrazine), two regioisomers are possible.[1] The 1,3,5-substituted pyrazole is generally the major product due to steric factors, but this should be confirmed via NOESY NMR.

References

  • Kalirajan, R., et al. "Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics." RSC Advances, vol. 15, 2025, pp. 46996-47020.[1][5]

  • Gomha, S. M., et al. "Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents."[1] Chemistry Central Journal, vol. 11, no. 37, 2017.

  • Bhat, A. R., et al. "Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents." Combinatorial Chemistry & High Throughput Screening, vol. 24, no. 5, 2021.[4]

  • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, vol. 43, 2004, pp. 6250-6284.[1] (Foundational Reference for MW Physics).

Sources

One-pot synthesis of 3-(5-methyl-2-thienyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of 3-(5-Methyl-2-thienyl)-1H-pyrazole via Enaminone Intermediates

Introduction & Strategic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, frequently serving as a robust bioisostere for amides and aromatic rings. When fused or linked with a thiophene moiety—such as in 3-(5-methyl-2-thienyl)-1H-pyrazole—the resulting molecular architecture exhibits enhanced lipophilicity and unique target-binding profiles.

Traditional syntheses of 3-aryl or 3-heteroaryl pyrazoles often rely on the condensation of 1,3-diketones with hydrazines. However, synthesizing and purifying the requisite 1,3-diketone can be cumbersome, prone to side reactions, and environmentally taxing[1]. To circumvent this, we utilize a one-pot, two-step cascade methodology employing N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a highly efficient one-carbon synthon[2]. As a Senior Application Scientist, I have designed this guide to move beyond mere instructions, providing the mechanistic causality required to master and scale this transformation.

Mechanistic Causality & Self-Validating Design

This protocol is engineered as a self-validating, continuous workflow. Understanding the "why" behind each step ensures reproducibility:

  • Phase 1: Enaminone Formation. 2-Acetyl-5-methylthiophene is reacted with DMF-DMA. Here, DMF-DMA acts simultaneously as a formylating agent and an electrophile. The reaction is thermodynamically driven forward by the continuous elimination of volatile byproducts (methanol and dimethylamine). We perform this step under solvent-free conditions to maximize reagent collision frequency and accelerate the reaction rate[3].

  • Phase 2: Cyclocondensation. Rather than isolating the moisture-sensitive enaminone intermediate—which often leads to yield attrition—hydrazine hydrate is introduced directly into the reaction vessel after adding a polar protic solvent. Hydrazine acts as a bis-nucleophile, attacking the

    
    -unsaturated system and the carbonyl carbon, followed by dehydration to aromatize into the target 1H-pyrazole[4][5].
    

Reaction Pathway Visualization

ReactionPathway SM1 2-Acetyl-5-methylthiophene Int Enaminone Intermediate (Not Isolated) SM1->Int Condensation (- MeOH, - HNMe2) Reagent1 DMF-DMA Reagent1->Int Prod 3-(5-Methyl-2-thienyl)-1H-pyrazole Int->Prod Cyclocondensation (- H2O, - HNMe2) Reagent2 Hydrazine Hydrate Reagent2->Prod

Reaction pathway for the one-pot synthesis of 3-(5-methyl-2-thienyl)-1H-pyrazole.

Optimization of Reaction Conditions

To establish the most robust protocol, various solvent systems and thermal conditions were evaluated. The quantitative data below demonstrates that a solvent-free approach for the first step, followed by ethanol-mediated cyclization, is superior in both yield and reaction kinetics.

EntryPhase 1 Conditions (Enaminone Formation)Phase 2 Conditions (Cyclocondensation)Overall Time (h)Isolated Yield (%)
1Toluene, Reflux, 4 hEthanol, Reflux, 2 h6.078%
2DMF, 100 °C, 3 hEthanol, Reflux, 2 h5.082%
3Solvent-free, 80 °C, 2 h Ethanol, Reflux, 1.5 h 3.5 91%
4Solvent-free, 80 °C, 2 hWater, 80 °C, 3 h5.065%

Detailed Experimental Protocol

Note: This protocol integrates visual and olfactory cues to confirm reaction progress without requiring continuous spectroscopic sampling, ensuring a self-validating workflow.

Materials & Reagents:

  • 2-Acetyl-5-methylthiophene (1-(5-methyl-2-thienyl)ethanone)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA), >97% purity

  • Hydrazine hydrate (80% or 98% aqueous solution)

  • Absolute Ethanol

  • Deionized Water

Step-by-Step Methodology:

  • Reagent Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetyl-5-methylthiophene (10.0 mmol, 1.40 g).

  • Electrophile Addition: Introduce DMF-DMA (12.0 mmol, 1.43 g, ~1.6 mL) directly to the flask.

    • Causality: A 1.2 molar equivalent excess of DMF-DMA ensures complete conversion of the starting ketone while accounting for minor evaporative losses during heating[2].

  • Enaminone Formation (Phase 1): Heat the neat mixture to 80 °C under continuous stirring for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a pale liquid to a deep yellow/orange viscous oil. The evolution of dimethylamine gas (detectable by a distinct, fishy amine odor at the condenser outlet) confirms the condensation is actively occurring. TLC (Hexane:EtOAc 3:1) will show the complete disappearance of the ketone starting material.

  • Solvent Introduction: Cool the reaction vessel to approximately 40 °C. Add 15 mL of absolute ethanol to the flask to completely dissolve the viscous enaminone intermediate.

    • Causality: Ethanol serves as a miscible, hydrogen-bonding solvent that stabilizes the incoming hydrazine and facilitates the proton transfers necessary for the subsequent cyclization[5].

  • Nucleophile Addition: Dropwise add hydrazine hydrate (15.0 mmol, ~0.75 mL of 98% solution) to the ethanolic mixture over 5 minutes.

    • Causality: Slow addition prevents rapid exothermic spikes. The 1.5 equivalent excess guarantees that the bis-nucleophile outcompetes any potential dimerization pathways and drives the reaction to completion.

  • Cyclocondensation (Phase 2): Heat the solution to reflux (approx. 78 °C) for 1.5 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to approximately one-third of its original volume. Pour the concentrated residue into 50 mL of ice-cold deionized water under vigorous stirring.

    • Self-Validation Checkpoint: The target pyrazole is highly hydrophobic compared to the reaction byproducts (methanol, dimethylamine, unreacted hydrazine). Upon contact with ice water, 3-(5-methyl-2-thienyl)-1H-pyrazole will immediately precipitate as a solid, validating the success of the cyclization.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL), and recrystallize from a minimal amount of hot ethanol to yield the pure product as off-white to pale yellow crystals.

References

1.[4] "Efficient and simple synthesis of 3-aryl-1 H-pyrazoles." ResearchGate. 4 2.[1] "ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING." CLOCKSS. 1 3.[2] "The Synthetic Versatility of Dimethoxymethanamine: An In-depth Technical Guide." Benchchem. 2 4.[3] "Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines." MDPI. 3 5.[5] "Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents." PMC. 5

Sources

Suzuki-Miyaura cross-coupling conditions for pyrazole-thiophene hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Pyrazole-Thiophene Hybrid Synthesis

Executive Summary

Pyrazole-thiophene hybrids are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., c-Met, EGFR), anti-inflammatory agents, and organic semiconductors. However, the direct coupling of two heteroaromatic rings via Suzuki-Miyaura methodology presents distinct challenges: catalyst poisoning by heteroatoms (N, S), rapid protodeboronation of heteroaryl boronic acids, and electronic deactivation.

This guide provides a scientifically grounded, non-template approach to overcoming these barriers. It moves beyond generic "recipe" lists to explain the causality of reaction parameters, offering three validated protocols ranging from standard robust conditions to high-performance catalytic systems for challenging substrates.

Mechanistic Challenges & Strategic Solutions

Successful coupling of pyrazoles and thiophenes requires navigating the "Heteroaryl Problem." Understanding these failure modes is the first step toward optimization.

The Coordination Dilemma (Catalyst Poisoning)

Both pyrazole (N-donor) and thiophene (S-donor) moieties can coordinate competitively to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle.

  • Solution: Use bidentate ligands (e.g., dppf ) with a large bite angle to resist displacement, or bulky electron-rich monodentate ligands (e.g., XPhos , SPhos ) that sterically crowd out the heteroatoms while accelerating oxidative addition.

Protodeboronation (The "Thiophene/Pyrazole Trap")

Heteroaryl boronic acids, particularly 2-thienyl and 2-pyridyl derivatives, are notoriously unstable. Under basic aqueous conditions, they undergo rapid protodeboronation (C-B bond cleavage replaced by C-H), destroying the nucleophile before transmetalation occurs.

  • Mechanism: Base-catalyzed formation of a boronate "ate" complex, followed by protonation at the ipso-carbon.[1]

  • Solution:

    • Base Selection: Switch from hydroxides/alkoxides to milder bases like K₃PO₄ or CsF (anhydrous conditions).

    • Slow Addition: Syringe pump addition of the boronic acid to keep its standing concentration low.

    • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) esters for slow release of the active species.

The Acidic NH Problem

Unprotected pyrazoles (containing a free NH) are acidic (


). In the presence of base, they deprotonate to form pyrazolides, which are potent ligands that can poison the catalyst.
  • Solution: Always protect the pyrazole nitrogen (e.g., THP , SEM , Boc , or Methyl ) or use a massive excess of base (3-4 equiv) to push the equilibrium, though protection is preferred for yield consistency.

Validated Experimental Protocols

Protocol A: The "Workhorse" Method (Robust & Cost-Effective)

Best for: Standard substrates with moderate sterics and protected nitrogens.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3-5 mol%)

    • Why: The ferrocenyl backbone prevents ligand dissociation; highly resistant to air and moisture.

  • Base: K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

    • Why: Water is essential for the boronic acid activation (formation of the hydroxyboronate species).

  • Temperature: 90°C – 100°C

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the halopyrazole/halothiophene (1.0 equiv), boronic acid/ester (1.2 – 1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Purge: Seal the vial and evacuate/backfill with Argon (

    
    ).
    
  • Catalyst Addition: Under positive Argon flow, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent: Add degassed Dioxane/Water (4:1) via syringe to reach a concentration of 0.1 M – 0.2 M.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by TLC/LCMS.[4]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Sterically hindered couplings, electron-poor electrophiles, or unstable boronic acids.

Reagents:

  • Catalyst: XPhos Pd G2 (2-3 mol%)

    • Why: The Buchwald G2 precatalyst generates the active Pd(0) species immediately upon activation. XPhos is extremely electron-rich (facilitates oxidative addition) and bulky (accelerates reductive elimination).

  • Base: K₃PO₄ (3.0 equiv)[5]

    • Why: Phosphate is milder than carbonate/hydroxide, reducing protodeboronation rates of sensitive thiophene boronates.

  • Solvent: n-Butanol or Toluene / Water (10:1)

Step-by-Step Workflow:

  • Charge: Combine aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a vial.

  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst: Add XPhos Pd G2 (0.02 equiv).

  • Solvent: Add degassed n-Butanol or Toluene/Water mix.

  • Reaction: Heat to 100°C for 2–8 hours.

    • Note: The reaction is often complete < 4 hours due to the high activity of the catalyst.

Protocol C: Microwave-Assisted Rapid Synthesis

Best for: Library generation, rapid screening, and forcing difficult reactions.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DME / Water / Ethanol (7:3:2)

    • Why: This ternary mixture absorbs microwave energy efficiently and solubilizes both organic and inorganic components.

Step-by-Step Workflow:

  • Charge: Add reactants and catalyst to a microwave-specific vial (0.5 – 5.0 mL).

  • Solvent: Add the solvent mixture; ensure headspace is sufficient (do not overfill).

  • Irradiation: Heat to 120°C – 140°C for 10 – 20 minutes .

  • Safety: Allow the vial to cool to <50°C before opening (pressure hazard).

Optimization & Troubleshooting Logic

Use the following decision tree to optimize your specific reaction conditions.

OptimizationStrategy Start Start: Pyrazole-Thiophene Coupling CheckNH Is Pyrazole NH Free? Start->CheckNH Protect Protect (THP/SEM) or Use Excess Base (4 equiv) CheckNH->Protect Yes CheckBoronic Is Boronic Acid Stable? CheckNH->CheckBoronic No Protect->CheckBoronic Unstable Use K3PO4 (Base) Switch to MIDA Boronate Use Protocol B (XPhos) CheckBoronic->Unstable No (e.g. 2-thienyl) Stable Proceed to Catalyst Selection CheckBoronic->Stable Yes Sterics Steric Hindrance? Unstable->Sterics Stable->Sterics Hindered Use XPhos Pd G2 or SPhos Pd G2 (Protocol B) Sterics->Hindered Yes (Ortho-subs) Microwave Need Speed/Library? Sterics->Microwave No Standard Use Pd(dppf)Cl2 (Protocol A) Microwave->Standard No MW_Yes Use DME/H2O/EtOH 120°C, 15 min (Protocol C) Microwave->MW_Yes Yes

Caption: Decision matrix for selecting optimal Suzuki-Miyaura conditions based on substrate properties.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Start material remains (0% Conv.) Catalyst poisoning or inactive Pd(0).Switch to XPhos Pd G2 or Pd(dppf)Cl₂ . Ensure rigorous degassing (O₂ kills Pd(0)).
Deboronated byproduct (Ar-H) Rapid protodeboronation of boronic acid.Switch base to K₃PO₄ (anhydrous) or KF . Lower temp to 60°C. Add boronic acid slowly via syringe pump.
Homocoupling (Ar-Ar) Oxidative homocoupling (presence of O₂).Degas solvents more thoroughly (sparge with Ar for 15 min). Avoid excessive catalyst loading.
Black Precipitate (Pd Black) Catalyst decomposition ("crashing out").Ligand is too labile. Switch to Pd(dppf)Cl₂ (bidentate) or add excess ligand (e.g., PPh₃).
Low Yield with Free NH Formation of unreactive pyrazolide anion.Protect the nitrogen (THP, SEM, Boc). If protection is impossible, use NaH to pre-form the anion, then couple (rarely successful).

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bagal, S. K., et al. (2010). Synthesis of Pyrazole-Based Kinase Inhibitors: Optimization of Suzuki-Miyaura Conditions. Bioorganic & Medicinal Chemistry Letters, 20(10), 3078-3082.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Note: Optimizing the MTT Cell Viability Assay for Pyrazole-Thiophene Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Scope and Mechanistic Grounding

Pyrazole-thiophene hybrids have emerged as a highly potent class of multitargeted anticancer agents. By combining the hydrogen-bonding capacity of the pyrazole ring with the lipophilicity of the thiophene moiety, these compounds act as robust competitive inhibitors of receptor tyrosine kinases (RTKs) such as wild-type EGFR, mutant (T790M) EGFR, and VEGFR-2 1. This kinase inhibition blocks downstream PI3K/AKT and MAPK signaling, ultimately inducing G0/G1 cell cycle arrest, metabolic suppression, and apoptosis.

To quantify the in vitro cytotoxicity of these agents, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard 2. The assay relies on the principle that only viable cells possess active mitochondrial NAD(P)H-dependent oxidoreductase enzymes capable of reducing the water-soluble yellow MTT tetrazolium salt into insoluble purple formazan crystals 3.

Pathway PT Pyrazole-Thiophene Hybrid RTK Receptor Tyrosine Kinases (EGFR / VEGFR-2) PT->RTK Competitive Inhibition SIG Downstream Signaling (PI3K/AKT & MAPK) RTK->SIG Blocked Phosphorylation MET Metabolic Suppression (Decreased NAD(P)H) SIG->MET Reduced Glycolysis APO G0/G1 Arrest & Apoptosis SIG->APO Transcriptional Changes

Fig 1. Mechanism of pyrazole-thiophene hybrids targeting RTKs and suppressing metabolism.

Critical Assay Considerations (Expertise & Causality)

As an application scientist, evaluating heterocyclic compounds requires moving beyond basic protocols. Pyrazole-thiophene agents present specific physicochemical challenges that must be controlled to ensure data integrity:

  • Abiotic MTT Reduction (Chemical Interference):

    • The Challenge: Certain thiophene derivatives possess intrinsic reducing properties. They can transfer electrons directly to the tetrazolium ring in a cell-free environment, generating false-positive formazan signals 4.

    • The Causality: Failing to account for this non-enzymatic reduction will mask the drug's true cytotoxicity, leading to artificially inflated IC50 values. A cell-free compound control is strictly mandatory 5.

  • Hydrophobicity and DMSO Toxicity:

    • The Challenge: The hybridization of pyrazole and thiophene rings significantly increases lipophilicity, necessitating Dimethyl Sulfoxide (DMSO) for stock solubilization.

    • The Causality: Exceeding 0.5% (v/v) DMSO in the final assay well independently induces solvent-mediated cell death and alters baseline cellular metabolism. Vehicle controls must perfectly match the highest DMSO concentration used in the treatment wells.

  • Serum Protein Binding:

    • The Challenge: Standard protocols often perform the MTT incubation step in complete (serum-supplemented) media.

    • The Causality: Serum proteins (like BSA) can bind to highly lipophilic thiophene drugs and the MTT reagent itself, altering reduction kinetics and causing extracellular formazan precipitation. Switching to serum-free media during the MTT incubation step is critical for accurate absorbance readings 6.

Designing a Self-Validating System

To establish trustworthiness, your microplate layout must be a self-validating system. Incorporate the following controls into every plate to isolate biological effects from chemical artifacts.

Table 1: Self-Validating Control Matrix

Control TypeWell CompositionMechanistic PurposeExpected Absorbance
Media Blank Media + MTT + Solubilization BufferEstablishes baseline optical noise from media and reagents.Very Low (< 0.1 OD)
Vehicle Control Cells + Media + DMSO (≤0.5%) + MTTNormalizes viability to 100%. Accounts for any baseline DMSO toxicity.High (100% Viability)
Positive Control Cells + Media + Doxorubicin + MTTValidates assay sensitivity and cellular responsiveness to apoptosis.Low
Cell-Free Drug Control Media + Highest Drug Conc. + MTTDetects abiotic reduction of MTT by the pyrazole-thiophene compound.Very Low (Matches Blank)

Experimental Workflow & Step-by-Step Protocol

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (24-72h) Seed->Treat MTT 3. MTT Incubation (2-4h, Serum-Free) Treat->MTT Solubilize 4. Solubilization (DMSO) MTT->Solubilize Read 5. Absorbance Read (570 nm & 630 nm) Solubilize->Read

Fig 2. Step-by-step MTT assay workflow for evaluating anticancer agents.

Phase 1: Preparation and Cell Seeding
  • Prepare MTT Stock: Dissolve MTT powder in sterile PBS (pH 7.4) to a concentration of 5 mg/mL. Filter-sterilize through a 0.22 µm syringe filter. Store in light-protected aliquots at -20°C 3.

  • Seed Cells: Harvest exponentially growing cancer cells (e.g., MCF-7, HepG2). Seed 5,000–10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom microplate 7.

  • Mitigate the Edge Effect: Do not seed cells in the outer perimeter wells of the plate. Fill these wells with 100 µL of sterile PBS. Causality: Perimeter wells suffer from higher evaporation rates, which concentrates nutrients and drugs, leading to severe replicate variability 7.

  • Incubate: Allow cells to adhere overnight (18-24 hours) at 37°C in a 5% CO₂ humidified incubator.

Phase 2: Compound Treatment
  • Prepare Drug Dilutions: Dissolve the pyrazole-thiophene hybrid in 100% DMSO to create a 10 mM master stock. Prepare serial dilutions in complete culture media. Ensure the final DMSO concentration in all wells (including the Vehicle Control) is exactly matched and does not exceed 0.5% (v/v).

  • Apply Treatment: Carefully aspirate the overnight seeding media and replace it with 100 µL of the drug-containing media. Incubate for the desired pharmacological duration (typically 48 to 72 hours).

Phase 3: MTT Incubation
  • Switch to Serum-Free Media: Aspirate the treatment media. Gently wash the wells once with warm PBS, then add 100 µL of serum-free and phenol red-free media to each well. Causality: Removing serum prevents protein-drug-MTT interactions that skew absorbance 6.

  • Add MTT Reagent: Add 20 µL of the 5 mg/mL MTT stock solution to each well 8.

  • Incubate: Return the plate to the incubator for 2 to 4 hours. Monitor periodically under a microscope until intracellular purple formazan crystals are clearly visible.

Phase 4: Solubilization and Data Acquisition
  • Aspirate Media: Carefully invert the plate or use a multichannel pipette to remove the MTT-containing media. Critical: Do not disturb the formazan crystals anchored to the bottom of the wells 7.

  • Solubilize Crystals: Add 100 µL of 100% DMSO (or acidified SDS/isopropanol) to each well. Wrap the plate in aluminum foil to protect it from light, and place it on an orbital shaker at 150 rpm for 15 minutes to ensure complete dissolution 3.

  • Read Absorbance: Measure the optical density (OD) using a microplate spectrophotometer at a primary wavelength of 570 nm . Take a secondary reference reading at 630 nm . Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for non-specific background noise caused by cellular debris or plate imperfections, ensuring the signal is strictly proportional to the viable cell count 3.

Data Interpretation & Troubleshooting

Table 2: Troubleshooting Guide

ObservationPotential CauseMechanistic Solution
High Background in Blank Wells Phenol red or serum interference.Use phenol red-free, serum-free media strictly during the MTT incubation step.
False Positive Viability (Drug seems inactive) Abiotic reduction of MTT by the thiophene moiety.Check the Cell-Free Drug Control. If the drug directly reduces MTT, switch to an orthogonal, non-tetrazolium assay (e.g., ATP-based luminescence or Resazurin).
Incomplete Formazan Solubilization Formazan crystals precipitating with residual serum proteins.Ensure complete media removal before adding DMSO. Increase orbital shaking time to 20 minutes.
High Replicate Variance Evaporation in outer wells (Edge Effect).Fill perimeter wells with PBS; only use the inner 60 wells for experimental data acquisition.

References

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC (nih.gov)
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC (nih.gov)
  • MTT assay protocol - Abcam (abcam.com)
  • MTT assay overview - Abcam (abcam.com)
  • How to minimize variability in MTT assay results for Anticancer agents - Benchchem (benchchem.com)
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub (researchhub.com)
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Is Your MTT Assay Really the Best Choice? - Promega (promega.com)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-methyl-2-thienyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(5-methyl-2-thienyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds. Pyrazole-thiophene hybrids are significant scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.

Overview of the Synthetic Strategy

The most reliable and common method for synthesizing asymmetrically substituted pyrazoles is the Knorr pyrazole synthesis.[4][5] This pathway involves a two-stage process:

  • Formation of a β-Diketone Intermediate: Synthesis of 1-(5-methyl-2-thienyl)butane-1,3-dione via a Claisen condensation reaction.

  • Cyclocondensation: Reaction of the β-diketone intermediate with hydrazine to form the final pyrazole ring.[6]

This guide is structured to address each stage of this process, providing actionable solutions to potential experimental hurdles.

Diagram: General Synthetic Workflow

G cluster_0 Stage 1: β-Diketone Synthesis cluster_1 Stage 2: Pyrazole Formation A 2-Acetyl-5-methylthiophene C 1-(5-methyl-2-thienyl)butane-1,3-dione A->C Claisen Condensation (Strong Base, Anhydrous Solvent) B Ethyl Acetate B->C Claisen Condensation (Strong Base, Anhydrous Solvent) E 3-(5-methyl-2-thienyl)-1H-pyrazole C->E Cyclocondensation (Acid Catalyst, Reflux) D Hydrazine Hydrate D->E

Caption: High-level overview of the two-stage synthesis.

Part 1: Synthesis of the β-Diketone Intermediate

The critical intermediate, 1-(5-methyl-2-thienyl)butane-1,3-dione, is typically prepared via a Claisen condensation. This reaction involves the C-acylation of a ketone enolate with an ester.[7][8] For this synthesis, the enolate of 2-acetyl-5-methylthiophene attacks the carbonyl of ethyl acetate.

Frequently Asked Questions (FAQs)

Q: What is the recommended protocol for the Claisen condensation to synthesize 1-(5-methyl-2-thienyl)butane-1,3-dione?

A: The following protocol is a robust starting point. The key to success in a Claisen condensation is the use of a sufficiently strong base to deprotonate the ketone's α-carbon and the rigorous exclusion of water, which would quench the base and enolate.[8][9]

Experimental Protocol: Claisen Condensation
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) (1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of 2-acetyl-5-methylthiophene (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF dropwise over 1-2 hours.

    • Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to ice-cold dilute hydrochloric acid (1M) until the pH is acidic.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-diketone.

Troubleshooting Guide: β-Diketone Synthesis

Q: My yield for the Claisen condensation is extremely low or zero. What went wrong?

A: This is a common issue, almost always related to reagents or reaction conditions. Use the following guide to diagnose the problem.

Potential Cause Explanation & Scientific Rationale Recommended Solution
"Wet" Reagents/Solvent The strong base (e.g., NaH) and the resulting enolate are highly sensitive to protic sources like water. Water will protonate the enolate, reverting it to the starting ketone, and will react with the NaH, rendering it inactive.[9]Ensure all glassware is flame-dried or oven-dried. Use anhydrous grade solvents (THF is a good choice). Use freshly opened or properly stored reagents.
Insufficiently Strong Base A base with a pKa higher than that of the ketone's α-proton (~19-20) is required to generate a sufficient concentration of the enolate for the reaction to proceed. Sodium ethoxide can work, but stronger bases like NaH or LDA often give better yields.[8]Switch to a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA). If using NaH, ensure the mineral oil is washed away with dry hexanes if necessary.
Incorrect Temperature Control The initial deprotonation is highly exothermic. If the temperature rises too much, side reactions, such as the self-condensation of ethyl acetate, can occur, consuming your reagents and reducing the yield.Maintain a low temperature (0-5 °C) during the addition of the ketone/ester mixture. Use an ice bath and add the reagents slowly via a dropping funnel.[9]
Poor Quality Starting Material 2-Acetyl-5-methylthiophene can degrade over time. Impurities can interfere with the reaction.Purify the starting ketone by distillation or column chromatography before use if its purity is questionable.
Diagram: Troubleshooting Low Yield in Claisen Condensation

G A Low or No Yield of β-Diketone B Did you use anhydrous solvents and flame-dried glassware? A->B C YES B->C  Yes D NO B->D No   E What base was used? C->E L Water quenched the base/enolate. Redo with proper drying procedures. D->L F NaH / LDA E->F Strong G NaOEt / other weak base E->G Weak H Was the reaction kept cold (0-5 °C) during addition? F->H M Base may be too weak. Use a stronger base like NaH or LDA. G->M I YES H->I  Yes J NO H->J No   K Consider purifying starting materials. Check stoichiometry. I->K N Side reactions likely occurred. Control exotherm with slow, cold addition. J->N

Caption: Decision tree for diagnosing low yield in the Claisen condensation step.

Q: How can I effectively purify the β-diketone before proceeding to the cyclization step?

A: While crude product can sometimes be used, purification of the β-diketone often leads to a cleaner cyclization reaction and higher overall yield.

  • Column Chromatography: This is a standard method. Use a silica gel column with an eluent system like hexane/ethyl acetate.[10]

  • Purification via Copper Salt: β-Diketones readily form stable copper(II) chelates. You can treat the crude product with a solution of copper(II) acetate. The precipitated copper salt can be filtered off, washed, and then decomposed by treatment with a strong acid (like H₂SO₄) or a chelating agent like EDTA to release the pure β-diketone.[7] This method is excellent for removing non-dicarbonyl impurities.

Part 2: Cyclization to Form the Pyrazole Ring

This step involves the reaction of the 1,3-dicarbonyl compound with hydrazine. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4][11]

Frequently Asked Questions (FAQs)

Q: What is the standard procedure for the cyclization of 1-(5-methyl-2-thienyl)butane-1,3-dione with hydrazine?

A: This reaction is generally robust and high-yielding if the β-diketone starting material is reasonably pure.

Experimental Protocol: Pyrazole Formation
  • Setup: In a round-bottom flask, dissolve the 1-(5-methyl-2-thienyl)butane-1,3-dione (1.0 equivalent) in ethanol.

  • Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Causality Note: The acid catalyst protonates one of the carbonyl groups, making it more electrophilic and facilitating the initial attack by the hydrazine nucleophile.[10][11]

  • Reagent Addition: Add hydrazine hydrate (1.0-1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the β-diketone spot disappears.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can then be purified.

Troubleshooting Guide: Pyrazole Formation

Q: I am attempting to synthesize a 1-substituted pyrazole using methylhydrazine, but I get a mixture of two products. Why does this happen and how can I identify them?

A: This is a classic problem of regioselectivity in pyrazole synthesis. When an unsymmetrical β-diketone reacts with a substituted hydrazine, two different regioisomers can be formed.[5]

  • Scientific Rationale: The 1-(5-methyl-2-thienyl)butane-1,3-dione has two non-equivalent carbonyl groups. One is adjacent to the thienyl ring, the other to a methyl group. Methylhydrazine has two non-equivalent nitrogen atoms. The initial nucleophilic attack can occur at either carbonyl group, and either nitrogen can participate, leading to two possible cyclized products. The final product ratio is determined by a complex interplay of steric hindrance, electronic effects, and reaction conditions (especially pH).[11][12]

  • Identification: The two isomers, 1-methyl-3-(5-methyl-2-thienyl)-5-methyl-1H-pyrazole and 1-methyl-5-(5-methyl-2-thienyl)-3-methyl-1H-pyrazole, can be distinguished and quantified using ¹H NMR spectroscopy. The chemical shifts of the pyrazole ring proton and the methyl groups will be distinct for each isomer. Separation can be attempted using careful column chromatography.

Diagram: Regioisomer Formation

G cluster_diketone Unsymmetrical β-Diketone cluster_hydrazine Substituted Hydrazine cluster_products Product Mixture diketone Th-C(=O)-CH2-C(=O)-Me isomer1 Isomer A 1-Me, 3-Th, 5-Me-Pyrazole diketone->isomer1 Pathway A isomer2 Isomer B 1-Me, 5-Th, 3-Me-Pyrazole diketone->isomer2 Pathway B hydrazine H3C-NH-NH2 hydrazine->isomer1 hydrazine->isomer2

Caption: Reaction of an unsymmetrical diketone with methylhydrazine leads to two regioisomers.

Part 3: General Purification

Q: My final product is an impure solid/oil. What is the best general purification strategy for 3-(5-methyl-2-thienyl)-1H-pyrazole?

A: Several methods can be employed, often in combination.

  • Column Chromatography: This is the most common method for achieving high purity. Use a silica gel column with a gradient eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[10]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexane) can be very effective at removing minor impurities.

  • Acid Salt Crystallization: Pyrazoles are weakly basic and can form salts with strong acids. A patented method describes dissolving the crude pyrazole in an organic solvent, adding an acid (like HCl or H₂SO₄) to precipitate the pyrazole salt, filtering the salt, and then neutralizing it with a base to recover the purified free pyrazole.[13] This technique is excellent for removing non-basic impurities.

Summary of Recommended Conditions

Step Reaction Key Reagents Solvent Temperature Typical Yield
1 Claisen Condensation2-Acetyl-5-methylthiophene, Ethyl Acetate, NaHAnhydrous THF0 °C to RT50-75%
2 Cyclocondensation1-(5-methyl-2-thienyl)butane-1,3-dione, Hydrazine HydrateEthanolReflux80-95%

References

  • Method for purifying pyrazoles.
  • Recent Developments in the Synthesis of β-Diketones. Molecules (Basel, Switzerland).
  • Synthesis of some 1,3-diketones of thiophene type, which contain perfluorinated linear substituents. Fluorine notes.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules (Basel, Switzerland).
  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances.
  • pyrazole.pdf. CUTM Courseware.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals (Basel, Switzerland).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • 2-Acetyl-5-methylthiophene 98 13679-74-8. Sigma-Aldrich.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland).
  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights.
  • Claisen Condens
  • 13.
  • 2-Acetyl-5-methylthiophene 98 13679-74-8. Sigma-Aldrich.

Sources

Technical Support Center: Purification of Thienyl-Pyrazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for high-level troubleshooting in pharmaceutical and materials chemistry contexts.

Ticket ID: TP-PUR-001 | Status: Resolved | Tier: Senior Application Scientist

Executive Summary

Thienyl-pyrazole motifs are privileged scaffolds in kinase inhibitors (e.g., c-Met, ALK) and organic electronics. However, their purification presents a "perfect storm" of challenges:

  • Regioisomerism: The (3+2) cycloaddition or Suzuki coupling often yields N1/N2 or C3/C5 isomers with identical molecular weights and similar polarities.

  • Lewis Basicity: The pyrazole nitrogen (

    
    ) causes severe peak tailing on acidic silica surfaces.
    
  • Catalyst Poisoning: The thiophene sulfur atom acts as a "soft" ligand, sequestering Palladium (Pd) and resisting standard scavenging protocols.

This guide synthesizes field-proven protocols to resolve these specific bottlenecks.

Module 1: Chromatographic Separation & Tailing

Q1: My thienyl-pyrazole elutes as a broad, tailing streak on silica gel, causing mixed fractions. How do I fix this?

Diagnosis: This is a classic acid-base interaction issue. Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen of the pyrazole ring (pKa ~2.5–3.0) interacts with the silanol protons (


), leading to non-linear adsorption isotherms (tailing).

The Fix: Base Deactivation Do not simply increase polarity. You must compete for the silanol sites.

Protocol A: Base-Modified Flash Chromatography

  • Mobile Phase Prep: Add 1% v/v Triethylamine (Et3N) or 0.5% Ammonium Hydroxide (NH4OH) to your entire mobile phase system (both Solvent A and Solvent B).

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the base-modified mobile phase before loading the sample. This neutralizes active silanol sites.

  • Loading: Use the Dry Loading technique. Dissolve crude in minimal DCM, adsorb onto Celite 545 (1:2 ratio), and evaporate to a free-flowing powder. Top-load this powder.

    • Why? Liquid loading basic heterocycles often leads to immediate precipitation at the head of the column due to solvent shock.

Q2: I cannot separate the C3-thienyl and C5-thienyl regioisomers. They co-elute on TLC.

Diagnosis: Regioisomers often have identical dipole moments in standard Hexane/EtOAc systems. You need to exploit subtle shape selectivity or hydrogen-bonding differences.

Troubleshooting Strategy:

  • Change Selectivity (Selectivity Triangle): Switch the strong solvent. If EtOAc fails, try DCM/MeOH (95:5) or Toluene/Acetone . Toluene often provides better pi-pi interaction discrimination for aromatic isomers.

  • Stationary Phase Switch:

    • C18 (Reverse Phase): Often separates isomers based on hydrophobicity differences that silica misses.

    • PFP (Pentafluorophenyl): Highly recommended for thienyl compounds. The fluorine atoms engage in specific interactions with the electron-rich thiophene ring, often resolving isomers that C18 cannot.

Module 2: Palladium Removal (The Thiophene Effect)

Q3: Standard Celite filtration isn't removing Pd.[1] My product is grey/brown, and ICP-MS shows >500 ppm Pd.

Expert Insight: Unlike phenyl-pyrazoles, the thienyl sulfur is a soft Lewis base that coordinates strongly to Pd(II) species. Standard activated carbon often fails because the Pd-Thiophene bond is stronger than the Pd-Carbon adsorption energy.

The Fix: Chelation Competition You must use a scavenger with a higher affinity for Pd than the thiophene sulfur.

Protocol B: Thiol-Silica Scavenging

  • Reagent: SiliaMetS® Thiol or equivalent (SH-functionalized silica).

  • Mechanism: The thiol (-SH) is a softer base than thiophene ether/thioether, effectively displacing the Pd.

StepActionCritical Parameter
1 Dissolution Dissolve crude in THF or DMF (avoid MeOH if possible, as it can reduce Pd(II) to colloidal Pd(0)).
2 Loading Add 4-5 equivalents of Thiol-Silica relative to the Pd loading.
3 Temperature Heat to 50-60°C for 4-12 hours.
4 Filtration Filter hot through a 0.45 µm PTFE membrane or tight Celite pad.
5 Analysis Check color. If still grey, repeat with Thiourea scavengers.

Module 3: Crystallization & Solid-State Issues

Q4: My product "oils out" (forms a gum) instead of crystallizing.

Diagnosis: Thienyl-pyrazoles are often "greasy" due to the lipophilic thiophene and rotational freedom between the rings. Rapid cooling traps the amorphous state.

Troubleshooting Guide:

  • The "Cloud Point" Method:

    • Dissolve in hot Ethanol (good solvent).[1]

    • Add hot Water (anti-solvent) dropwise just until turbidity persists.[1]

    • Add 1 drop of Ethanol to clear it.

    • CRITICAL: Turn off the heat and let the bath cool to room temperature naturally (over 2-3 hours). Do not remove the flask from the bath.

  • Seed It: If you have any solid from a previous batch (even impure), add a speck at the cloud point.

  • Solvent Switch: Try Isopropyl Alcohol (IPA) instead of Ethanol. The higher boiling point allows better solubility differentiation.

Visualization: Purification Decision Tree

PurificationWorkflow Figure 1: Purification Decision Matrix for Thienyl-Pyrazole Derivatives Start Crude Thienyl-Pyrazole Reaction Mixture SolubilityCheck Check Solubility (TLC/Visual) Start->SolubilityCheck PdCheck Is Pd Catalyst Used? SolubilityCheck->PdCheck PdRemoval Execute Protocol B: Thiol-Silica Scavenging (Heat required due to Thiophene) PdCheck->PdRemoval Yes IsomerCheck Are Regioisomers Present? PdCheck->IsomerCheck No (or after removal) PdRemoval->IsomerCheck TailingCheck Does Product Tail on TLC? IsomerCheck->TailingCheck Yes (Hard Separation) Recryst Recrystallization: EtOH/H2O or Toluene/Hexane IsomerCheck->Recryst No (Single Product) Column Flash Chromatography (Silica) TailingCheck->Column No ModColumn Modified Column: Add 1% Et3N to Mobile Phase + Dry Loading TailingCheck->ModColumn Yes (Basic N) Column->Recryst Final Polish ModColumn->Recryst Final Polish

Figure 1: Logical workflow for selecting the appropriate purification method based on impurity profile and compound properties.

Comparative Data: Solvent & Scavenger Efficiency[1]

The following table summarizes efficiency data for removing Palladium from thiophene-containing substrates, derived from internal benchmarking and literature precedents.

MethodPd Removal EfficiencyProduct RecoveryNotes
Celite Filtration < 20%> 95%Removes only bulk metal; ineffective for soluble Pd-thiophene complexes [3].
Activated Carbon 40-60%80-90%High product loss due to non-specific adsorption of the aromatic rings [3].
Silica-Thiol (SH) > 95% > 95%Best balance. Heat is required to break the Pd-S(thiophene) interaction [3].
Recrystallization Variable (30-80%)60-80%Can inadvertently concentrate Pd in the crystal lattice if isomorphous [3].

References

  • Separation of Pyrazole Regioisomers

    • BenchChem Technical Support.[2][1][3][4] "Column chromatography conditions for separating pyrazole isomers." Accessed March 2026. 4[5][6]

  • Tailing & Silica Deactivation

    • BenchChem Technical Support.[2][1][3][4] "Overcoming poor solubility of pyrazole derivatives during reaction workup." Accessed March 2026. 3[6]

  • Palladium Removal Strategies

    • BenchChem Technical Support.[2][1][3][4] "Palladium Catalyst Removal in 3-Thienyl Compound Synthesis." Accessed March 2026. 7

  • Recrystallization Techniques

    • BenchChem Technical Support.[2][1][3][4] "Recrystallization techniques for purifying pyrazole compounds." Accessed March 2026. 1

  • Synthesis & Characterization Context

    • ResearchGate. "Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles." Accessed March 2026. 8

Sources

Technical Support Center: Separation and Regioselective Synthesis of N1/N2 Alkylated Thienyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the complex challenge of isolating N1 and N2 regioisomers of alkylated thienyl-pyrazoles.

Below, you will find diagnostic workflows, mechanistic FAQs, field-tested troubleshooting strategies, and self-validating experimental protocols designed to ensure high scientific rigor and reproducible results.

Core Diagnostic Workflow

When alkylating a thienyl-pyrazole, the formation of regioisomers is almost inevitable unless specialized reagents are used. The workflow below outlines the decision-making process for separating and identifying these isomers based on their physicochemical properties.

SeparationWorkflow A Crude Alkylation Mixture (1-alkyl-3-thienyl & 1-alkyl-5-thienyl) B TLC Screening (Hexane/EtOAc or DCM/MeOH) A->B C Is ΔRf ≥ 0.1? B->C D Silica Gel Chromatography (Gradient Elution) C->D Yes (Good Resolution) E SFC or Reversed-Phase HPLC (e.g., C18 or Ethylpyridine) C->E No (Co-elution) F Isolate Pure Fractions D->F E->F G 2D NMR (NOESY/HMBC) Structural Assignment F->G

Workflow for the separation and identification of thienyl-pyrazole regioisomers.

Frequently Asked Questions (Mechanisms & Analytics)

Q: Why do my thienyl-pyrazole alkylations always yield a mixture of isomers? A: The pyrazole ring is an amphoteric heterocycle. Under basic alkylation conditions, the acidic N1 proton is removed to form a highly delocalized pyrazolate anion. Because the basic nitrogen (N2) and the formerly acidic nitrogen (N1) share the electron density, they possess nearly identical nucleophilicity. The incoming electrophile will attack both positions. The final ratio is dictated by the steric hindrance and electronic pull of the adjacent thienyl group, which often results in difficult-to-separate 1-alkyl-3-thienyl and 1-alkyl-5-thienyl mixtures 1.

Q: How can I analytically distinguish the 1-alkyl-3-thienyl isomer from the 1-alkyl-5-thienyl isomer? A: 2D NMR is the definitive self-validating tool for this. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space interactions (< 5Å). In the 1-alkyl-5-thienyl isomer, the N-alkyl protons are spatially adjacent to the thienyl ring protons, yielding a strong NOE cross-peak. In the 1-alkyl-3-thienyl isomer, the alkyl group is distant from the thienyl ring, and the N-alkyl protons will instead show a cross-peak exclusively with the pyrazole C5-H 2.

Troubleshooting Guide: Separation & Selectivity

Issue 1: Isomers co-elute on standard silica gel (ΔRf < 0.05).
  • Root Cause: The highly polar thienyl-pyrazole core dominates the molecule's overall retention factor, masking the subtle dipole moment differences between the N1 and N2 alkylated forms.

  • Solution: Abandon normal-phase silica. Switch to Supercritical Fluid Chromatography (SFC) or Reversed-Phase HPLC. SFC utilizing an Ethylpyridine or Diol stationary phase provides orthogonal selectivity by interacting with the subtle electronic differences of the localized double bonds in the regioisomers 3.

Issue 2: Significant product loss during aqueous workup.
  • Root Cause: N-alkylation (especially N-methylation) significantly increases the polarity and water solubility of the pyrazole core.

  • Solution: Minimize the volume of aqueous washes. Substitute standard extraction solvents (like diethyl ether) with more polar organic solvents such as ethyl acetate or a 9:1 DCM/Isopropanol mixture. To force the product into the organic layer, saturate the aqueous phase with NaCl (salting out) prior to extraction 3.

Issue 3: Poor regioselectivity leading to low yields of the target isomer.
  • Root Cause: Standard alkylating agents (e.g., methyl iodide, dimethyl sulfate) are small and highly reactive, failing to discriminate between the sterically similar N1 and N2 positions of the pyrazolate anion 4.

  • Solution: Employ a "masked" bulky alkylating agent, such as an α-halomethylsilane. The massive steric bulk of the silane group forces the alkylation exclusively to the less hindered nitrogen. A subsequent protodesilylation step yields the desired product with >99:1 selectivity, entirely bypassing the need for complex chromatographic separation 5.

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative outcomes of various synthesis and separation strategies to help you select the most efficient path for your specific compound.

Strategy / TechniqueTypical N1:N2 RatioResolution (ΔRf / Rs)Key AdvantagePrimary Limitation
Standard Alkylation (MeI, K₂CO₃)1:1 to 3:1Poor (ΔRf < 0.05 on Silica)Simple, cheap reagentsRequires advanced downstream separation
Bulky Silane Reagents + TBAF>99:1N/A (Yields single isomer)Completely bypasses separationMulti-step process; specialized reagents
Reversed-Phase HPLC (C18)N/AModerate (Rs ~ 1.5)Accessible in most analytical labsLow throughput; high solvent consumption
Supercritical Fluid Chromatography N/AExcellent (Rs > 2.0)High throughput; green chemistryRequires specialized, expensive SFC equipment

Validated Step-by-Step Methodologies

Protocol A: Regioselective N-Alkylation via α-Halomethylsilanes (Bypassing Separation)

This protocol utilizes steric exclusion to force complete regioselectivity, creating a self-validating system where the absence of the N2 isomer on crude LC-MS confirms success 5.

  • Deprotonation: Dissolve the starting thienyl-pyrazole (1.0 equiv) in anhydrous DMSO (0.2 M). Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to form the pyrazolate anion.

  • Steric-Directed Alkylation: Add the bulky α-halomethylsilane (e.g., chloromethyltrimethylsilane, 1.5 equiv) dropwise. Stir at 60 °C for 2–4 hours. Monitor via LC-MS until the starting material is consumed.

  • Protodesilylation: To the same reaction vessel, add an aqueous solution of Tetrabutylammonium fluoride (TBAF, 2.0 equiv) and water (10 volumes). Heat to 60 °C for 4 hours to cleave the silyl group.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash twice with brine to remove DMSO. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Pass through a short silica plug to remove baseline silanol impurities. The resulting product will be >99% pure N1-alkylated thienyl-pyrazole.

Protocol B: SFC Separation of Inseparable Isomers

If you already possess a mixture of N1/N2 isomers, SFC is the most reliable method for preparative separation.

  • Sample Preparation: Dissolve the regioisomer mixture in a 1:1 mixture of Methanol/DCM to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the SFC with an Ethylpyridine or 2-Picolylamine stationary phase (typically 5 µm, 250 x 21.2 mm for preparative scale).

  • Method Parameters:

    • Mobile Phase: Supercritical CO₂.

    • Co-solvent: 15–25% Methanol (isocratic or shallow gradient).

    • Flow Rate: 50–70 mL/min.

    • Backpressure: 120 bar.

  • Collection: Monitor UV absorbance at 254 nm. The differing dipole moments of the 1,3-disubstituted vs. 1,5-disubstituted isomers will result in baseline resolution. Collect peaks into vessels containing a small amount of methanol to prevent aerosolization losses.

Protocol C: NMR Structural Validation (NOESY)

Once separated, you must validate which fraction is which. This logic is mapped in the diagram below.

NMR_Assignment Start Purified Regioisomer NOESY Perform 2D NOESY NMR (Through-space interactions) Start->NOESY CrossPeak N-Alkyl to Thienyl-H Cross-Peak Observed? NOESY->CrossPeak Isomer5 1-Alkyl-5-thienylpyrazole (Alkyl & Thienyl are adjacent) CrossPeak->Isomer5 Yes (Proximity < 5Å) Isomer3 1-Alkyl-3-thienylpyrazole (Alkyl & Thienyl are distant) CrossPeak->Isomer3 No (Only C5-H cross-peak)

2D NOESY NMR decision tree for distinguishing 3-thienyl and 5-thienyl pyrazole regioisomers.

  • Sample Prep: Dissolve 10–15 mg of the purified isomer in 0.6 mL of CDCl₃ or DMSO-d₆.

  • Acquisition: Acquire standard ¹H and ¹³C spectra. Next, set up a 2D NOESY experiment with a mixing time of 300–500 ms (optimized for small molecules).

  • Interpretation:

    • Locate the signal for the N-alkyl protons (e.g., N-CH₃ singlet around 3.8–4.0 ppm).

    • Check for cross-peaks corresponding to the thienyl ring protons (typically 7.0–7.5 ppm).

    • Result: If a strong cross-peak is present, the alkyl group is adjacent to the thienyl ring, confirming the 1-alkyl-5-thienylpyrazole isomer. If absent, and a cross-peak is only seen to the pyrazole C5-H, it is the 1-alkyl-3-thienylpyrazole isomer 2.

References

  • Selective N-Methylation of Pyrazoles Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Optimizing N-Alkylation of Pyrazoles Source: Benchchem URL
  • (5-Thien-2-yl-1h-pyrazol-3-yl)
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL

Sources

Technical Support Center: Solubility Enhancement of 3-(5-methyl-2-thienyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical bottlenecks associated with 3-(5-methyl-2-thienyl)-1H-pyrazole .

This compound is a rigid, highly lipophilic pharmacophore. The thiophene ring drives up the partition coefficient (LogP), while the pyrazole moiety acts as both a hydrogen bond donor and acceptor. This combination creates a tightly packed, high-energy crystal lattice. To achieve aqueous solubility, your formulation must overcome both the thermodynamic penalty of breaking this lattice and the hydrophobic repulsion in aqueous media.

Part 1: Diagnostic Framework & FAQs

Q1: My compound crashes out immediately when transferring from a DMSO stock to an aqueous assay buffer. What is happening and how do I fix it?

The Causality: This is a classic case of "supersaturation followed by precipitation." The compound is highly soluble in 100% DMSO, but the abrupt shift in dielectric constant upon introduction to an aqueous buffer lowers its equilibrium solubility drastically. The system becomes thermodynamically unstable, forcing the pyrazole molecules to rapidly re-aggregate into their lowest-energy crystalline state. The Solution: You must lower the thermodynamic barrier using co-solvency or micellar solubilization.1 can shield the hydrophobic thiophene ring from the aqueous environment, preventing nucleation[1].

Q2: We are moving to in vivo oral dosing, but bioavailability is near zero. Which formulation strategy is best for this specific chemotype?

The Causality: 3-(5-methyl-2-thienyl)-1H-pyrazole behaves as a BCS Class II/IV molecule. For oral delivery, you must bypass the crystal lattice energy entirely. The Solution: We recommend two primary pathways:

  • Cyclodextrin Complexation: Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic thiophene-pyrazole core, while its hydrophilic exterior ensures aqueous solubility. Studies have shown that2[2].

  • Amorphous Solid Dispersions (ASDs): By trapping the drug in a high-energy amorphous state within a polymer matrix (like PVP or HPMC), you 3, significantly enhancing absorption[3].

Q3: My Amorphous Solid Dispersion (ASD) recrystallizes after two weeks of storage. How do I stabilize it?

The Causality: The amorphous state is metastable. If the glass transition temperature (Tg) of your polymer-drug mixture is too close to the storage temperature, molecular mobility allows the pyrazole molecules to find each other and re-form hydrogen bonds. The Solution: Increase the polymer-to-drug ratio or switch to a polymer with a higher Tg (e.g., from PVP K12 to PVP K30 or HPMC-AS).4 restricts molecular mobility and prevents phase separation[4].

Part 2: Step-by-Step Experimental Protocols

Protocol A: Phase-Solubility Profiling with HP-β-CD (Self-Validating System)

Purpose: To determine the stoichiometric ratio and complexation efficiency of the drug-cyclodextrin inclusion complex.

  • Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 mM to 50 mM in a pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount (e.g., 10 mg) of solid 3-(5-methyl-2-thienyl)-1H-pyrazole to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal orbital shaker at 25°C and agitate at 150 RPM for 48 hours. Causality: 48 hours ensures thermodynamic equilibrium is reached between the solid state and the inclusion complex.

  • Phase Separation: Centrifuge the suspensions at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Validation Check: If the filtrate is cloudy, micellar aggregation has occurred; re-filter using a 0.1 µm filter.

  • Quantification: Dilute the filtrate appropriately and analyze drug concentration via HPLC-UV. Plot drug concentration (mM) vs. HP-β-CD concentration (mM) to calculate the stability constant (

    
    ).
    
Protocol B: Preparation of Amorphous Solid Dispersion via Solvent Evaporation

Purpose: To disrupt the crystal lattice and lock the compound in a high-energy amorphous state.

  • Co-dissolution: Weigh the API and polymer (e.g., PVP K30) in a 1:4 ratio. Dissolve both completely in a common volatile solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent rapidly under reduced pressure at 40°C. Causality: Rapid evaporation prevents the drug molecules from organizing into a crystal lattice, forcing them into an amorphous matrix.

  • Secondary Drying: Transfer the resulting thin film to a vacuum oven at 40°C for 24 hours to remove all residual solvent traces.

  • Milling: Scrape the film and gently pulverize it using a mortar and pestle. Pass the powder through a 60-mesh sieve.

  • Validation (Critical Step): Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" pattern. If sharp diffraction peaks are present, the drug has recrystallized, and you must increase the polymer ratio.

Part 3: Quantitative Data Summaries

Table 1: Comparative Efficacy of Formulation Strategies for Pyrazole Derivatives

Formulation StrategyMechanism of ActionApparent Solubility IncreasePhysical StabilityScalability
Unformulated API N/A (High Crystal Lattice)1x (Baseline, <10 µg/mL)High (Stable Crystal)N/A
Co-solvency (5% DMSO) Dielectric constant alteration10x - 50xLow (Prone to crash-out)Poor (Toxicity limits)
HP-β-CD Complexation Host-guest cavity shielding100x - 1000xHigh (in solution)Excellent
ASD (PVP K30, 1:4) Tg stabilization / Amorphization500x - 2000xModerate (Requires dry storage)Excellent

Table 2: Troubleshooting Matrix for Formulation Failures

Observed IssueDiagnostic IndicatorCorrective Action
API crashes out in bufferCloudy suspension upon dilutionAdd 0.1% Polysorbate 80 or 5% Ethanol prior to dilution.
ASD shows PXRD peaksSharp peaks instead of a haloIncrease polymer ratio to 1:6 or switch to HPMC-AS.
Low CD complexationPhase-solubility slope < 1Adjust buffer pH to ionize the pyrazole (if applicable) or add a ternary agent like PVP.

Part 4: Visualizations

Workflow A Identify Solubility Bottleneck 3-(5-methyl-2-thienyl)-1H-pyrazole B In-vitro Assay (DMSO crash-out) A->B Assay Prep C In-vivo PK (Poor Bioavailability) A->C Formulation D Add Surfactant/Co-solvent (e.g., Tween 80, 5% EtOH) B->D Prevent precipitation E Assess Physicochemical Profile C->E Profiling F Cyclodextrin Complexation (HP-β-CD) E->F High Lattice Energy G Amorphous Solid Dispersion (PVP/HPMC) E->G High Lipophilicity

Caption: Workflow for selecting a solubility enhancement strategy.

Mechanism A Crystalline API (Low Energy, Insoluble) B HP-β-CD Cavity (Hydrophobic Inner, Hydrophilic Outer) A->B Host-Guest Interaction C Polymer Matrix (PVP/HPMC) A->C Melt/Solvent Evaporation D Inclusion Complex (Apparent Solubility ↑) B->D 1:1 Stoichiometry E Amorphous Solid Dispersion (Supersaturation ↑) C->E Tg Stabilization

Caption: Mechanistic pathways of Cyclodextrin Inclusion and Solid Dispersions.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: BenchChem (benchchem.com)
  • Title: Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)
  • Source: National Institutes of Health (nih.gov)

Sources

Technical Support Center: Troubleshooting Cyclization Failure in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives, with a specific focus on overcoming cyclization failures. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield - The Cyclization Fails to Proceed

Question: I am not getting my desired pyrazole product, or the yield is very low. What are the common causes for cyclization failure in pyrazole synthesis, particularly in Knorr-type reactions?

Answer: Low or no yield in pyrazole synthesis is a frequent issue and can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] The reaction's success hinges on the careful execution of several key steps, including the initial condensation to form an intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]

Here are the primary factors to investigate:

  • Purity and Stability of Reactants: The quality of your starting materials is paramount.

    • Hydrazine Derivatives: Hydrazine and its derivatives can be sensitive to air and light and may degrade over time.[1][3] Phenylhydrazine, in particular, is prone to oxidation and decomposition, which can lead to the formation of colored byproducts and a lower yield of the desired pyrazole.[1][4] Using freshly opened or purified hydrazine is crucial for the best results.[5] If you are using a hydrazine salt, such as phenylhydrazine hydrochloride, it may be more stable.[1]

    • 1,3-Dicarbonyl Compounds: The 1,3-dicarbonyl compound should be pure and free from impurities that could interfere with the reaction.[5] Some β-ketonitriles, for instance, are susceptible to hydrolysis, especially under acidic or basic conditions.[5]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role in the reaction's success. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, and DMAc have been shown to provide better results in certain reactions, leading to higher yields.[6][7] The solubility of your starting materials in the chosen solvent is also a key consideration; if the reactants are not fully dissolved, the reaction rate will be significantly hindered.[6]

    • Temperature and Reaction Time: Many pyrazole syntheses require heating to proceed at an adequate rate.[6] If the reaction is sluggish, you may need to increase the temperature or prolong the reaction time.[8] Monitoring the reaction by TLC or HPLC is essential to determine the optimal conditions.[6]

    • pH Control: The pH of the reaction medium can significantly influence the reaction rate and even the regioselectivity.[6] Acid catalysis is often employed in Knorr pyrazole synthesis to facilitate both the initial condensation and the final dehydration step.[1][9] However, the optimal pH can be substrate-dependent.

  • Formation of a Stable, Unreactive Intermediate: The reaction may stall after the initial condensation, forming a stable hydrazone or enamine intermediate that fails to cyclize under the current conditions.[1][5] This can happen if the subsequent intramolecular cyclization step has a high activation energy.

  • Competing Side Reactions: The chosen reaction conditions might be favoring side reactions over the desired cyclization.[6] For example, using methanol as a solvent with certain substrates can lead to Michael addition as a competing reaction.[6]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to troubleshoot low or no product yield in your pyrazole synthesis.

Troubleshooting_Workflow start Low or No Product Yield check_reactants 1. Verify Purity and Stability of Reactants start->check_reactants check_conditions 2. Optimize Reaction Conditions check_reactants->check_conditions Reactants are pure and stable sub_reactants Use fresh hydrazine Purify 1,3-dicarbonyl Run under inert atmosphere check_reactants->sub_reactants check_intermediate 3. Investigate Intermediate Formation check_conditions->check_intermediate Conditions are optimized sub_conditions Screen different solvents Vary temperature and time Add acid or base catalyst check_conditions->sub_conditions check_workup 4. Review Workup and Purification check_intermediate->check_workup Cyclization is confirmed sub_intermediate Isolate and characterize intermediate Attempt cyclization under different conditions check_intermediate->sub_intermediate success Successful Pyrazole Synthesis check_workup->success sub_workup Check for product loss during extraction Optimize chromatography/recrystallization check_workup->sub_workup

Caption: A stepwise guide to troubleshooting low yields in pyrazole synthesis.

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[10] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of pyrazole products that can be difficult to separate.[10] The regiochemical outcome is influenced by a combination of electronic effects, steric effects, and reaction conditions.[10]

Here are some strategies to improve regioselectivity:

  • Solvent Selection: The choice of solvent can have a significant impact on the isomeric ratio.[6] Aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents like ethanol in some cases.[5][7] Fluorinated alcohols have also been reported to dramatically improve regioselectivity.[10]

  • pH Control: The pH of the reaction medium is a crucial factor.[6] Acidic conditions may favor one isomer, while basic conditions may favor the other.[5] For example, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, acetic acid in toluene favors the 5-aminopyrazole, while sodium ethoxide in ethanol favors the 3-aminopyrazole.[5]

  • Steric Hindrance: The use of bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group, favoring the formation of a single regioisomer.[5][10]

  • Temperature Optimization: Reaction temperature can also influence the product ratio. Running the reaction at different temperatures may favor the formation of one isomer over the other.

Parameter Effect on Regioselectivity Example/Suggestion Reference
Solvent Can significantly alter the isomeric ratio. Aprotic and fluorinated solvents often improve selectivity.Switch from ethanol to DMF or a fluorinated alcohol like HFIP.[6][10]
pH Acidic or basic conditions can favor the formation of a specific isomer.Add a catalytic amount of acetic acid or a mild base like sodium acetate.[5][6]
Steric Effects Bulky substituents can direct the reaction towards a single isomer.Utilize a starting material with a sterically demanding group if possible.[5][10]
Temperature Can influence the kinetic vs. thermodynamic product distribution.Experiment with running the reaction at a lower or higher temperature.[10]
Issue 3: Reaction Mixture is Highly Colored and Full of Impurities

Question: My reaction mixture is turning a dark yellow or red, and TLC analysis shows multiple spots. What is causing this, and how can I obtain a cleaner product?

Answer: The development of a deep color and the formation of multiple impurities are often linked to the decomposition of the hydrazine starting material, especially phenylhydrazine.[1][4] Side reactions and oxidation of intermediates or the final product can also contribute to a complex reaction mixture.[3]

Here are some solutions to mitigate these issues:

  • Use High-Purity, Fresh Hydrazine: As mentioned earlier, the stability of hydrazine is crucial. Use a freshly opened bottle or purify your hydrazine before use.[1][5]

  • Run the Reaction Under an Inert Atmosphere: To prevent oxidation of the hydrazine and other reaction components, conduct the reaction under an inert atmosphere of nitrogen or argon.[1]

  • Optimize Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, as this can lead to the degradation of starting materials and products.[8]

  • Purification Strategies:

    • Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[3]

    • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by an acid. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[3]

    • Chromatography and Recrystallization: Column chromatography is often effective for separating the desired product from impurities.[3][10] Recrystallization can also be a powerful technique for removing small amounts of colored impurities.[3]

General Pyrazole Synthesis Mechanism

Understanding the reaction mechanism is key to effective troubleshooting. The Knorr pyrazole synthesis generally proceeds through the following steps:

Knorr_Pyrazole_Synthesis reactants 1,3-Dicarbonyl + Hydrazine intermediate Hydrazone/Enamine Intermediate reactants->intermediate Condensation (-H₂O) cyclic_intermediate Non-aromatic Cyclic Intermediate intermediate->cyclic_intermediate Intramolecular Cyclization product Pyrazole Product cyclic_intermediate->product Dehydration (-H₂O)

Caption: The general mechanism of the Knorr pyrazole synthesis.[1]

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis

This is a general protocol and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).[5][6]

  • Hydrazine Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, an equivalent of a mild base like sodium acetate may be added.[4][5]

  • Catalyst Addition (if necessary): If the reaction requires acid catalysis, add a catalytic amount of an acid like glacial acetic acid.[1][8]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[3][6]

Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reactions.[8]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), the hydrazine derivative (1.2 mmol), and a suitable solvent (e.g., ethanol, 5 mL).[8]

  • Catalyst Addition: Add a drop of glacial acetic acid as a catalyst.[8]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[8]

  • Workup and Purification: After cooling, the product can be isolated and purified as described in the conventional method.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties - Academia.edu. [Link]

  • Synthesis of Pyrazole Derivatives A Review - IJFMR. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

  • synthesis of pyrazoles - YouTube. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Publishing. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. [Link]

  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. [Link]

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. [Link]

  • Pyrazole. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. [Link]

  • Knorr Pyrazole Synthesis of Edaravone - Rsc.org. [Link]

Sources

Recrystallization solvents for 3-(5-methyl-2-thienyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 3-(5-methyl-2-thienyl)-1H-pyrazole

Topic: Recrystallization Solvents & Protocols for 3-(5-methyl-2-thienyl)-1H-pyrazole Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document ID: TS-PYRZ-TH-005 Version: 2.1 (Current)[1]

Executive Summary & Technical Context

Compound Overview: 3-(5-methyl-2-thienyl)-1H-pyrazole is a heteroaryl-substituted pyrazole scaffold frequently used as a pharmacophore in kinase inhibitors and anti-inflammatory agents.[1] Its physicochemical profile is defined by two distinct domains: the polar, hydrogen-bond-donating pyrazole ring (pKa ~14 for NH) and the lipophilic, electron-rich 5-methylthiophene moiety.[1]

Purification Challenge: The primary challenge in recrystallizing this compound is balancing the solubility differential.[1] The thiophene unit imparts significant solubility in non-polar organic solvents, while the pyrazole NH moiety can lead to strong intermolecular hydrogen bonding, causing high lattice energy and potential "oiling out" in unsuitable solvent systems.[1] Furthermore, thiophene derivatives are prone to oxidative degradation, necessitating controlled thermal exposure.[1]

Solvent Selection Guide

The following data summarizes the solubility profile and suitability of various solvent systems for 3-(5-methyl-2-thienyl)-1H-pyrazole.

Solvent SystemClassificationPolarity Index (P')SuitabilityTechnical Notes
Ethanol (Abs.) Protogenic5.2Primary Choice Excellent for cooling crystallization.[1] Solubilizes the compound at reflux; significantly lower solubility at

.
Toluene Aromatic2.4Secondary Choice Ideal for removing non-polar impurities.[1] Requires higher temperatures (

), which may risk thiophene oxidation if not blanketed with

.
EtOAc / Hexane Binary Mixture4.4 / 0.1Alternative Use for "crash" crystallization or layering.[1] Good for final polishing of material purity.[1]
Methanol / Water Binary Mixture5.1 / 10.2Caution High risk of oiling out if water content >20%.[1] Use only if inorganic salts are present.[1]
Dichloromethane Chlorinated3.1Avoid Too soluble.[1] Compound often remains in solution even at

.

Detailed Recrystallization Protocol

Method A: Single-Solvent Crystallization (Ethanol) Recommended for purity >90% crude material.[1]

  • Preparation: Charge the crude 3-(5-methyl-2-thienyl)-1H-pyrazole into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (absolute) at a ratio of 5-7 mL per gram of crude solid.

  • Heating: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Checkpoint: If the solid does not dissolve completely after 10 minutes at reflux, add more ethanol in 1 mL increments until a clear solution is obtained.

  • Filtration (Optional): If insoluble particulates (silica, catalyst residues) are visible, filter the hot solution through a pre-heated glass frit or Celite pad.[1]

  • Cooling Phase 1: Remove the heat source and allow the flask to cool slowly to room temperature (approx.

    
    ) on a cork ring. Do not  place directly on a cold benchtop (prevents thermal shock and oiling out).
    
  • Cooling Phase 2: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 1-2 hours to maximize yield.
    
  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold ethanol (

    
    , 2 x 1 mL/g).
    
  • Drying: Dry the crystals under high vacuum (<5 mbar) at

    
     for 4-6 hours.
    

Method B: Binary Solvent Precipitation (Toluene/Heptane) Recommended for removing lipophilic impurities or oligomers.

  • Dissolve the crude material in the minimum amount of hot Toluene (

    
    ).
    
  • Remove from heat and immediately add hot Heptane dropwise until a persistent turbidity (cloudiness) is observed.

  • Add a few drops of Toluene to clear the solution.[1]

  • Allow to cool slowly.[1] The lower polarity of the mixture at lower temperatures forces the polar pyrazole to crystallize while keeping thiophene-related oligomers in solution.[1]

Visualization: Recrystallization Workflow

The following diagram illustrates the decision logic for selecting the appropriate purification pathway based on crude purity and impurity profile.

RecrystallizationWorkflow cluster_legend Workflow Legend Start Crude 3-(5-methyl-2-thienyl)-1H-pyrazole CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity Clean Crude LowPurity Purity < 90% CheckPurity->LowPurity Complex Mixture EthanolRecrys Method A: Ethanol Recrystallization (Standard Protocol) HighPurity->EthanolRecrys TolueneRecrys Method B: Toluene/Heptane (For Lipophilic Impurities) LowPurity->TolueneRecrys OilingOut Issue: Oiling Out? EthanolRecrys->OilingOut TolueneRecrys->OilingOut SeedCrystal Add Seed Crystal Re-heat and Cool Slower OilingOut->SeedCrystal Yes Isolate Isolate & Dry (Vacuum, 40°C) OilingOut->Isolate No SeedCrystal->Isolate Process Process Step Decision Decision Point

Figure 1: Decision logic for the purification of 3-(5-methyl-2-thienyl)-1H-pyrazole based on crude purity profiles.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: This is a common phenomenon with pyrazoles, often caused by the melting point of the solvated compound dropping below the boiling point of the solvent, or cooling too rapidly.[1]

  • Fix: Re-heat the mixture until clear. Add a small amount of a "good" solvent (e.g., 1-2 mL Ethanol) to lower the saturation slightly.[1] Scratch the inner wall of the flask with a glass rod to induce nucleation, or add a seed crystal if available.[1] Allow the solution to cool to room temperature very slowly (wrap the flask in foil or a towel).

Q2: The crystals are colored (yellow/brown) instead of off-white. Is this a problem? A: Yes. Pure 3-(5-methyl-2-thienyl)-1H-pyrazole should be white to off-white.[1] Yellow/brown coloration typically indicates oxidation of the thiophene ring or the presence of trace iodine/catalyst from synthesis.[1]

  • Fix: Perform a "charcoal drop." Dissolve the compound in hot ethanol, add activated carbon (5-10 wt%), stir for 15 minutes, and filter hot through Celite. Then proceed with crystallization.[1][2]

Q3: Can I use water as an anti-solvent? A: Use with extreme caution.[1] While water forces precipitation, it often leads to amorphous gum formation rather than crystalline material for this specific lipophilic-polar hybrid molecule.[1] If you must use water, add it dropwise to a hot ethanolic solution only until faint turbidity appears, then stop immediately.[1]

Q4: I have low recovery yield (<50%). Where is my compound? A: The compound likely has higher solubility in the cold mother liquor than anticipated.[1]

  • Fix: Concentrate the mother liquor (filtrate) to half its volume on a rotary evaporator and repeat the cooling/crystallization process to obtain a "second crop." Note that the second crop is usually less pure than the first.[1]

References

  • General Pyrazole Synthesis & Purification

    • Synthesis of 3,5-disubstituted pyrazoles. (2020).[1] Synlett. Retrieved from

  • Thiophene-Pyrazole Hybrid Properties

    • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021).[1][3] Molecules. Retrieved from

  • Purification Techniques for Heterocycles

    • Recrystallization techniques for purifying pyrazole compounds.[1][2] (2025).[1] BenchChem Technical Support. Retrieved from

  • Physical Data Reference

    • 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid (Analogous Structure Data).[1][4][5] Sigma-Aldrich.[1][4] Retrieved from [1]

Sources

Technical Support Center: Troubleshooting & Scavenging Hydrazine Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Scope: Advanced purification strategies for Active Pharmaceutical Ingredients (APIs). Audience: Researchers, synthetic chemists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter challenges related to the isolation of pure pyrazoles synthesized via the Knorr reaction (condensation of 1,3-dicarbonyls with hydrazine). While this transformation is highly efficient, the removal of excess hydrazine hydrate is notoriously difficult[1]. Hydrazine is a highly toxic, volatile, and basic compound classified as a genotoxic impurity (GTI) under regulatory guidelines[2][3]. Failure to adequately clear hydrazine not only compromises the safety and regulatory compliance of pharmaceutical intermediates but can also trigger downstream side reactions.

This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate hydrazine impurities from your pyrazole workflows.

FAQ: Understanding the Hydrazine Challenge

Q1: Why does standard aqueous workup fail to remove hydrazine hydrate completely? A: Hydrazine hydrate is highly polar and water-soluble, which theoretically makes it amenable to aqueous extraction. However, in practice, it forms robust hydrogen-bonded networks with polar organic solvents (like ethanol or ethyl acetate) and often with the pyrazole product itself. Furthermore, hydrazine can form azeotropes with certain solvents, making simple rotary evaporation or distillation ineffective without specialized entrainers like xylene[4].

Q2: What are the regulatory limits for residual hydrazine in API synthesis? A: Under the ICH M7(R2) guidelines, hydrazine is recognized as a mutagenic carcinogen (Class 1 or Class 2 depending on specific compound data)[2][3]. For a drug product, the Threshold of Toxicological Concern (TTC) dictates a highly stringent acceptable intake. Typically, genotoxic impurities must be controlled to ≤ 1.5 µ g/day for long-term clinical use[5]. This translates to low parts-per-million (ppm) limits in the final Active Pharmaceutical Ingredient (API), necessitating highly efficient scavenging techniques during intermediate steps.

Q3: Can I simply "burn off" or oxidize the excess hydrazine in the reaction mixture? A: While oxidation (using sodium hypochlorite or hydrogen peroxide) is the standard method for destroying hydrazine in waste effluents[6], it is strongly discouraged for in-process product purification. Oxidants are non-selective and will likely degrade your pyrazole ring, oxidize sensitive functional groups, or generate reactive N-oxide byproducts. Oxidation should be strictly reserved for waste stream neutralization[6].

Troubleshooting Guides & Step-by-Step Methodologies
Method A: Chemical Scavenging via Polymer-Bound Electrophiles

Causality: When your pyrazole product is highly basic or water-soluble, acid-base extraction will lead to product loss. Instead, we exploit the potent nucleophilicity of hydrazine. By introducing a polymer-bound aldehyde (e.g., PS-Benzaldehyde) or a polymer-bound 1,3-diketone[7], the hydrazine covalently reacts to form an immobilized hydrazone or pyrazole. Because the scavenger is macroscopic (resin beads), the impurity is physically trapped and removed via simple filtration, leaving the product untouched.

Self-Validating Protocol:

  • Preparation: Dissolve the crude pyrazole mixture (containing trace hydrazine) in a non-nucleophilic solvent (e.g., dichloromethane, THF, or ethanol).

  • Resin Addition: Add 3–5 equivalents of Polymer-Bound Benzaldehyde (PS-CHO) resin relative to the estimated residual hydrazine concentration.

  • Agitation: Gently agitate the suspension at room temperature for 2 to 4 hours. Causality: Gentle shaking prevents the mechanical shearing of the resin beads, which could create fine particulates that bypass filtration.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake twice with the reaction solvent to ensure complete recovery of the pyrazole product.

  • Validation: Concentrate the filtrate. Analyze the residue via Headspace GC-MS using derivatization (e.g., reacting the sample with acetone to form the volatile acetone hydrazone) to confirm hydrazine levels are < 10 ppm[8].

Method B: Acid-Base Extraction with Derivatization

Causality: If your pyrazole is relatively non-basic (pKa < 2), you can exploit the basicity of hydrazine (pKa ~ 8.1). Washing the organic layer with dilute acid protonates the hydrazine, driving it into the aqueous phase[1][9]. To prevent the hydrazine from partitioning back into the organic layer if neutralization is required later, we "lock" it in the aqueous phase by adding a water-soluble aldehyde (like formaldehyde or glyoxylic acid) to form a highly polar, irreversible hydrazone.

Self-Validating Protocol:

  • Solvent Exchange: Dissolve the crude reaction mixture in a water-immiscible solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer to a separatory funnel. Wash the organic layer with an equal volume of 1 M HCl[1][9]. Shake vigorously and allow phase separation.

  • Aqueous Derivatization (The "Lock"): Drain the aqueous layer (containing hydrazinium chloride) into a separate flask. If you need to recover any product that might have co-extracted, add a slight excess of aqueous glyoxylic acid to the aqueous layer and stir for 30 minutes. This converts the hydrazine into a highly polar hydrazone.

  • Back-Extraction: You can now safely neutralize the aqueous layer with 1 M NaOH without fear of liberating free hydrazine. Extract the neutralized aqueous layer with EtOAc to recover any residual pyrazole.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

Data Presentation

Table 1: Comparison of Hydrazine Scavenging/Removal Strategies

Removal StrategyMechanism of ActionEfficiency (Residual Limit)ProsCons
Polymer-Bound Scavenger Covalent trapping via hydrazone formation[7]< 5 ppmHighly selective; no aqueous workup required; preserves basic pyrazoles.High cost of resins; requires longer reaction times (2-4 hrs).
Acid-Base Extraction Protonation to water-soluble hydrazinium salt[1]10 - 50 ppmLow cost; rapid execution; easily scalable.Ineffective if the pyrazole product is also highly basic or water-soluble.
Azeotropic Distillation Co-evaporation with entrainers (e.g., Xylene)[4]50 - 100 ppmReagent-free; good for bulk removal.Thermal stress on product; rarely achieves ICH M7 compliant ppm levels alone.
Chemical Oxidation Destruction via NaOCl or H₂O₂[6]< 1 ppm (in waste)Completely destroys hydrazine.Strictly for waste. Will destroy or oxidize the pyrazole API.

Table 2: ICH M7 Regulatory Context for Hydrazine[2][3][5]

ParameterSpecification / Guideline
Classification Class 1 / Class 2 Mutagenic Impurity
Target Limit (TTC) ≤ 1.5 µ g/day (for > 10 years exposure)
Analytical Detection GC-MS or LC-MS/MS (often requires pre-column derivatization)
Toxicological Concern DNA reactive, potential carcinogenic risk
Visualizations

Workflow Start Crude Pyrazole Mixture (Contains Excess Hydrazine) Decision Is Pyrazole Highly Basic? (pKa > 4) Start->Decision Resin Method A: Polymer-Bound Scavenger (e.g., PS-Benzaldehyde) Decision->Resin Yes (Avoid Acid) AcidBase Method B: Acid-Base Extraction (Dilute HCl) Decision->AcidBase No (Tolerates Acid) Filter Filter Resin (Hydrazone remains on solid) Resin->Filter Phase Separate Aqueous Phase (Contains Hydrazinium Salt) AcidBase->Phase PureA Concentrate Filtrate -> Pure Pyrazole Filter->PureA PureB Neutralize & Extract -> Pure Pyrazole Phase->PureB

Caption: Workflow for selecting the optimal hydrazine removal strategy based on pyrazole basicity.

Mechanism NH2NH2 Residual Hydrazine (NH2-NH2) Intermediate Hemiaminal Intermediate (Unstable) NH2NH2->Intermediate Nucleophilic Attack Scavenger Polymer-Bound Aldehyde (PS-CHO) Scavenger->Intermediate Product Polymer-Bound Hydrazone (Immobilized, Easily Filtered) Intermediate->Product Dehydration (-H2O)

Caption: Chemical mechanism of hydrazine scavenging using a polymer-bound aldehyde resin.

References[6] Performance Chemicals Hydrazine - Arxada. arxada.com. URL[1] Identifying and removing byproducts in pyrazole synthesis - Benchchem. benchchem.com. URL[4] Remove excess hydrazine hydrate? - ResearchGate. researchgate.net. URL[9] How to quench excess hydrazine monohydrate : r/Chempros - Reddit. reddit.com. URL[8] Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds | LCGC International. chromatographyonline.com. URL[2] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. ich.org. URL[3] assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. ich.org.URL[5] A Brief Review on Genotoxic impurities in Pharmaceuticals. asianjpr.com. URL[7] A Polymer-Bound 1,3-Diketone: A Highly Efficient Scavenger for.... thieme-connect.com. URL

Sources

Technical Support Center: Optimizing Reflux Time for Chalcone-Hydrazine Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuances of synthesizing pyrazolines via the cyclocondensation of chalcones and hydrazines.

This portal moves beyond basic recipes, focusing on the causality of reaction dynamics to help you optimize reflux times, prevent byproduct formation, and establish self-validating experimental workflows.

Mechanistic Overview: The Causality of Reflux Time

The conversion of an


-unsaturated carbonyl (chalcone) to a 5-membered pyrazoline ring is not a single-step event. It is a cascade reaction driven by precise thermal energy (reflux).
  • Nucleophilic Attack (Michael Addition): The terminal nitrogen of the hydrazine derivative attacks the electrophilic

    
    -carbon of the chalcone[1].
    
  • Intermediate Formation: This forms an acyclic hydrazone intermediate. If the reflux time is too short, the reaction stalls here, yielding a mixture of unreacted chalcone and acyclic intermediates.

  • Intramolecular Cyclization: The secondary nitrogen attacks the carbonyl carbon, followed by dehydration to close the ring[1]. This step is highly dependent on reflux time and catalytic activation.

  • Thermodynamic Degradation: If the reflux time exceeds the optimal window, the newly formed pyrazoline is susceptible to spontaneous air oxidation, aromatizing into a thermodynamically stable pyrazole.

MechanisticWorkflow Chalcone Chalcone + Hydrazine (Starting Materials) Addition Nucleophilic Attack (Michael Addition) Chalcone->Addition Solvent/Heat Intermediate Hydrazone Intermediate (Acyclic) Addition->Intermediate Fast Cyclization Intramolecular Cyclization (Reflux-Driven) Intermediate->Cyclization Acid/Base Catalyst Pyrazoline Pyrazoline (Target Product) Cyclization->Pyrazoline Optimal Reflux (4-8h) Pyrazole Pyrazole (Oxidation Byproduct) Pyrazoline->Pyrazole Over-Reflux (>12h) Air Oxidation

Fig 1: Mechanistic workflow of chalcone-hydrazine condensation and reflux-dependent outcomes.

Standard Operating Procedure (SOP): Self-Validating Cyclocondensation

This protocol is designed as a self-validating system . By relying on real-time visual and chromatographic checkpoints, the system confirms its own success at each phase, eliminating guesswork regarding reflux termination.

Materials Required
  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate (80% or 99%) (1.5 mmol)[2]

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (1.0 mmol)[1]

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the chalcone in 10 mL of absolute ethanol.

    • Validation Checkpoint 1: The solution must be completely clear. Any suspension indicates poor solubility, which will artificially extend the required reflux time.

  • Reagent Addition: Add 1.5 mmol of hydrazine hydrate dropwise.

    • Causality: A 1.5x molar excess ensures complete conversion of the chalcone and compensates for the evaporative loss of volatile hydrazine during prolonged heating.

  • Catalytic Activation: Add 1.0 mmol of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the chalcone. This increases the electrophilicity of the

      
      -carbon, lowering the activation energy required for the initial Michael addition and accelerating the subsequent dehydration step[3].
      
  • Reflux & Real-Time Monitoring: Attach a reflux condenser and heat the mixture to 80 °C (gentle reflux). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase every 2 hours[2].

    • Validation Checkpoint 2: The chalcone starting material will appear as a distinct, UV-active spot (often with a higher

      
       value). The reaction is strictly complete when this spot disappears entirely, replaced by a more polar pyrazoline spot. Do not rely on a fixed timer; rely on the TLC.
      
  • Quenching & Isolation: Once TLC confirms completion (typically 4–8 hours), remove the flask from heat and cool to room temperature. Pour the mixture over 50 g of crushed ice while stirring vigorously.

    • Validation Checkpoint 3: The sudden drop in temperature and change in solvent polarity will force the hydrophobic pyrazoline to crash out of solution as a visible solid precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual acid and unreacted hydrazine, and recrystallize from hot ethanol.

Quantitative Optimization of Reflux Parameters

Reflux time cannot be optimized in a vacuum; it is inextricably linked to your choice of solvent and catalyst. The table below summarizes the causal relationships between these variables and the quantitative outcomes of the reaction.

SolventCatalystReflux TimeTemp (°C)Expected YieldMechanistic Outcome & Notes
EthanolNone12–15h78°C40–50%Sluggish cyclization; high ratio of acyclic hydrazone intermediate.
EthanolGlacial Acetic Acid4–8h80°C80–90%Optimal conditions. Clean conversion to 1H-pyrazoline[2].
Acetic AcidNone (Acts as solvent)2–4h118°C75–85%Rapid conversion, but yields N-acetyl pyrazoline due to solvent acylation[2].
EthanolThionyl Chloride (

)
2–3h80°C80–85%

abstracts water, generating in-situ

, drastically cutting reflux time[4].
EthanolGlacial Acetic Acid>12h80°C<60%Over-reflux. Thermal degradation and air oxidation to pyrazole byproduct.

Troubleshooting & FAQs

TroubleshootingTree Start TLC Check at 4 Hours Unreacted Unreacted Chalcone Visible Start->Unreacted Complete Only Pyrazoline Visible Start->Complete Byproduct Multiple Spots (Degradation/Oxidation) Start->Byproduct Action1 Extend Reflux by 2h or Add Acid Catalyst Unreacted->Action1 Action2 Stop Reflux & Initiate Workup Complete->Action2 Action3 Reduce Reflux Time or Degas Solvent Byproduct->Action3

Fig 2: Decision tree for real-time TLC monitoring and reflux time adjustment.

Q: Why is my reaction yielding a pyrazole instead of the desired pyrazoline? A: You are likely over-refluxing the mixture. Pyrazolines are partially unsaturated and prone to spontaneous air oxidation to form fully aromatic, thermodynamically stable pyrazoles. This process is accelerated by prolonged reflux times (>10–12 hours) and the presence of dissolved oxygen in the solvent. Corrective Action: Strictly monitor the reaction via TLC and terminate reflux immediately upon chalcone consumption (usually 4–8 hours). If oxidation persists even at shorter times, degas your ethanol and perform the reflux under an inert nitrogen atmosphere.

Q: My TLC shows a persistent chalcone spot even after 8 hours of reflux. How do I drive the reaction to completion? A: A stalled reaction indicates insufficient electrophilicity at the


-carbon, often caused by electron-donating substituents on the chalcone's aromatic rings that deactivate the Michael addition.
Corrective Action: Increase the catalytic acid concentration (e.g., adding 0.5 mmol more of glacial acetic acid) to better activate the 

-unsaturated system. Alternatively, utilizing a stronger in-situ catalyst like Thionyl chloride (

) can force the cycloaddition to completion rapidly[4].

Q: Does the choice between hydrazine hydrate and phenylhydrazine alter the optimal reflux time? A: Yes, significantly. Phenylhydrazine is a weaker nucleophile than hydrazine hydrate because the nitrogen's lone pair is resonance-delocalized into the adjacent phenyl ring. Consequently, condensations with phenylhydrazine typically require longer reflux times (6–10 hours) or the shift to a basic catalyst (e.g., NaOH) to properly initiate the nucleophilic attack[3].

Q: I want to synthesize an N-acetyl pyrazoline. Should I change my reflux strategy? A: Yes. Instead of using ethanol as the solvent with a catalytic amount of acid, use glacial acetic acid as the primary solvent. Because the solvent itself acts as both the catalyst and the acylating agent, the reflux time required drops significantly to 2–4 hours[2]. Prolonging the reflux beyond 4 hours in pure acetic acid will lead to extensive tarring and degradation.

References

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study...
  • Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel Pyrazoline Derivatives...
  • What are the best reagents use in cyclization of chalcones and provide a better yield...
  • A Step-by-Step Guide to the Synthesis of N-Substituted 3,5-Diphenyl-2-Pyrazoline Deriv

Sources

Resolving regioisomers of 3-(5-methyl-2-thienyl)pyrazole on HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Regioisomers of 3-(5-methyl-2-thienyl)pyrazole on HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the separation of pyrazole regioisomers. The pyrazole scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors and antimalarial agents[1].

When synthesizing N-substituted derivatives of 3-(5-methyl-2-thienyl)pyrazole (e.g., via N-alkylation or condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine), the reaction invariably yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Because these isomers possess identical molecular weights and highly similar hydrophobicities, they frequently co-elute on standard analytical systems. This guide provides field-proven, causality-driven troubleshooting steps to achieve baseline resolution.

Section 1: Diagnostic FAQs

Q1: Why am I seeing a single broad peak or a peak with a shoulder instead of two distinct regioisomer peaks on my standard C18 column? A1: Co-elution occurs because standard C18 stationary phases separate analytes primarily based on bulk hydrophobicity, which is nearly identical for 1,3- and 1,5-pyrazole regioisomers[2]. The subtle differences between these molecules are spatial and electronic, not strictly hydrophobic. To resolve them, you must exploit their 3D conformational differences using shape-selective stationary phases or optimized mobile phase kinetics.

Q2: How can I predict the elution order of these regioisomers? A2: Elution order is dictated by the steric hindrance induced by the N-substituent.

  • In the 1,5-isomer: The 5-methyl-2-thienyl group is adjacent to the N-alkyl/aryl substituent. This creates a severe steric clash, forcing the thienyl ring to twist out of the pyrazole plane. This disrupted planarity reduces the molecule's overall dipole moment, making it less polar and more lipophilic.

  • In the 1,3-isomer: The thienyl group is distant from the N-substituent, allowing the two rings to remain co-planar and fully conjugated. This results in a more polar molecule. Conclusion: On Reverse-Phase HPLC (RP-HPLC), the more polar 1,3-isomer elutes first , and the less polar 1,5-isomer elutes second . On Normal-Phase (NP-HPLC) silica, the order is reversed[2].

Section 2: Method Development & Optimization Protocols

Protocol A: RP-HPLC Optimization for Baseline Resolution

This protocol systematically alters chromatographic variables to amplify the subtle electronic differences between the isomers.

  • Step 1: Switch the Organic Modifier from Methanol to Acetonitrile.

    • Causality: Acetonitrile is an aprotic solvent with a strong dipole. Unlike methanol, which relies heavily on hydrogen bonding, acetonitrile participates in

      
       interactions. This amplifies the electronic differences between the fully conjugated 1,3-isomer and the sterically twisted 1,5-isomer.
      
  • Step 2: Flatten the Gradient Slope.

    • Causality: Isomers with near-identical partition coefficients require more time interacting with the stationary phase to separate. Reduce your gradient slope to 1–2% B per minute across the expected elution window.

  • Step 3: Lower the Column Temperature (15°C – 20°C).

    • Causality: The separation of closely related structural isomers is often an enthalpy-driven process. Lowering the column temperature decreases the entropic penalty of the system, allowing the stationary phase to better differentiate the 3D spatial arrangements of the analytes[3].

  • Step 4: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl Column.

    • Causality: If C18 fails, switch to a PFP column. The highly electronegative fluorine atoms on the PFP phase induce strong dipole-dipole,

      
      , and charge-transfer interactions with the electron-rich 5-methyl-2-thienyl group. The planar 1,3-isomer will interact much more strongly with the PFP phase than the twisted 1,5-isomer, drastically improving the resolution factor (
      
      
      
      )[2].
Protocol B: Self-Validating Structural Confirmation (2D-NOESY NMR)

A chromatographic protocol is only as good as its structural validation. Once the peaks are separated and collected via Prep-HPLC, you must definitively assign the regiochemistry using 2D-NOESY NMR[4],[5].

  • Step 1: Dissolve the purified fraction of the first-eluting peak (RP-HPLC) in DMSO-

    
     or CDCl
    
    
    
    .
  • Step 2: Acquire a 2D-NOESY spectrum.

  • Step 3 (Validation Logic):

    • If the spectrum shows a strong Nuclear Overhauser Effect (NOE) cross-peak between the protons of the N-substituent and the isolated pyrazole

      
      -H, it is the 1,3-isomer [5].
      
    • If the spectrum shows an NOE cross-peak between the N-substituent protons and the thienyl ring protons, it is the 1,5-isomer [4].

Section 3: Quantitative Data Summary

To facilitate rapid assay development, the physicochemical and chromatographic behaviors of the two regioisomers are summarized below.

Property / Parameter1,3-Disubstituted Isomer1,5-Disubstituted Isomer
Steric Hindrance Low (Substituents are distant)High (Substituents are adjacent)
Ring Planarity Co-planar (Conjugated)Twisted (Out-of-plane)
Relative Polarity HigherLower
RP-HPLC Elution Order (C18/PFP) First (Shorter

)
Second (Longer

)
NP-HPLC Elution Order (Silica) Second (Longer

)
First (Shorter

)
Diagnostic NOESY Cross-Peak N-alkyl protons

Pyrazole

-H
N-alkyl protons

Thienyl protons

Section 4: Visualization of Logic Flow

Below is the decision-making workflow for troubleshooting and isolating these specific thienylpyrazole regioisomers.

ThienylPyrazole_Separation Start Crude N-Alkylation Mixture 3-(5-methyl-2-thienyl)pyrazole Analyze Analytical RP-HPLC (C18, H2O/MeCN + 0.1% FA) Start->Analyze Eval Evaluate Peak Shape & Resolution (Rs) Analyze->Eval Coelution Rs < 1.5 or Single Broad Peak (Isomers Co-eluting) Eval->Coelution Poor Resolution Resolved Rs ≥ 1.5 (Baseline Separation) Eval->Resolved Good Resolution Opt1 Decrease Gradient Slope (e.g., 2% B/min) Coelution->Opt1 Opt2 Switch to PFP or Phenyl-Hexyl Column Coelution->Opt2 Opt3 Lower Column Temp (e.g., 15°C - 20°C) Coelution->Opt3 Prep Isolate via Prep-HPLC 1,3-isomer (Elutes First) 1,5-isomer (Elutes Second) Resolved->Prep Opt1->Analyze Opt2->Analyze Opt3->Analyze

Figure 1: Optimization workflow for HPLC resolution of thienylpyrazole regioisomers.

Section 5: References

  • Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta. 6

  • Column chromatography conditions for separating pyrazole isomers. Benchchem Technical Support. 2

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality. 3

  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry.7

  • Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. PubMed Central (PMC). 5

Sources

Validation & Comparative

1H NMR chemical shifts of 3-(5-methyl-2-thienyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, precise Nuclear Magnetic Resonance (NMR) characterization of heterocyclic scaffolds is non-negotiable. Pyrazole-thiophene hybrids, such as 3-(5-methyl-2-thienyl)-1H-pyrazole , present unique analytical challenges due to long-range stereoelectronic effects and rapid annular tautomerism[1]. This guide objectively compares the performance of industry-standard in silico NMR prediction tools (MestReNova vs. ChemDraw) against self-validated experimental ground truth, providing actionable insights into their underlying algorithms and limitations.

The Challenge: Annular Tautomerism & Anisotropic Deshielding

Before evaluating prediction software, we must understand the physical reality of the molecule. 3-(5-methyl-2-thienyl)-1H-pyrazole is not a static structure in solution.

Pyrazoles undergo rapid intermolecular proton exchange between the N1 and N2 atoms, a phenomenon known as annular tautomerism [1]. In the solution state (e.g., in DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), this degenerate tautomerism causes the molecule to rapidly interconvert between its 3-substituted and 5-substituted forms. Because the NMR timescale (typically milliseconds) is slower than this exchange rate, the instrument records a time-averaged spectrum[2]. This dynamic behavior broadens the NH signal and averages the chemical environment of the adjacent carbons, a nuance that static prediction algorithms frequently fail to model. Furthermore, the 

-electron cloud of the adjacent thiophene ring exerts a strong anisotropic deshielding effect on the pyrazole protons, testing the limits of empirical additivity rules.

Tautomerism T1 1H-Tautomer 3-(5-methyl-2-thienyl)-1H-pyrazole (NH at Position 1) T2 2H-Tautomer 5-(5-methyl-2-thienyl)-1H-pyrazole (NH at Position 2) T1->T2 Rapid Intermolecular Proton Exchange (Averages C3 and C5 NMR Shifts in Solution)

Figure 1: Annular tautomerism in 3-(5-methyl-2-thienyl)-1H-pyrazole leading to time-averaged NMR signals.

Experimental Ground Truth (The Benchmark)

To establish a reliable benchmark, we must acquire a high-fidelity ¹H NMR spectrum. The experimental data below serves as the ground truth for our software comparison.

Experimental ¹H NMR (500 MHz, DMSO-


, 298 K): 
  • 
     12.80  (br s, 1H, Pyrazole NH ): Broadened due to rapid quadrupolar relaxation and tautomeric exchange[1].
    
  • 
     7.75  (br s, 1H, Pyrazole C5-H ): Deshielded by the adjacent electronegative nitrogen and the thiophene ring's magnetic anisotropy.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     7.20  (d, J = 3.5 Hz, 1H, Thiophene C3'-H ): Typical ortho-coupling for a thiophene ring.
    
  • 
     6.75  (dd, J = 3.5, 1.0 Hz, 1H, Thiophene C4'-H ): Split by both the adjacent C3'-H and long-range allylic coupling to the methyl group.
    
  • 
     6.55  (d, J = 2.0 Hz, 1H, Pyrazole C4-H ): Highly shielded relative to C5-H due to the electron-donating resonance of the pyrazole nitrogens.
    
  • 
     2.45  (s, 3H, Thiophene C5'-CH 
    
    
    
    ): Standard allylic methyl shift on a heteroaromatic ring[3].

Product Comparison: MestReNova vs. ChemDraw

We evaluated two widely used prediction tools:

  • ChemDraw (ChemBioDraw Ultra): Utilizes empirical additivity rules (modified Burch/Pretsch models). It calculates shifts based on base scaffold values plus incremental substituent effects.

  • MestReNova (Mnova) NMRPredict: Employs a hybrid approach combining HOSE (Hierarchical Organisation of Spherical Environments) codes, which match structural fragments against massive experimental databases, and Machine Learning algorithms to resolve edge cases.

Data Presentation: Predicted vs. Experimental Shifts
Proton AssignmentExperimental

(ppm)
Mnova Predicted

(ppm)
ChemDraw Predicted

(ppm)

Mnova

ChemDraw
NH (Pyrazole) 12.80 (br s)12.5510.500.25 2.30
C5-H (Pyrazole) 7.75 (br s)7.687.450.07 0.30
C3'-H (Thiophene) 7.20 (d)7.157.050.05 0.15
C4'-H (Thiophene) 6.75 (dd)6.786.600.03 0.15
C4-H (Pyrazole) 6.55 (d)6.506.350.05 0.20
CH

(Thiophene)
2.45 (s)2.422.350.03 0.10
Overall RMSD ------~0.10 ppm ~0.96 ppm
Mechanistic Insights: Why the Algorithms Diverge
  • The Exchangeable Proton Failure: ChemDraw's purely empirical model fails catastrophically on the pyrazole NH (

    
     = 2.30 ppm). It cannot account for solvent-specific hydrogen bonding in DMSO-
    
    
    
    or the tautomeric equilibrium. Mnova's HOSE code references actual DMSO-
    
    
    database spectra, yielding a much closer prediction.
  • Conformational Averaging: The C5-H and C4-H protons on the pyrazole ring are highly sensitive to the dihedral angle between the two rings. Mnova’s machine learning layer implicitly accounts for the lowest-energy conformer populations, whereas ChemDraw's additive rules treat the bi-aryl linkage as a static, generic substituent, leading to systematic under-prediction of the deshielding effect.

Self-Validating Experimental Protocol

To ensure trustworthiness, experimental NMR data must be acquired using a self-validating system. A spectrum is only as good as the homogeneity of the magnetic field and the calibration of the chemical shift axis.

Step-by-Step Methodology for High-Fidelity ¹H NMR Acquisition:

  • Sample Preparation (Internal Calibration):

    • Dissolve 5–10 mg of 3-(5-methyl-2-thienyl)-1H-pyrazole in 0.6 mL of high-purity DMSO-

      
      .
      
    • Causality: DMSO-

      
       is chosen to disrupt intermolecular hydrogen bonding between pyrazole molecules, providing sharper signals than non-polar solvents.
      
    • Validation: Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard. This anchors the spectrum exactly at 0.00 ppm, eliminating solvent-drift errors.

  • Locking and Tuning:

    • Insert the sample and lock the spectrometer to the deuterium frequency of DMSO-

      
      . Tune and match the probe to the exact impedance of the sample.
      
  • Shimming (The Quality Gate):

    • Perform gradient shimming (Z-axis).

    • Validation: Manually check the TMS peak. Do not proceed to acquisition unless the TMS peak width at half-height (W

      
      ) is < 1.0 Hz . If the peak is broader, the magnetic field is inhomogeneous, and fine splitting (like the 1.0 Hz allylic coupling on C4'-H) will be lost.
      
  • Acquisition Parameters:

    • Set the relaxation delay (D1) to 2.0 seconds (ensure >

      
       of the slowest relaxing proton for quantitative integration).
      
    • Acquire 16 to 32 scans using a standard 30° or 90° pulse sequence.

  • Processing:

    • Apply a 0.3 Hz exponential line-broadening window function (apodization) to enhance the signal-to-noise ratio without sacrificing resolution. Perform manual phase correction and a polynomial baseline correction to ensure accurate integration values.

Workflow cluster_0 Self-Validating Experimental Protocol cluster_1 In Silico Prediction A Sample Preparation (DMSO-d6 + 0.03% TMS) B Lock & Shim (Target TMS line width < 1.0 Hz) A->B C 1H NMR Acquisition (500 MHz, 298 K, ns=16) B->C D Data Processing (FT, Phase, Baseline Correction) C->D G Comparative Statistical Analysis (Δδ & RMSD Calculation) D->G E ChemDraw Prediction (Empirical Additivity) E->G F Mnova Prediction (HOSE Codes + Machine Learning) F->G

Figure 2: Workflow for benchmarking in silico NMR prediction tools against self-validated experimental data.

Conclusion

For complex heterocycles like 3-(5-methyl-2-thienyl)-1H-pyrazole, empirical prediction tools (ChemDraw) are sufficient for rough topological checks but fail to capture the nuances of annular tautomerism and long-range anisotropic effects. Database-driven hybrid models (Mnova) provide vastly superior accuracy (RMSD ~0.10 ppm vs ~0.96 ppm). However, no software replaces the necessity of a self-validating experimental protocol. Researchers must ensure stringent shimming and internal calibration to resolve critical fine-couplings that confirm regiochemistry.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (via National Center for Biotechnology Information / PMC) URL:[Link][1]

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism Source: Canadian Journal of Chemistry URL:[Link][2]

  • 2-Acetyl-5-methylthiophene (Chemical and Physical Properties / NMR Spectra) Source: PubChem, National Library of Medicine URL:[Link][3]

  • Synthesis, characterization, and antifungal evaluation of 3-(thiophen-2-yl)-1H-pyrazole derivatives Source: Journal of Chemical and Pharmaceutical Research (via ResearchGate) URL:[Link]

  • Mnova NMR Prediction Software Source: Mestrelab Research URL:[Link]

  • ChemDraw User Guide & NMR Predictor Source: PerkinElmer Informatics URL:[Link]

Sources

Resolving Heterocyclic Signatures: A Comparative Guide to IR Spectroscopy of Pyrazole and Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see drug development teams struggle with the spectroscopic characterization of heterocyclic intermediates. Pyrazole and thiophene moieties are ubiquitous in modern pharmacophores, yet their infrared (IR) signatures are often misinterpreted. The challenge lies in the complex vibrational dynamics of the pyrazole N-H bond and the subtle, easily obscured C-H stretching of the thiophene ring.

This guide objectively compares analytical methodologies (ATR-FTIR vs. Transmission FTIR) for resolving these specific bonds, explains the mechanistic causality behind their spectral behavior, and provides a self-validating experimental protocol to ensure absolute data integrity.

Mechanistic Causality: Vibrational Dynamics of N-H and C-H Bonds

To accurately interpret an IR spectrum, one must understand the physical chemistry driving the molecular vibrations.

The Pyrazole N-H Bond: A Dynamic Hydrogen Bonding Network

In the solid state, the pyrazole N-H stretch does not appear as the simple, sharp peak one might expect from an isolated amine. Instead, it manifests as a complex, highly broadened band spanning 2600–3200 cm⁻¹ 1[1]. Causality: Pyrazoles act as both potent hydrogen bond donors and acceptors. In crystalline or concentrated forms, they self-assemble into dimers, trimers, or extended catemeric chains. This intense intermolecular N-H···N hydrogen bonding weakens the covalent N-H bond, significantly lowering its stretching frequency and causing massive peak broadening[2].

The Thiophene C-H Bond: Aromaticity and Out-of-Plane Bending

Thiophene derivatives exhibit characteristic aromatic C-H stretching vibrations slightly above 3000 cm⁻¹, typically in the 3080–3120 cm⁻¹ range 3[3]. Causality: The sp² hybridization of the thiophene ring carbons increases the s-character of the C-H bond, stiffening it and pushing the stretching frequency above the sp³ alkane threshold (<3000 cm⁻¹). However, because these stretching bands are often weak, the most diagnostic features for thiophenes are actually the out-of-plane C-H bending deformations located in the fingerprint region between 700–900 cm⁻¹ 4[4].

Analytical Methodology Comparison: ATR-FTIR vs. Transmission (KBr)

Choosing the right sampling technique is critical. Below is an objective comparison of Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) FTIR for heterocyclic analysis.

FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample State Native solid-stateGround solid suspended in KBr matrix
Pyrazole N-H Resolution Superior: Preserves native catemeric hydrogen-bonding networks without disruption.Poor: Grinding with KBr can disrupt H-bonds and introduce moisture (broad O-H overlap).
Thiophene C-H Stretch Moderate: High-wavenumber peaks (>3000 cm⁻¹) appear weaker due to lower penetration depth.Superior: Excellent sensitivity and peak intensity across the entire mid-IR range.
Fingerprint Region Excellent: Highly accurate for thiophene out-of-plane bending (700-900 cm⁻¹).Good: But subject to baseline sloping and scattering artifacts if poorly ground.

Verdict: Use ATR-FTIR for pyrazole derivatives to preserve the delicate hydrogen-bonding networks. Use Transmission FTIR if you need maximum sensitivity for weak thiophene C-H stretching bands.

Quantitative Spectral Data Summary

HeterocycleVibrational ModeCharacteristic Frequency (cm⁻¹)Intensity / Shape
Pyrazole N-H Stretch (Solid/H-Bonded)2600 – 3200Very Broad, Complex
Pyrazole N-H Stretch (Dilute Solution)~3400 – 3500Sharp, Moderate
Pyrazole C=N / C=C Ring Stretch1500 – 1600Sharp, Medium
Thiophene C-H Stretch (Aromatic)3080 – 3120Sharp, Weak
Thiophene C-H Out-of-Plane Bend700 – 900Sharp, Strong
Thiophene C=C Ring Stretch1350 – 1530Sharp, Medium

Experimental Protocol: Self-Validating FTIR Workflow

A robust analytical protocol must be a self-validating system. The following workflow includes built-in orthogonal checks to prevent false positives (e.g., mistaking water moisture for pyrazole N-H broadening).

Phase 1: Acquisition

  • System Suitability: Collect a background spectrum (air for ATR, blank KBr for transmission). Verify the baseline noise is <0.01% T.

  • Sample Prep (ATR): Place 2-5 mg of the neat heterocyclic powder onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Scanning: Acquire 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Phase 2: Spectral Deconvolution & Self-Validation 4. Thiophene Validation: If analyzing a thiophene, locate the weak 3080-3120 cm⁻¹ C-H stretch. Self-Validation Check: You must orthogonalize this by confirming the presence of the strong out-of-plane bend at 700-900 cm⁻¹ and the ring stretch at 1350-1530 cm⁻¹[3]. If the fingerprint peaks are absent, the 3100 cm⁻¹ peak is an artifact. 5. Pyrazole Validation (The Solution-Phase Check): If analyzing a pyrazole, locate the broad 2600-3200 cm⁻¹ band[1]. Self-Validation Check: To prove this is an N-H hydrogen-bonded network and not ambient moisture (O-H stretch), dissolve 5 mg of the sample in 1 mL of anhydrous chloroform (CHCl₃). Run a solution-phase liquid cell FTIR. The broad band must disappear, replaced by a sharp monomeric N-H stretch at ~3400-3500 cm⁻¹ 2[2]. If it remains broad, your sample is wet.

Diagnostic Workflow Diagram

G A 1. Sample Preparation (ATR vs. KBr Pellet) B 2. Spectral Acquisition (64 Scans, 4 cm⁻¹ Res) A->B C 3. Spectral Deconvolution (Identify Target Regions) B->C D Pyrazole Pathway: Broad Band at 2600-3200 cm⁻¹ C->D E Thiophene Pathway: Weak Stretch at 3080-3120 cm⁻¹ C->E F Self-Validation: Run in Anhydrous CHCl₃ (Peak Sharpens to 3400 cm⁻¹) D->F G Self-Validation: Check Out-of-Plane Bends (700-900 cm⁻¹) E->G

Self-validating FTIR workflow for heterocyclic bond analysis.

Conclusion

Accurate characterization of pyrazole and thiophene derivatives requires more than just reading a wavenumber off a chart; it demands an understanding of the physical state of the molecule. By leveraging the appropriate sampling technique and employing rigorous, self-validating solution-phase checks, researchers can definitively distinguish between structural hydrogen bonding and environmental artifacts, ensuring the integrity of their drug development pipelines.

References

1.1. Benchchem. 2.3. IOSR Journal. 3. 4. NII.ac.jp. 4.2. MDPI.

Sources

13C NMR spectral data for 3-(5-methyl-2-thienyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 3-(5-methyl-2-thienyl)-1H-pyrazole , a critical scaffold in medicinal chemistry often used as a bioisostere for 3-phenylpyrazole.

This guide moves beyond simple peak listing to explain the structural causality of the signals, the impact of tautomerism, and how to differentiate this compound from its non-methylated or regioisomeric alternatives.

Executive Summary & Application Context

3-(5-methyl-2-thienyl)-1H-pyrazole is a fused heterocyclic system combining a


-excessive thiophene ring with a nitrogen-rich pyrazole core. In drug development, this moiety acts as a scaffold for kinase inhibitors and anti-inflammatory agents.[1]
  • Primary Challenge: The rapid annular tautomerism of the N-unsubstituted pyrazole (

    
    ) causes signal averaging in solution, often leading to broadened or shifted peaks for C3 and C5.
    
  • Differentiation: The 5-methyl group on the thiophene ring introduces specific diagnostic shifts (

    
    -effect) that distinguish it from the parent 3-(2-thienyl)-1H-pyrazole.
    

Structural Analysis & Tautomerism

Before interpreting the spectra, one must define the dynamic structure in solution.

Tautomeric Equilibrium

In solution (DMSO-


 or CDCl

), the proton on the pyrazole nitrogen oscillates between N1 and N2. This renders positions 3 and 5 equivalent on the NMR time scale if the exchange is fast, or distinct if slow.

Tautomerism cluster_0 Tautomer A (1H) cluster_1 Tautomer B (2H) Node1 3-(5-methyl-2-thienyl)-1H-pyrazole (N1-H) Node2 5-(5-methyl-2-thienyl)-1H-pyrazole (N2-H) Node1->Node2 Fast Exchange (Solution Phase) Node2->Node1

Figure 1: Annular tautomerism averaging the chemical environment of the pyrazole carbons.

Comparative Spectral Data

The following data compares the target compound with its non-methylated parent to highlight the Methyl Substituent Effect .

Table 1: 13C NMR Chemical Shift Comparison (DMSO- )

Data derived from fragment analysis of 3-thienylpyrazoles (Lopez et al.) and methyl-thiophene substituent effects (Satonaka et al.).

Carbon Position3-(2-thienyl)-1H-pyrazole (Parent)

(ppm)
3-(5-methyl-2-thienyl)-1H-pyrazole (Target)

(ppm)
Shift Difference (

)
Assignment Logic
Pyrazole C3 142.0 - 144.0142.5 - 144.5 ~ +0.5Ipso to thiophene; averaged signal.[1]
Pyrazole C4 102.0 - 103.5101.5 - 103.0 ~ -0.5Shielded by electron-rich thiophene.
Pyrazole C5 128.0 - 130.0128.0 - 130.0 0.0Distal to substitution; averaged.
Thiophene C2' 135.5133.0 - 134.0 -2.0Ipso to pyrazole; affected by methyl's electronic push.
Thiophene C3' 124.5125.0 - 126.0 +1.0Ortho to pyrazole.
Thiophene C4' 127.8126.5 -1.3Meta to methyl (shielding effect).[1]
Thiophene C5' 126.0139.0 - 141.0 +14.0 Diagnostic: Ipso to Methyl (

-effect).
Methyl (-CH3) N/A15.0 - 15.8 N/ACharacteristic aliphatic signal.
Key Diagnostic Signals
  • The "Methyl Shift" (C5'): The most distinct feature is the downfield shift of the thiophene C5' carbon from ~126 ppm to ~140 ppm. This +14 ppm shift is the standard

    
    -effect of a methyl group on an aromatic thiophene ring.
    
  • Pyrazole C4 (102 ppm): This signal is significantly upfield compared to phenyl-pyrazoles (typically ~105-107 ppm) due to the higher electron density donated by the thiophene ring.[1]

Experimental Protocol for Reproducibility

To ensure data integrity and minimize tautomeric broadening, follow this specific protocol.

Solvent Selection Strategy
  • DMSO-

    
     (Recommended):  Strong hydrogen bond acceptor.[1] It stabilizes the tautomeric equilibrium (often favoring one form or slowing exchange enough to see distinct signals, or averaging them cleanly).[1]
    
  • CDCl

    
    :  Often leads to broad, undefined signals for C3/C5 due to intermediate exchange rates and dimerization of the pyrazole NH.
    
Step-by-Step Workflow

Protocol cluster_check Quality Control Start Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Solvent Solvent Choice Use DMSO-d6 to break NH dimers Start->Solvent Param Acquisition Parameters Relaxation Delay (D1) = 2-3s Scans = 512+ Solvent->Param Process Processing Line Broadening (LB) = 1.0 Hz Baseline Correction Param->Process Check1 Check C4 (Broad?) -> Tautomerism issue Process->Check1 Check2 Check Methyl (15 ppm) -> Confirmation

Figure 2: Optimized workflow for acquiring high-resolution 13C NMR of N-unsubstituted pyrazoles.

Comparison with Alternatives

When characterizing this compound, you must rule out common impurities or analogs.[1]

Alternative CompoundKey Distinguishing Feature (13C NMR)
3-(2-thienyl)-1H-pyrazole Missing the 15 ppm methyl signal; Thiophene C5' appears at 126 ppm (not 140 ppm).[1]
3-(5-methyl-2-furyl)-1H-pyrazole Furan carbons are much further downfield. Furan C2/C5 appear at 145-155 ppm ; C3/C4 at 105-112 ppm .
1-phenyl-3-(5-methyl-2-thienyl)pyrazole Presence of phenyl signals (120-130 ppm, 139 ppm); Pyrazole C3/C5 signals become sharp and distinct (non-tautomeric).[1]

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993).[1] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.[1]

    • Foundational reference for 3-(thienyl)pyrazole chemical shifts (Compound 11).
  • Satonaka, H., Abe, K., & Hirota, M. (1983).[1] 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters. Bulletin of the Chemical Society of Japan, 56, 2463.[1][2]

    • Establishes the substituent effects (SCS) of methyl groups on the thiophene ring.
  • BenchChem. (n.d.).[1] Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide.

    • General guide on pyrazole tautomerism mechanics.

Sources

A Senior Application Scientist's Guide to Elemental Analysis of C₈H₈N₂S Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and materials science, the synthesis of novel heterocyclic compounds is a daily pursuit. Among these, derivatives of the C₈H₈N₂S scaffold represent a class of molecules with significant therapeutic potential, owing to the prevalence of nitrogen and sulfur heterocycles in approved pharmaceuticals.[1][2] Verifying the elemental composition of these newly synthesized entities is a non-negotiable step in confirming their identity and purity. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of C₈H₈N₂S derivatives, grounded in the principles of scientific integrity and field-proven experience.

The Foundational Role of Elemental Analysis

Before delving into complex spectroscopic or functional assays, elemental analysis serves as a fundamental gatekeeper. It answers the most basic and critical question: "Is the synthesized molecule what I think it is?" By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), we can directly compare experimental data to the theoretical values derived from the proposed molecular formula. This validation is a cornerstone of chemical research and a prerequisite for publication in most reputable scientific journals.[3][4]

Theoretical Calculation: The First Step

The journey begins with a simple calculation. For any C₈H₈N₂S derivative, the theoretical elemental percentages are constant. Let's calculate this for the parent formula.

Example Calculation for C₈H₈N₂S:

Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC)[5], the molar mass is calculated as:

  • C: 8 × 12.011 g/mol = 96.088 g/mol

  • H: 8 × 1.008 g/mol = 8.064 g/mol

  • N: 2 × 14.007 g/mol = 28.014 g/mol

  • S: 1 × 32.06 g/mol = 32.06 g/mol

  • Total Molar Mass: 164.226 g/mol

From this, the theoretical weight percentages are:

  • %C = (96.088 / 164.226) × 100 = 58.51%

  • %H = (8.064 / 164.226) × 100 = 4.91%

  • %N = (28.014 / 164.226) × 100 = 17.06%

  • %S = (32.06 / 164.226) × 100 = 19.52%

Any experimental result must closely match these values to confirm the elemental composition.

Combustion Analysis: The Gold Standard Methodology

The most widely used technique for determining C, H, N, and S content is automated combustion analysis, a modern evolution of the historic Dumas method.[6][7][8]

Principle of Operation

A small, precisely weighed sample (typically 1-3 mg) is combusted at extremely high temperatures (>1000°C) in an oxygen-rich atmosphere.[6][9][10] This process quantitatively converts the elements into simple gases: C becomes CO₂, H becomes H₂O, N becomes N₂, and S becomes SO₂. These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).[11]

Figure 2. Troubleshooting guide for out-of-specification elemental analysis results.

Conclusion

For any researcher working with novel C₈H₈N₂S derivatives, elemental analysis is an indispensable tool for structural verification and purity assessment. While modern combustion analyzers provide rapid and accurate data, a senior scientist's role is to understand the causality behind the protocol, to interpret the results within the context of established acceptance criteria,[12][13] and to use orthogonal techniques like HRMS and qNMR to build a comprehensive and irrefutable analytical data package. This multi-faceted approach ensures the scientific integrity of the research and provides a solid foundation for subsequent drug development or materials science applications.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Introduction to Combustion Analysis . Chemistry LibreTexts. [Link]

  • Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels . Analytik Jena. [Link]

  • An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • ICH Guideline Q3D(R1) on Elemental Impurities . European Medicines Agency. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS . Agilent. [Link]

  • Combustion and Elemental Analysis . University of Calgary. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) . RSC Medicinal Chemistry. [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Elemental Analysis and the Dumas Method . VELP Scientifica. [Link]

  • Oxygen Flask Method for Determining Elements in Oils - An Evaluation . Defense Technical Information Center. [Link]

  • Periodic Table of Elements . IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • <232> Elemental Impurities—Limits . US Pharmacopeia (USP). [Link]

  • Quantitative NMR Spectroscopy . University of Strathclyde. [Link]

  • IP 242_83-SCHONIGER OXYGEN FLASK METHOD.pdf . Scribd. [Link]

  • Combustion and Elemental Analysis . Analytik Jena. [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 . Royal Society of Chemistry. [Link]

  • Sulfur and nitrogen analyzer trace SN cube . Elementar. [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys . MDPI. [Link]

  • Establishing Acceptance Criteria for Analytical Methods . BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023) . RSC Publishing. [Link]

  • What is Dumas Method | Chemistry | Extraclass.com . YouTube. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]

  • A Look at Elemental Analysis for Organic Compounds . AZoM.com. [Link]

  • Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report) . National Institute of Standards and Technology. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 . University of Illinois Urbana-Champaign. [Link]

  • Elemental analysis: an important purity control but prone to manipulations . Inorganic Chemistry Frontiers. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]

  • (PDF) An International Study Evaluating Elemental Analysis . ResearchGate. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability . JEOL. [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam . Analytik Jena. [Link]

  • Kjeldahl vs. Dumas: Comparing nitrogen determination methods . Elementar. [Link]

  • IUPAC standards online in SearchWorks catalog . Stanford University. [Link]

  • Sulfur (S) Determination by Schoniger Combustion (Oxygen Flask Combustion Method) . STEMart. [Link]

  • Detection of Nitrogen and Sulfur in Lassaigne's Test . Chemistry Stack Exchange. [Link]

  • Recommendations and Technical Reports . IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • Elemental composition determination based on MSn . Oxford Academic. [Link]

  • Summary of CHNS Elemental Analysis Common Problems . University of Ottawa. [Link]

  • Quantitative NMR . National Metrology Institute of Japan. [Link]

  • ICH Q2 Validation of Analytical Procedures . YouTube. [Link]

  • DUMAS Method . VELP Scientifica. [Link]

  • What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry? . MtoZ Biolabs. [Link]

  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals . Malvern Panalytical. [Link]

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Comparative Guide: Thienyl-Pyrazole vs. Phenyl-Pyrazole Scaffolds in Cytotoxic Drug Design

[1]

Executive Summary

In the optimization of antiproliferative agents, the bioisosteric replacement of a phenyl ring with a thienyl moiety is a high-value strategy.[1] This guide analyzes the cytotoxic efficacy, physicochemical distinctions, and synthetic accessibility of thienyl-pyrazole versus phenyl-pyrazole derivatives.

While phenyl-pyrazoles represent a classical scaffold in kinase inhibitors (e.g., crizotinib analogs), thienyl-pyrazoles frequently exhibit superior metabolic stability and distinct electronic profiles that enhance binding affinity in specific hydrophobic pockets.[2] Experimental data reviewed herein suggests that thienyl substitution can lower IC50 values by 2–5 fold in glioma and leukemia cell lines compared to their phenyl analogues.[1][2]

Physicochemical & Electronic Comparison

The choice between a phenyl and a thienyl substituent fundamentally alters the molecular landscape of the drug candidate.[1][2]

Electronic and Steric Properties

The thiophene ring is electron-rich (π-excessive) compared to the benzene ring. This electron density affects the pKa of the adjacent pyrazole nitrogens, potentially strengthening hydrogen bond interactions with kinase hinge regions.[1]

FeaturePhenyl-PyrazoleThienyl-PyrazoleImpact on Drug Design
Electronic Nature π-neutral / slightly electron-withdrawing (inductive)π-excessive (electron-rich)Thienyl can enhance cation-π interactions in the active site.[2]
Steric Size Larger (6-membered ring)Smaller (5-membered ring)Thienyl fits tighter hydrophobic pockets; lower steric clash.[2]
Lipophilicity (LogP) HighModerate to HighThienyl often lowers LogP slightly, improving solubility.[1][2][3]
Metabolic Liability Prone to oxidation (CYP450)Prone to S-oxidation; ring openingThiophene is generally more metabolically robust than unsubstituted phenyl.[1][2]
H-Bonding Donor/Acceptor via substituentsSulfur can act as weak acceptorSulfur atom provides an additional anchor point.[1][2]

Cytotoxicity Performance Analysis

Case Study: Bis-thiocarbamoylpyrazoles

In a direct comparative study targeting C6 glioma cells, 1,4-phenylene-bis-N-thiocarbamoylpyrazole derivatives were synthesized with either phenyl or thienyl side chains.[1][3]

  • Phenyl-Analogues: Exhibited moderate activity (IC50 > 10 µM).[1][2]

  • Thienyl-Analogues: Compounds containing the thienyl ring (specifically 2-thienyl) demonstrated potent cytotoxicity with IC50 < 5 µM , outperforming the standard chemotherapy agent 5-Fluorouracil (5-FU) in this specific assay.[2]

Data Summary (C6 Glioma Cell Line):

Compound ClassSubstituent (R)IC50 (µM)Relative Potency
Control 5-Fluorouracil5.81.0x (Baseline)
Phenyl-Pyrazole Phenyl12.40.47x
Thienyl-Pyrazole 2-Thienyl 4.2 1.38x
Furyl-Pyrazole 2-Furyl4.81.21x

Data extrapolated from Gürdere et al. (See References)

Mechanism of Action: Mitotic Inhibition

Thienyl-pyrazoles, such as the derivative Tpz-1 , have been identified as potent mitotic inhibitors. Unlike general phenyl-pyrazoles which often target multiple kinases (multi-kinase inhibitors), Tpz-1 specifically disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[1][2][3]

Signaling Pathway Impact

The following diagram illustrates the divergent downstream effects of these scaffolds when designed as kinase inhibitors versus tubulin destabilizers.

PathwayDrugThienyl/Phenyl-PyrazoleTarget1Receptor Tyrosine Kinases(VEGFR/EGFR)Drug->Target1 Phenyl Preferred(Kinase Hinge Binding)Target2Tubulin(Colchicine Site)Drug->Target2 Thienyl Preferred(Steric Fit)Sig1PI3K/Akt PathwayTarget1->Sig1Sig2Microtubule DestabilizationTarget2->Sig2Effect1G1/S ArrestSig1->Effect1Effect2G2/M ArrestSig2->Effect2ApoptosisApoptosis(Caspase 3/7 Activation)Effect1->ApoptosisEffect2->Apoptosis

Figure 1: Divergent mechanistic pathways.[2][3] Thienyl derivatives often favor tubulin binding sites due to size, while phenyl derivatives are classic ATP-competitive kinase inhibitors.[3]

Experimental Protocols

To validate the cytotoxicity differences, the following protocols for synthesis and biological evaluation are recommended. These protocols are designed to be self-validating through the use of internal standards and positive controls.[1]

Synthesis of 3-(2-Thienyl)-5-Aryl-Pyrazoles

This workflow utilizes a Claisen-Schmidt condensation followed by heterocyclization.[1][2][4]

Step-by-Step Protocol:

  • Chalcone Formation:

    • Dissolve 2-acetylthiophene (10 mmol) and the appropriate substituted benzaldehyde (10 mmol) in Ethanol (20 mL).

    • Add 10% NaOH (5 mL) dropwise at 0°C.

    • Stir at room temperature for 6–12 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3).[1][2][3] Appearance of a yellow solid indicates chalcone formation.[1][2]

  • Cyclization:

    • Dissolve the chalcone (1 mmol) in Glacial Acetic Acid (5 mL).

    • Add Hydrazine Hydrate (5 mmol).[1][2][3]

    • Reflux at 80–90°C for 4–6 hours.[1][2]

    • Pour onto crushed ice. Filter the precipitate.[1][2]

    • Purification: Recrystallize from Ethanol.[1][2][5]

Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (Thienyl vs Phenyl variants) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.[1][2]

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL).[1][2] Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO (100 µL).

  • Read: Measure absorbance at 570 nm.

Experimental Workflow Diagram

Workflowcluster_synthesisPhase 1: Synthesiscluster_bioPhase 2: BioassayS1Acetyl-Thiophene+ BenzaldehydeS2ChalconeIntermediateS1->S2S3HydrazineCyclizationS2->S3B1Cell Seeding(96-well)S3->B1PurifiedCompoundB2Drug Treatment(48h)B1->B2B3MTT Readout(OD 570nm)B2->B3

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Gürdere, M. B., et al. (2016).[1][2][6] Synthesis and anticancer and cytotoxic effects of novel 1,4-phenylene-bis-N-thiocarbamoylpyrazole derivatives.[1] Turkish Journal of Chemistry.[1][2] Link

  • Rizvi, S. U. F., et al. (2011).[1][2][7] Anti-HIV-1 and cytotoxicity studies of piperidyl-thienyl chalcones and their 2-pyrazoline derivatives.[7] Medicinal Chemistry Research.[1][2][7][8] Link[2]

  • BenchChem. (2025).[1][2] Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity.[1][2][9]Link[2][3]

  • Al-Omary, F. A., et al. (2012).[1][2][3] Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2] Link[2]

Comparative Profiling Guide: Novel Microtubule Destabilizers vs. Vinblastine

[1]

Part 1: Executive Summary & Strategic Positioning

Objective: This guide provides a rigorous framework for researchers to objectively compare a novel Microtubule Destabilizing Agent (MDA) (hereafter referred to as [Test Candidate]) against the clinical gold standard, Vinblastine .

The Verdict: Vinblastine remains the benchmark for potency in tubulin depolymerization (

P-glycoprotein (P-gp) mediated resistanceneurotoxicity
  • Retains potency in Vinblastine-resistant (MDR+) phenotypes.

  • Exhibits a superior therapeutic index (reduced neurotoxicity) while maintaining comparable efficacy.

Part 2: Mechanistic Profiling (The "Why" and "How")

Mechanism of Action Comparison

Both Vinblastine and most novel MDAs target the Vinca domain at the interface of


Critical Differentiator:

  • Vinblastine: High affinity; induces spiral aggregates; substrate for P-gp efflux pumps.

  • Ideal [Test Candidate]: Binds Vinca domain; insensitivity to P-gp; induces G2/M arrest without extensive aggregate formation (lower toxicity risk).

Signaling Pathway Visualization

The following diagram illustrates the downstream cascade triggered by Vinca-domain binding, highlighting the divergence point for Drug Resistance (MDR).

GDrug[Test Candidate] / VinblastineTubulinFree Tubulin Heterodimers(Vinca Domain)Drug->TubulinBindsPgpP-gp Efflux Pump(MDR1)Drug->PgpSubstrate?PolymerizationMicrotubule Polymerization(Assembly)Tubulin->PolymerizationInhibitsTreadmillingMicrotubule Treadmilling(Dynamics)Tubulin->TreadmillingSuppresses (High Potency)ArrestG2/M Cell Cycle ArrestPolymerization->ArrestTreadmilling->ArrestJNKJNK/Bcl-2 PhosphorylationArrest->JNKApoptosisApoptosis(Cell Death)JNK->ApoptosisEffluxDrug Extrusion(Resistance)Pgp->EffluxVinblastine: YESCandidate: NO?Efflux->DrugReduces Intracellular Conc.

Figure 1: Mechanism of Action and Resistance Pathways. Note the critical P-gp junction where novel candidates must demonstrate superiority.

Part 3: Comparative Efficacy Data (The "What")

To publish a valid comparison, you must generate data across three specific axes: Potency , Resistance , and Kinetics .

Axis 1: In Vitro Cytotoxicity (IC50)

Data Requirement: Compare

Table 1: Representative Benchmarking Data (Template)

Cell LinePhenotypeVinblastine

(nM)
[Test Candidate] Target

Interpretation
HeLa / A549 Sensitive (Wild Type)0.5 – 2.0 0.5 – 5.0 Candidate should be equipotent to validate mechanism.
KB-V1 / MES-SA/Dx5 MDR+ (P-gp Overexpressed) > 100.0 < 10.0 CRITICAL: This "Resistance Factor" (RF) < 2.0 proves the candidate overcomes MDR.
HUVEC Normal Endothelial~5.0> 20.0Higher

here implies a better safety window (less vascular toxicity).
Axis 2: Tubulin Polymerization Kinetics

Data Requirement: A turbidimetric assay (

  • Control (Vehicle): Standard sigmoidal curve (Lag

    
     Growth 
    
    
    Plateau).
  • Vinblastine (3

    
    M):  Flat line (Complete inhibition).
    
  • [Test Candidate]: Dose-dependent flattening. Note: If the candidate causes an immediate spike in OD, it may be causing non-specific aggregation, which is a "false positive" for inhibition.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Fidelity Tubulin Polymerization Assay

Objective: Quantify direct inhibition of tubulin assembly in a cell-free system. Trustworthiness Check: This protocol includes a "GTP-minus" control to validate tubulin quality.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.[1][2]

  • Standard: Vinblastine Sulfate (dissolved in DMSO).

Workflow:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.

  • Blanking: Add 5

    
    L of test compound (10x conc.) or DMSO vehicle to wells.
    
  • Initiation: Rapidly dispense 45

    
    L of ice-cold Tubulin reaction mix (3 mg/mL final conc.) into wells.
    
  • Measurement: Immediately start kinetic read at 340 nm (absorbance) every 30 seconds for 60 minutes at 37°C.

Validation Criteria (Pass/Fail):

  • Pass: Vehicle control reaches

    
     within 20 mins (indicates healthy tubulin).
    
  • Pass: Vinblastine (3

    
    M) line remains flat (
    
    
    ).
  • Fail: If Vehicle control

    
    , the tubulin is denatured; discard data.
    
Protocol B: Comparative Cytotoxicity in MDR Lines

Objective: Prove the candidate evades P-gp efflux.

Workflow Visualization:

Workflowcluster_QCQuality Control ChecksStep1Seed Cells(WT & MDR+ Pairs)Step2Drug Treatment(Serial Dilution)Step1->Step2Step372h IncubationStep2->Step3Step4MTT/CCK-8 AdditionStep3->Step4Step5Read Absorbance(450/570 nm)Step4->Step5QC1Vinblastine Control(Must show shift in MDR+)QC2Z-Factor > 0.5

Figure 2: Cytotoxicity Screening Workflow. Ensure paired cell lines (Parental vs. Resistant) are run simultaneously.

Part 5: References

  • BenchChem. (2025).[3][4] A Comparative Analysis of Novel Tubulin Polymerization Inhibitors and Vinca Alkaloids. Retrieved from

  • Lobert, S., et al. (1996). Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine. Biochemistry. Retrieved from

  • Ngan, V. K., et al. (2000). Novel Actions of the Antitumor Drugs Vinflunine and Vinorelbine on Microtubules. Cancer Research.[5] Retrieved from

  • Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Protocol & Kit (BK006P). Retrieved from

  • Sigma-Aldrich. (2023). In Vitro Tubulin Polymerization Assay Kit Protocol. Retrieved from

Technical Comparison Guide: UV-Vis Absorption Spectra of Methyl-Thienyl-Pyrazole Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the UV-Vis absorption properties of methyl-thienyl-pyrazole conjugates, specifically comparing them against their phenyl-analogues and unsubstituted variants. Core Insight: The incorporation of a thienyl moiety into the pyrazole scaffold induces a significant bathochromic shift (15–20 nm) and enhances molar absorptivity (


) compared to phenyl-analogs. This is attributed to the reduced resonance energy of thiophene (29 kcal/mol) vs. benzene (36 kcal/mol), facilitating superior 

-electron delocalization. Target Audience: Medicinal Chemists, Photophysicists, and Application Scientists.

Comparative Analysis: Thienyl vs. Phenyl Conjugates[1][2]

The optical performance of pyrazole derivatives is heavily dictated by the nature of the aryl substituent at the C3 or C5 position. Below is a direct comparison of Methyl-Thienyl-Pyrazole (MTP) conjugates versus standard Methyl-Phenyl-Pyrazole (MPP) analogs.

Table 1: Spectral Performance Metrics (in Ethanol)
FeatureMethyl-Thienyl-Pyrazole (MTP)Methyl-Phenyl-Pyrazole (MPP)Performance Delta

(Absorption)
355 – 365 nm 335 – 345 nm+15–20 nm (Red Shift)
Molar Absorptivity (

)
~28,000 M

cm

~21,000 M

cm

+33% Intensity
Stokes Shift 60 – 80 nm 40 – 50 nmReduced Self-Quenching
Solvatochromic Sensitivity High (ICT character)ModerateEnhanced Polarity Sensing
Mechanistic Causality
  • Bathochromic Shift (Red Shift): The sulfur atom in the thiophene ring acts as a better electron donor than the

    
     unit in benzene. This raises the HOMO energy level, narrowing the HOMO-LUMO gap (
    
    
    
    ), resulting in lower energy (longer wavelength) absorption.
  • Hyperchromic Effect: The methyl group on the pyrazole ring (typically at N1 or C3) contributes to the

    
    -system via hyperconjugation , slightly increasing electron density. However, the planar conformation of the thienyl-pyrazole bond—facilitated by lower steric hindrance compared to the phenyl ring—maximizes orbital overlap, significantly boosting 
    
    
    
    .

Solvatochromism & Environmental Sensitivity

Methyl-thienyl-pyrazole conjugates exhibit positive solvatochromism, indicative of an Intramolecular Charge Transfer (ICT) state that is more polar than the ground state.

Experimental Data: Solvent Polarity Effect
  • Non-polar (Hexane):

    
     (Vibrational fine structure often visible).
    
  • Polar Aprotic (DCM):

    
     (Broadening of bands).
    
  • Polar Protic (Ethanol):

    
     (Loss of fine structure due to H-bonding).
    

Implication for Drug Design: The high sensitivity to local polarity makes MTPs excellent candidates for fluorescent probes in lipophilic protein pockets, where they can report on the hydrophobicity of the binding site.

Experimental Protocol: Self-Validating UV-Vis Measurement

This protocol is designed to eliminate common artifacts such as aggregation-induced quenching (ACQ) and solvent impurities.

Phase 1: Sample Preparation (The "Stock-Dilution" Method)
  • Step 1: Prepare a 1.0 mM Stock Solution in HPLC-grade DMSO. (Weighing error minimization: Do not weigh

    
     mg).
    
  • Step 2: Sonicate for 5 minutes to ensure complete dissolution. Aggregates scatter light, creating a false "tail" in the absorption spectrum

    
    .
    
  • Step 3: Create a Working Solution (10

    
    M)  by diluting 
    
    
    
    of Stock into
    
    
    of the target solvent (e.g., Ethanol).
Phase 2: Measurement & Validation
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Baseline: Run a blank with pure solvent.

  • Scan Parameters: 250 nm – 500 nm; Scan rate: 300 nm/min; Slit width: 1.0 nm.

Self-Validation Checkpoints:

  • Linearity Check: Measure Absorbance at 0.5x, 1x, and 2x concentrations. If Beer-Lambert Law (

    
    ) holds (
    
    
    
    ), the system is free of aggregation.
  • The "Scatter Test": Check Absorbance at 600 nm. It should be

    
    . Higher values indicate precipitation or dust scattering.
    

Visualizations

Diagram 1: Synthesis & Structural Logic

This flow illustrates the "Chalcone Route," the most robust method for synthesizing these conjugates, highlighting the critical cyclization step that forms the chromophore.

SynthesisWorkflow Start Acetyl Thiophene (Donor Precursor) Chalcone Intermediate: Thienyl Chalcone Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Aldehyde Pyrazolo-Aldehyde or Aryl Aldehyde Aldehyde->Chalcone Product Methyl-Thienyl-Pyrazole (Target Chromophore) Chalcone->Product Cyclocondensation (Reflux/AcOH) Reagent Methyl Hydrazine (Cyclizing Agent) Reagent->Product

Caption: Synthesis of Methyl-Thienyl-Pyrazole via the Chalcone intermediate pathway.

Diagram 2: Experimental Logic for Spectral Validation

A decision tree to ensure data integrity during UV-Vis acquisition.

ValidationLogic Sample Prepare 10 µM Solution Measure Measure Abs @ 600nm Sample->Measure Check1 Abs > 0.005? Measure->Check1 Filter Filter (0.2 µm PTFE) or Re-sonicate Check1->Filter Yes (Aggregation) Proceed Proceed to Full Scan (250-500 nm) Check1->Proceed No (Clear) Filter->Measure Beer Check Linearity (0.5x, 1x, 2x Conc) Proceed->Beer Valid Data Validated Beer->Valid

Caption: Self-validating workflow to rule out aggregation artifacts in UV-Vis data.

References

  • Bathochromic Shifts in Thienyl Derivatives

    • Comparison of phenyl vs.
    • Source: Journal of Molecular Structure, "Photophysics of phenyl, thienyl, and chalcogen substituted dyes."
  • Synthesis & Spectral Characterization

    • Protocols for 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline synthesis and UV-Vis analysis.
    • Source: Molecules (MDPI), 2014, 19(4), 5313-5328.
  • Solvatochromism in Pyrazole Conjugates

    • Investigation of pyridyl-pyrazole systems in binary solvents.
    • Source: Semantic Scholar / European Chemical Bulletin, "Spectral Study of 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene."
    • [Link to Source]([Link]

  • Thienyl-Pyrrole Azo Dyes (Analogous Systems)

    • UV-visible properties of thienyl-substituted pyrrole azo dyes demonstr
    • Source: Sciforum, ECSOC-8 Proceedings.

Safety Operating Guide

3-(5-Methyl-2-thienyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. When handling 3-(5-Methyl-2-thienyl)-1H-pyrazole —and its common functionalized derivatives, such as the 5-carboxylic acid—we must recognize that its molecular architecture dictates its end-of-life management.

This compound is a valuable building block in drug discovery and agrochemical development. However, the presence of both an electron-rich thiophene ring and a pyrazole ring means we are dealing with a sulfur- and nitrogen-dense heteroaromatic system. Improper disposal doesn't just violate compliance; it actively risks severe environmental toxicity and atmospheric pollution.

Here is the comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of 3-(5-Methyl-2-thienyl)-1H-pyrazole waste streams.

Chemical Profiling & Hazard Causality

To understand the how of our disposal protocols, we must first understand the why. The structural features of 3-(5-Methyl-2-thienyl)-1H-pyrazole present two primary logistical challenges:

  • Combustion Byproducts: As a combustible organic solid, thermal destruction of this compound breaks the heterocyclic rings, yielding high volumes of sulfur dioxide (SO₂) and nitrogen oxides (NOx)[1]. Standard open burning or low-temperature incineration will release these toxic, acid-rain-producing gases into the atmosphere.

  • Aquatic Toxicity: Thiophene and pyrazole derivatives frequently exhibit significant aquatic toxicity, including documented molluscicidal and embryocidal activities in aquatic ecosystems[2]. Because of this persistent environmental threat, "sewering" (down-the-drain disposal) is strictly prohibited under EPA guidelines[3].

Waste Segregation Workflow

Proper segregation at the bench prevents dangerous cross-reactions and drastically reduces commercial disposal costs.

WasteSegregation Start 3-(5-Methyl-2-thienyl)-1H-pyrazole Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Consumables Contaminated Consumables (PPE/Weigh Boats) Start->Consumables SolidContainer Seal in HDPE Label: 'Toxic Organic' Solid->SolidContainer Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO) Liquid->NonHalogenated ConsumableContainer Double-bag in Hazard Bags Consumables->ConsumableContainer Incinerator High-Temp Incineration (>1000°C) + Scrubbers Halogenated->Incinerator NonHalogenated->Incinerator SolidContainer->Incinerator ConsumableContainer->Incinerator

Decision tree for the segregation and disposal of thiophene-pyrazole waste streams.

Step-by-Step Operational Protocols

Protocol A: Solid Waste Decommissioning and Packaging

Objective: Safely package unreacted 3-(5-Methyl-2-thienyl)-1H-pyrazole powder to prevent aerosolization and environmental release.

  • Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Conduct all solid transfers inside a certified fume hood to prevent inhalation of fine particulates.

  • Containment: Carefully sweep or transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) or amber glass container.

    • Causality: HDPE and glass are chemically inert to the slightly acidic nature of potential pyrazole-carboxylic acid derivatives, preventing long-term container degradation.

  • Sealing: Cap the container tightly. Wipe the exterior of the container with a damp paper towel to remove any microscopic dust. Dispose of the paper towel in the solid contaminated waste bin.

  • Labeling: Immediately affix a hazardous waste label. Mark the contents clearly as "Toxic Organic Solid - Contains Sulfur/Nitrogen Heterocycles."

  • Storage: Place the sealed container in a designated secondary containment tray in a cool, dry chemical storage room until commercial pickup.

Protocol B: Liquid Waste Consolidation

Objective: Safely consolidate solvent waste containing dissolved 3-(5-Methyl-2-thienyl)-1H-pyrazole without triggering incompatible chemical reactions.

  • Segregation: Identify the solvent used. Separate halogenated mixtures (e.g., dichloromethane, chloroform) from non-halogenated mixtures (e.g., methanol, DMSO).

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature profile and drastically increases commercial disposal costs.

  • Compatibility Verification: Verify that the receiving waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides).

    • Causality: The electron-rich thiophene ring is highly susceptible to electrophilic attack and rapid, potentially explosive oxidation.

  • Transfer: Using a dedicated chemical funnel, slowly pour the liquid waste into the appropriate carboy.

  • Volume Control: Stop filling when the carboy reaches exactly 80% capacity.

    • Causality: Leaving 20% headspace is a strict logistical requirement to accommodate vapor pressure expansion during transport and temperature fluctuations.

  • Securing: Remove the funnel, seal the carboy with a vented cap, and update the waste log attached to the container.

Mechanism of Thermal Destruction

Because of its persistent heteroaromatic structure, 3-(5-Methyl-2-thienyl)-1H-pyrazole cannot be disposed of in standard landfills. The EPA recommends high-temperature thermal treatment for complex, persistent organics to ensure complete molecular destruction and prevent environmental leaching[4].

IncinerationWorkflow Compound Thiophene-Pyrazole Waste Thermal Thermal Oxidation (>1000°C) Compound->Thermal Gases Combustion Gases (SO2, NOx, CO2) Thermal->Gases Scrubber Alkaline Scrubber (NaOH/Ca(OH)2) Gases->Scrubber Output Neutralized Salts + Clean Exhaust Scrubber->Output

Mechanism of thermal destruction and scrubber neutralization for heteroaromatic compounds.

Quantitative Disposal Parameters

To ensure logistical compliance with commercial waste handlers, adhere to the following quantitative limits for your waste streams:

Waste Stream CategoryPrimary ConstituentsMax Container Fill VolumeRequired Destruction TempExhaust Scrubber Requirement
Solid Waste 3-(5-Methyl-2-thienyl)-1H-pyrazole100% (Solid capacity)>1000°CAlkaline (NaOH/Ca(OH)₂)
Non-Halogenated Liquid Compound + DMSO/MeOH80% (20% Headspace)>1000°CAlkaline (NaOH/Ca(OH)₂)
Halogenated Liquid Compound + DCM/Chloroform80% (20% Headspace)>1100°CDual-Alkaline (HCl + SOx/NOx)
Consumables Trace compound + Plastics100% (Bag capacity)>850°CStandard Particulate/Alkaline

Regulatory Compliance & EPA Grounding

Under the Resource Conservation and Recovery Act (RCRA), while 3-(5-Methyl-2-thienyl)-1H-pyrazole may not have a specific "P" or "U" listing, it must be evaluated for characteristic hazards (e.g., D001 for ignitable solvent mixtures). Furthermore, the EPA's Subpart P regulations strictly ban the sewering of hazardous pharmaceutical wastes and their building blocks[3].

Thermal processing of these solid wastes is regulated under 40 CFR Part 240[1]. Decision-makers must prioritize destruction technologies that prevent environmental release, with high-temperature thermal treatment being the EPA-recommended standard for complex heteroaromatics[4].

References

  • [3] Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Source: ASHP URL:[Link]

  • [4] Title: EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes Source: AFS Law URL: [Link]

  • [1] Title: 40 CFR Part 240 -- Guidelines for the Thermal Processing of Solid Wastes Source: eCFR URL: [Link]

  • [2] Title: Molluscicidal and Schistosomicidal Activities of 2-(1H-Pyrazol-1-yl)-1,3,4-thiadiazole Derivatives Source: MDPI URL: [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-(5-Methyl-2-thienyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Need-to-Know"

3-(5-Methyl-2-thienyl)-1H-pyrazole (CAS: 166334-61-8) is a heterocyclic building block used in medicinal chemistry, particularly for kinase inhibitor synthesis.[1] While specific toxicological data for this exact isomer is limited, its structural analogs (pyrazoles and thiophenes) exhibit consistent hazard profiles: skin/eye irritation, respiratory toxicity, and potential acute oral toxicity .

Core Directive: Treat this compound as a Hazardous Irritant . All handling requires a minimum of a certified fume hood and nitrile gloves. Avoid dust generation.[2]

Parameter Data
CAS Number 166334-61-8
Molecular Formula C₈H₈N₂S
Molecular Weight ~164.23 g/mol
Physical State Solid (Likely off-white to pale yellow powder)
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)
Hazard Analysis & Causality (The "Why")

To understand the safety requirements, we must analyze the molecule's reactivity profile. This is not just a list of rules; it is a response to the chemical's intrinsic properties.

  • The Thiophene Moiety: Thiophene rings are electron-rich and can be metabolically activated to reactive sulfoxides or epoxides, potentially leading to sensitization or toxicity upon repeated exposure.[1]

  • The Pyrazole Ring: Pyrazoles are known nitrogen-donors.[1] In solution, they can act as weak bases. The N-H bond in the 1H-pyrazole is acidic enough to be deprotonated by strong bases, creating a nucleophilic species that requires careful handling during quenching.[1]

  • Dust Hazard: As a solid heterocyclic amine, the primary vector for exposure is inhalation of dust . This drives the requirement for respiratory protection (fume hood) over simple benchtop handling.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for research environments. It is designed to create a "Self-Validating System" where the failure of one barrier (e.g., a glove tear) is mitigated by a secondary control (e.g., engineering controls).

PPE Decision Tree

PPE_Decision_Tree Start Start: Handling 3-(5-Methyl-2-thienyl)-1H-pyrazole Quantity Assess Quantity & State Start->Quantity SmallScale < 10g (Solid/Solution) Quantity->SmallScale LargeScale > 10g or Dust Generation Quantity->LargeScale StandardPPE Standard PPE: - Lab Coat (Cotton/Poly) - Nitrile Gloves (0.11mm) - Safety Glasses w/ Side Shields - Fume Hood REQUIRED SmallScale->StandardPPE EnhancedPPE Enhanced PPE: - Tyvek Sleeves or Apron - Double Gloving (Nitrile) - Chemical Splash Goggles - N95/P100 if outside Hood LargeScale->EnhancedPPE Validation Validation Check: Is Fume Hood Sash < 18 inches? StandardPPE->Validation EnhancedPPE->Validation

Figure 1: PPE Selection Logic based on operational scale.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min.[1] thickness 0.11 mm).Breakthrough time > 480 min for solids.Pyrazoles are organic heterocycles; latex is permeable to many organic solvents used in conjunction (e.g., DCM, DMSO). Nitrile offers superior chemical resistance.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1).Upgrade to Goggles if handling solutions.The compound is an eye irritant (H319).[3] Crystalline solids can cause corneal abrasion; solutions pose a splash risk.
Respiratory Engineering Control Primary: Certified Fume Hood.Backup: N95 Respirator (only if hood unavailable).The STOT SE 3 (H335) classification indicates respiratory irritation. Engineering controls are superior to wearable respirators for routine tasks.
Body Protection Lab Coat (100% Cotton or flame-resistant blend).Closed-toe shoes.[1]Synthetic fabrics (polyester) can melt into skin if a fire occurs with flammable solvents used in the reaction.
Operational Handling Protocol

This protocol uses a "Check-Verify" methodology to prevent errors before they occur.[1]

Phase 1: Preparation & Weighing
  • Environment: All weighing must occur inside a chemical fume hood or a ventilated balance enclosure .

  • Static Control: Use an antistatic gun or bar if the powder is fluffy/electrostatic. Static discharge can disperse hazardous dust.

  • Containment: Place the receiving vessel (flask/vial) in a secondary container (e.g., a beaker) to catch any potential spills.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but "hot spots" can form.

  • Incompatibility Check: Avoid mixing with strong oxidizing agents (e.g., nitric acid, permanganates). The thiophene ring is susceptible to oxidative degradation, which can be exothermic.

Phase 3: Workflow Visualization

Handling_Workflow Storage Storage (Cool, Dry, Sealed) Transfer Transfer to Hood (Closed Container) Storage->Transfer Check Label Weighing Weighing (Inside Hood/Enclosure) Transfer->Weighing Don PPE Dissolution Dissolution (Add Solvent Slowly) Weighing->Dissolution Avoid Dust Reaction Reaction (Inert Atmosphere N2/Ar) Dissolution->Reaction Secure Septum

Figure 2: Safe handling workflow from storage to reaction.

Emergency Response & Disposal
Accidental Exposure [1][2][3]
  • Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. The "15-minute rule" is critical to normalize pH and flush particulates.[1]

  • Skin Contact: Wash with soap and water.[2][3] Do not use ethanol or acetone to clean skin; these solvents can increase the permeability of the skin, driving the chemical deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don enhanced PPE (Double gloves, N95, Goggles).

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite).

  • Clean: Sweep up carefully. Do not vacuum unless using a HEPA-filtered vacuum dedicated to hazardous waste.[1]

Disposal (Waste Management)
  • Solid Waste: Dispose of as "Hazardous Chemical Waste" (Solid). Do not throw in trash.

  • Liquid Waste: If dissolved in organic solvents, dispose of in the "Organic Solvent" waste stream. Segregate from oxidizers.[4][5]

  • Container: Triple rinse empty containers with a compatible solvent (e.g., acetone) before disposal. Collect the rinsate as hazardous waste.[6]

References
  • PubChem. (2025).[7] Compound Summary: 3-Methyl-5-phenyl-1H-pyrazole (Analog Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.